molecular formula C59H110N2O5 B15574847 IR-117-17

IR-117-17

Cat. No.: B15574847
M. Wt: 927.5 g/mol
InChI Key: LPCMSGYAOKCGLI-XHFJISOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IR-117-17 is a useful research compound. Its molecular formula is C59H110N2O5 and its molecular weight is 927.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C59H110N2O5

Molecular Weight

927.5 g/mol

IUPAC Name

[7-[[3-(dibutylamino)propylamino]methyl]-6-hydroxy-11-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyundecyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C59H110N2O5/c1-5-9-13-15-17-19-21-23-25-27-29-31-33-35-39-47-58(63)65-53-42-37-38-46-57(62)56(55-60-49-44-52-61(50-11-7-3)51-12-8-4)45-41-43-54-66-59(64)48-40-36-34-32-30-28-26-24-22-20-18-16-14-10-6-2/h17-20,23-26,56-57,60,62H,5-16,21-22,27-55H2,1-4H3/b19-17-,20-18-,25-23-,26-24-

InChI Key

LPCMSGYAOKCGLI-XHFJISOBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to IR-117-17: A Biodegradable Ionizable Lipid for Nebulized mRNA Delivery to the Lungs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of nucleic acid therapeutics is rapidly evolving, with messenger RNA (mRNA) demonstrating significant potential for a myriad of applications, from vaccines to protein replacement therapies. A critical challenge remains the safe and effective delivery of mRNA to target tissues. For pulmonary diseases, inhaled delivery presents a non-invasive and direct route to the lungs. This technical guide provides a comprehensive overview of IR-117-17, a novel, biodegradable ionizable amino lipid specifically developed for the formulation of lipid nanoparticles (LNPs) designed for nebulized mRNA delivery to the airways. This compound has demonstrated superior performance in preclinical models, marking a significant advancement in the field of non-viral gene delivery to the lungs. This document details its synthesis, formulation into LNPs, physicochemical properties, and in vivo efficacy and safety, supported by detailed experimental protocols and quantitative data.

Introduction to this compound

This compound is a biodegradable ionizable cationic amino lipid designed for enhanced delivery of mRNA to the lungs via nebulization.[1][2] Its unique structure incorporates ester functionalities, which allow for degradation through esterase cleavage, thereby reducing the likelihood of accumulation upon repeated dosing.[1] Developed through a combinatorial screening approach, this compound has shown remarkable efficacy in preclinical mouse models, significantly outperforming previous state-of-the-art LNP and polymer-based delivery systems.[2]

Key Attributes:

  • Biodegradable: Contains ester bonds susceptible to enzymatic cleavage, enhancing its safety profile.[1]

  • Ionizable: The amino headgroup is designed to be positively charged at acidic pH, facilitating mRNA encapsulation and endosomal escape, while remaining near-neutral at physiological pH to reduce toxicity.

  • Optimized for Nebulization: Formulations containing this compound are stable during the aerosolization process, maintaining particle integrity and mRNA encapsulation.[2]

  • High In Vivo Efficacy: Demonstrates superior transfection of lung epithelial cells in both large and small airways.[2][3]

Physicochemical Properties of this compound

The fundamental properties of the this compound lipid are summarized below.

PropertyValueReference
Chemical Formula C₅₉H₁₁₀N₂O₅[2]
Molecular Weight 927.5 g/mol [2]
CAS Number 2940241-38-1[2]
Appearance Solution in ethanol (B145695) (25 mg/ml)[2]
Solubility Soluble in Ethanol and Chloroform[2]
Synonym A10-LIN[2]

Synthesis of this compound

The synthesis of this compound is achieved through a reductive amination reaction, a robust method for forming carbon-nitrogen bonds. This process involves the reaction of an ester-containing lipid aldehyde with a specific amine headgroup.[2]

Synthesis Workflow

cluster_synthesis This compound Synthesis via Reductive Amination aldehyde Ester-containing Lipid Aldehyde reaction Reductive Amination (e.g., NaBH(OAc)₃) aldehyde->reaction amine Amine Headgroup amine->reaction crude Crude this compound reaction->crude purification Purification (e.g., Column Chromatography) crude->purification final Purified this compound purification->final

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol: Synthesis and Purification

The following protocol is based on the general methodology described for the synthesis of a biodegradable lipid library, including this compound.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve the ester-containing lipid aldehyde in a compatible organic solvent (e.g., dichloromethane).

  • Addition of Amine: Add the amine headgroup to the solution.

  • Reductive Amination: Slowly add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the mixture. The reaction is typically stirred at room temperature for a specified period until completion, which can be monitored by Thin-Layer Chromatography (TLC). Typical conversion rates are estimated to be between 50-80% before purification.[2]

  • Quenching: Once the reaction is complete, quench the excess reducing agent by carefully adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the crude product into an organic solvent. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound lipid.

  • Purification: Purify the crude product using silica (B1680970) gel column chromatography. The appropriate solvent system for elution must be determined empirically to effectively separate the desired product from unreacted starting materials and byproducts.

Lipid Nanoparticle (LNP) Formulation and Characterization

This compound is formulated into LNPs with other lipid components to encapsulate and deliver mRNA. The optimal formulation was identified through a Design of Experiment (DOE) approach to enhance stability during nebulization.[2]

Optimized LNP Formulation

The top-performing formulation, designated "T1-5" in the foundational study, consists of the following components at a specific molar ratio.[2]

ComponentMolar Ratio (%)Role in Formulation
This compound 35Ionizable Lipid: Encapsulates mRNA, facilitates endosomal escape.
DSPC 16Helper Lipid: Provides structural integrity to the LNP.
Cholesterol 46.5Structural Lipid: Stabilizes the lipid bilayer, modulates fluidity.
DMG-PEG 2000 2.5PEG-Lipid: Controls particle size, prevents aggregation, provides a hydrophilic shell.

LNP Formulation Workflow

cluster_lnp LNP Formulation via Microfluidic Mixing lipids Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Acidic Buffer (e.g., Sodium Acetate, pH 4-5) mrna->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis lnps Formulated mRNA-LNPs dialysis->lnps

Caption: General workflow for mRNA-LNP formulation.

Experimental Protocol: LNP Formulation by Microfluidic Mixing
  • Preparation of Solutions:

    • Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, DMG-PEG 2000) in 100% ethanol at the desired molar ratio (35:16:46.5:2.5).

    • Prepare a solution of the mRNA payload in an acidic aqueous buffer (e.g., 100 mM Sodium Acetate, pH 5).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the solvent and anti-solvent triggers the self-assembly of the lipids around the mRNA, forming LNPs.

  • Dialysis:

    • Collect the resulting LNP suspension.

    • Dialyze the suspension against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove the ethanol and exchange the buffer.

  • Concentration and Sterilization:

    • Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter unit.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the final LNP product at 4°C.

LNP Characterization

The physicochemical properties of the formulated LNPs are critical quality attributes that determine their in vivo performance.

ParameterPre-Nebulization (PBS)Post-Nebulization (NaAc + bPEG20K)MethodReference
Hydrodynamic Diameter (nm) ~150 nm116 nmDynamic Light Scattering (DLS)[2]
Polydispersity Index (PDI) > 0.2< 0.2Dynamic Light Scattering (DLS)[2]
mRNA Encapsulation (%) > 90%Maintained (>90%)RiboGreen Assay[2]
Zeta Potential (mV) Near-neutralMore positiveDLS with Electrophoresis[2]
Morphology Amorphous electron-dense core with 'blebs'Mix of liposomal and electron-dense structuresCryo-TEM[2]

Note: The post-nebulization data reflects the optimized conditions using 100 mM Sodium Acetate (NaAc) buffer and a branched polyethylene (B3416737) glycol (bPEG20K) excipient, which were found to stabilize the LNPs during aerosolization.[2]

In Vivo Performance and Efficacy

The efficacy of this compound LNPs was primarily evaluated in mice through the nebulized delivery of mRNA encoding reporter proteins (Firefly Luciferase, FFL) and a functional enzyme (Cre recombinase).

Comparative Efficacy

Nebulized delivery of 1 mg of FFL mRNA using the optimized this compound LNP formulation resulted in significantly higher luminescence in the lungs compared to other delivery vehicles.[2]

Delivery VehicleRelative Lung Luminescence (photons s⁻¹ cm⁻² sr⁻¹)Fold Improvement vs. NLD1Fold Improvement vs. hPBAEReference
This compound LNP 1.1 x 10⁶~300x~2x[2]
C12-200 LNP 6.1 x 10⁵--[2]
hPBAE Polymer 5.2 x 10⁵--[2]
NLD1 LNP 2.8 x 10³--[2]
Cellular Transfection in the Airways

To determine the cellular targets within the lung, Cre recombinase mRNA was delivered to Ai14 reporter mice, which express tdTomato fluorescent protein upon successful Cre-mediated recombination.[2]

Airway RegionThis compound LNP Transfection (%)hPBAE Transfection (%)Fold ImprovementReference
Large Airways 10.3%0.23%45x[2]
Small Airways 8.8%1.92%4.6x[2]

The transfected cells included key populations such as club cells (a source of CFTR and progenitor cells), ciliated cells, alveolar macrophages, and alveolar epithelial cells.[2]

Experimental Protocol: In Vivo Nebulization and Analysis
  • Animal Model: C57BL/6J mice (for luciferase studies) or Ai14 reporter mice (for Cre recombinase studies) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

  • Nebulization Setup:

    • LNPs are diluted in the nebulization buffer (100 mM Sodium Acetate with bPEG20K excipient).

    • An Aeroneb vibrating mesh nebulizer is connected to a nose-only exposure system with individual mouse restrainers to ensure consistent aerosol delivery.[2]

    • A defined dose of mRNA (e.g., 1 mg FFL mRNA or 3 mg Cre mRNA per session for three doses) is nebulized.[2]

  • Luciferase Expression Analysis:

    • At a predetermined time point post-nebulization (e.g., 6 hours for LNPs), mice are euthanized.[2]

    • Lungs are excised, and homogenized in a lysis buffer.

    • Luciferase activity in the lung homogenate is quantified using a luciferase assay system and a luminometer.

  • Cre Recombinase (tdTomato) Expression Analysis:

    • At a specified time after the final dose (e.g., 2 weeks), mice are euthanized and lungs are perfused with PBS.[2]

    • Lungs are fixed (e.g., with 4% paraformaldehyde), cryoprotected in sucrose, and embedded in OCT compound.

    • Cryosections of the lung tissue are prepared.

    • Tissue sections are stained with DAPI (to visualize nuclei) and antibodies against cell-specific markers (e.g., CCSP for club cells, acetylated tubulin for ciliated cells).

    • Sections are imaged using fluorescence microscopy to quantify the percentage of tdTomato-positive cells within different airway regions.

Safety and Biodegradability

A crucial aspect of this compound is its designed biodegradability, which contributes to its favorable safety profile.

Biodegradation Pathway

cluster_biodegradation Biodegradation of this compound lipid This compound (Ester Linkages) esterase Esterase Enzymes (in vivo) lipid->esterase metabolites Cleaved Metabolites (Headgroup and Lipid Tails) esterase->metabolites Ester Hydrolysis clearance Systemic Clearance metabolites->clearance

Caption: Proposed enzymatic degradation of this compound.

Preclinical Safety Assessment

In vivo safety studies in mice following nebulized delivery of this compound LNPs showed no signs of overt toxicity.[2]

  • Histology: Examination of lung tissue 24 hours after inhalation of 1 mg of FFL mRNA revealed normal tissue histology.[2]

  • Inflammatory Cytokines: Analysis of bronchoalveolar lavage fluid (BALF) showed no significant elevation in the levels of proinflammatory cytokines (IL-6, TNF-α, IL-1β, IL-12p70, KC/GRO) compared to PBS-treated controls. This is in stark contrast to the potent inflammatory response induced by intranasal lipopolysaccharide (LPS) administration.[2]

Conclusion

This compound represents a significant step forward in the development of carriers for inhaled mRNA therapies. Its biodegradable nature, combined with a formulation optimized for nebulization stability, has resulted in a delivery platform with unprecedented efficacy for transfecting lung airway cells in preclinical models. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this technology for the development of novel treatments for a wide range of pulmonary diseases. Further investigation and development of this compound and similar lipids hold the promise of translating the potential of mRNA therapeutics into clinical reality for patients with respiratory ailments.

References

IR-117-17 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "IR-117-17" did not yield any publicly available information. It is possible that this is an internal research code, a misnomer, or a compound that has not yet been described in scientific literature. This guide focuses on Ircinin-1 , a marine-derived natural product, based on the possibility of a transcription error from a similar-sounding name.

Introduction

Ircinin-1 is a linear furanosesterterpenoid, a class of C25-terpenes, originally isolated from the marine sponge Ircinia oros.[1] Marine sponges of the genus Ircinia are well-documented sources of a diverse array of bioactive secondary metabolites.[2][3] These compounds, including Ircinin-1, are noted for their significant biological activities and play a role in the chemical defense mechanisms of the sponges.[4] Ircinin-1 and its analogs have attracted interest in the scientific community for their potential therapeutic applications, particularly for their anti-inflammatory and antiprotozoal properties.[2][5]

Chemical Structure and Physicochemical Properties

Ircinin-1 is characterized by a difuran moiety and a linear sesterterpene chain.[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Ircinin-1

PropertyValueSource
Molecular Formula C₂₄H₂₈O₄[6]
Molecular Weight 380.484 g/mol [6]
IUPAC Name 5-(9-{5-[(furan-3-yl)methyl]furan-3-yl}-2,6-dimethylnon-6-en-1-ylidene)-2,5-dihydrofuran-2-one[6]
CAS Registry Number 35731-89-6[6]
SMILES CC(CCCC(=CCCc1coc(Cc2ccoc2)c1)C)C=C1OC(=O)C=C1[6]
InChI Key IKTWGGXWMFLFCW-UHFFFAOYSA-N[6]

Note: A related compound, Ircinin, has the molecular formula C₂₅H₃₀O₅ and a molecular weight of 410.5 g/mol .[7]

Biological Activity and Mechanism of Action

Ircinin-1 has demonstrated a range of biological activities, with notable effects as an anti-inflammatory and antiprotozoal agent.

3.1. Anti-inflammatory Activity

The primary anti-inflammatory mechanism of Ircinin-1 is attributed to its inhibition of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting PLA₂, Ircinin-1 effectively dampens this inflammatory pathway.

3.2. Antiprotozoal Activity

Recent studies have highlighted the potential of Ircinin-1 as an antiprotozoal agent. It has shown moderate activity against several protozoan parasites.

Table 2: Antiprotozoal Activity of Ircinin-1 and Related Compounds

CompoundOrganismIC₅₀ (µM)Source
Ircinin-1Leishmania donovani28 - 130[5]
IrcinianinPlasmodium falciparum25.4[2][8]
IrcinianinLeishmania donovani16.6[2][8]

The precise mechanisms underlying its antiprotozoal effects are still under investigation but are a promising area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Ircinin-1 and the assessment of its biological activity are crucial for reproducibility and further research.

4.1. Isolation and Structural Elucidation

Ircinin-1 and its analogs are typically isolated from crude extracts of the marine sponge Ircinia. The process involves bioassay-guided fractionation. The structural elucidation is then carried out using a combination of spectroscopic techniques, including:

  • HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the molecular formula.

  • 1D/2D NMR (Nuclear Magnetic Resonance) Spectroscopy: To establish the connectivity and stereochemistry of the molecule.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups.

  • [α]D (Specific Rotation): To measure the optical activity.

The absolute configuration of stereocenters can be confirmed using techniques like electronic circular dichroism (ECD) spectroscopy coupled with computational calculations.[5]

4.2. Phospholipase A₂ Inhibition Assay

The inhibitory activity of Ircinin-1 against PLA₂ can be assessed using an in vitro enzymatic assay. A typical protocol would involve:

  • Enzyme and Substrate Preparation: Purified PLA₂ and a suitable phospholipid substrate (e.g., phosphatidylcholine) are prepared in a buffer solution.

  • Incubation: The enzyme is incubated with varying concentrations of Ircinin-1 (the inhibitor) before the addition of the substrate.

  • Reaction Initiation and Monitoring: The enzymatic reaction is initiated by adding the substrate. The activity of PLA₂ can be monitored by detecting the release of fatty acids, often using a colorimetric or fluorometric method.

  • Data Analysis: The rate of reaction is measured for each concentration of the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Signaling Pathway and Experimental Workflow Visualization

5.1. Anti-inflammatory Signaling Pathway of Ircinin-1

The following diagram illustrates the mechanism of action of Ircinin-1 in the context of the inflammatory pathway.

G Figure 1: Anti-inflammatory Mechanism of Ircinin-1 cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation PLA2 Phospholipase A₂ (PLA₂) Ircinin1 Ircinin-1 Ircinin1->PLA2 Inhibits

Figure 1: Anti-inflammatory Mechanism of Ircinin-1

5.2. General Experimental Workflow for Bioactive Compound Discovery

This diagram outlines a typical workflow for the discovery of bioactive compounds like Ircinin-1 from natural sources.

G Figure 2: Workflow for Bioactive Compound Discovery Collection Sample Collection (e.g., Marine Sponge) Extraction Crude Extraction Collection->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Bioactivity_Screening Bioactivity Screening (e.g., Anti-inflammatory) Fractionation->Bioactivity_Screening Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolation->Structure_Elucidation Isolation->Bioactivity_Screening Mechanism_of_Action Mechanism of Action Studies Bioactivity_Screening->Mechanism_of_Action

Figure 2: Workflow for Bioactive Compound Discovery

References

IR-117-17: A Technical Guide to its Mechanism of Action in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases, yet efficient and targeted delivery remains a critical challenge. The emergence of novel ionizable lipids has been pivotal in the success of lipid nanoparticle (LNP)-based mRNA delivery systems. This technical guide provides an in-depth overview of IR-117-17, a biodegradable, ionizable amino lipid that has demonstrated exceptional efficacy in delivering mRNA, particularly to the lungs. We will explore its mechanism of action, from nanoparticle formulation to endosomal escape and protein expression, supported by quantitative data and detailed experimental protocols from key studies. Visual diagrams created using Graphviz are provided to illustrate key pathways and workflows.

Introduction to this compound

This compound is a synthetic, ionizable cationic and biodegradable amino lipid designed for the formulation of lipid nanoparticles for mRNA delivery.[1][2] Its unique chemical structure allows for efficient encapsulation of mRNA and facilitates its release into the cytoplasm of target cells. A key application of this compound has been in the development of nebulized LNP formulations for pulmonary mRNA delivery.[2][3] In preclinical models, LNPs formulated with this compound have shown significantly improved mRNA delivery to the lungs compared to previous state-of-the-art delivery vehicles.[3][4]

Mechanism of Action

The efficacy of this compound in mRNA delivery is attributed to a multi-step process that ensures the protection of the mRNA cargo, its targeted delivery, and its eventual release at the site of action.

LNP Formulation and mRNA Encapsulation

At a physiological pH, the ionizable lipid this compound is largely neutral, which allows for the stable formulation of LNPs and the efficient encapsulation of negatively charged mRNA molecules.[5] The formulation typically includes other components such as phospholipids (B1166683) (e.g., DSPC), cholesterol, and a PEGylated lipid to form a stable nanoparticle structure that protects the mRNA from degradation.[6][7]

Cellular Uptake

Once administered, the LNPs circulate and, in the case of pulmonary delivery via nebulization, come into contact with target cells in the airways.[3] The LNPs are then internalized by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an endosome.[5][8]

Endosomal Escape: The Critical Step

Endosomal escape is considered a major bottleneck in the delivery of nucleic acid therapeutics.[8][9] The acidic environment of the endosome (pH ~5-6) is the key trigger for the action of this compound.[5] In this acidic milieu, the amino group of this compound becomes protonated, leading to a positive charge. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane.[5][8] This interaction is believed to induce a non-bilayer (hexagonal HII) structure in the endosomal membrane, leading to its disruption and the release of the mRNA payload into the cytoplasm.[8]

mRNA Translation

Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the protein of interest. The biodegradability of this compound is an important feature that likely contributes to its favorable safety profile.[2]

Below is a diagram illustrating the proposed mechanism of action for this compound mediated mRNA delivery.

a cluster_extracellular Extracellular Space (Physiological pH) cluster_intracellular Intracellular Space LNP This compound LNP (Neutral Charge) endosome Endosome (Acidic pH) LNP->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (this compound Protonation & Membrane Disruption) ribosome Ribosome cytoplasm->ribosome mRNA Release protein Translated Protein ribosome->protein Translation

Mechanism of this compound LNP-mediated mRNA delivery.

Quantitative Data Summary

The performance of this compound has been quantified in several studies, primarily focusing on its application in pulmonary mRNA delivery.

Metric This compound LNP Performance Comparator Fold Improvement Reference
In Vivo Lung Luminescence HighNLD1 LNP300-fold[3]
In Vivo Lung Luminescence HighPolymeric PBAE nanoparticle2-fold[3]
Large Airway Cell Transfection 10.3%hPBAE45-fold[3]
Small Airway Cell Transfection 8.8%hPBAE4.6-fold[3]

Table 1: In vivo performance of nebulized this compound LNPs compared to other delivery agents.

Time Point Relative Lung Luminescence Reference
Peak Expression 12 hours post-nebulization[3]

Table 2: Time course of protein expression in the lung following nebulized delivery of mRNA via this compound LNPs.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy of this compound.

LNP Formulation

Lipid nanoparticles are typically formulated using a microfluidic mixing device. A lipid mixture in ethanol (B145695) is rapidly mixed with an aqueous buffer containing the mRNA.

  • Lipid Composition: this compound, 1,2-dioleoyl-2-trimethylammoniumpropane (DOTAP), cholesterol, and a PEGylated lipid.[1][2]

  • Buffer: A low pH buffer (e.g., sodium acetate) is used during formulation to ensure protonation of the ionizable lipid and efficient mRNA encapsulation.[3]

  • Post-formulation: The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS) to raise the pH and neutralize the surface charge for in vivo use.[3]

In Vitro Screening using Air-Liquid Interface (ALI) Cultures

ALI cultures of lung epithelial cells provide a more physiologically relevant in vitro model than standard submerged cell cultures for screening nebulized formulations.

  • Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports to create a differentiated epithelium with an air-liquid interface.

  • LNP Application: Nebulized LNPs are applied to the apical surface of the ALI cultures.

  • Endpoint: Transfection efficiency is typically measured by quantifying the expression of a reporter protein (e.g., luciferase or a fluorescent protein).[3]

In Vivo mRNA Delivery in Mice
  • Animal Models: Ai14 mice, which express tdTomato fluorescent protein upon Cre-mediated recombination, are used to quantify cell-specific transfection of Cre mRNA.[1][2][3] Scnn1b-Tg mice are used as a model for cystic fibrosis-like lung disease.[10]

  • Administration: LNPs encapsulating mRNA are administered to mice via nebulization.[3]

  • Quantification of Protein Expression:

    • Bioluminescence Imaging: For mRNA encoding luciferase, in vivo imaging systems (IVIS) are used to quantify luminescence in the lungs and other organs at various time points.[3]

    • Histology and Immunohistochemistry: For Cre mRNA delivered to Ai14 mice, lung tissues are harvested, sectioned, and stained to visualize tdTomato-positive cells. Co-staining with cell-specific markers (e.g., for club cells and ciliated cells) allows for the quantification of transfection in specific cell populations.[3][4]

The following diagram outlines the general experimental workflow for evaluating this compound LNPs.

b cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Microfluidic Mixing of Lipids and mRNA dialysis Dialysis against Physiological Buffer formulation->dialysis nebulization_invitro Nebulization onto ALI Culture dialysis->nebulization_invitro Screening nebulization_invivo Nebulization to Mice dialysis->nebulization_invivo Efficacy Testing ali_culture Air-Liquid Interface (ALI) Culture ali_culture->nebulization_invitro reporter_assay Reporter Gene Assay (e.g., Luciferase) nebulization_invitro->reporter_assay mouse_model Mouse Model (e.g., Ai14) mouse_model->nebulization_invivo imaging In Vivo Imaging (IVIS) nebulization_invivo->imaging histology Histology and Immunohistochemistry nebulization_invivo->histology

Experimental workflow for the evaluation of this compound LNPs.

Structure-Activity Relationship

The superior performance of this compound is linked to its specific chemical structure. While detailed structure-activity relationship studies are ongoing, the combination of an ionizable amino headgroup and biodegradable lipid tails is crucial for its efficacy and safety profile.[2] Screening of variants of this compound has been performed to identify other top-performing structures, indicating that subtle changes to the lipid structure can significantly impact delivery efficiency.[3]

The logical relationship between the properties of this compound and its function is depicted in the diagram below.

c cluster_properties Structural Properties of this compound cluster_functions Functional Consequences cluster_outcome Overall Outcome ionizable_head Ionizable Amino Headgroup protonation Protonation at Low pH ionizable_head->protonation biodegradable_tails Biodegradable Lipid Tails biocompatibility Improved Biocompatibility biodegradable_tails->biocompatibility endosomal_disruption Endosomal Membrane Disruption protonation->endosomal_disruption mrna_release mRNA Release into Cytoplasm endosomal_disruption->mrna_release high_efficiency High Transfection Efficiency mrna_release->high_efficiency biocompatibility->high_efficiency

Relationship between this compound properties and delivery efficiency.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its ability to be formulated into stable LNPs that can be effectively nebulized for pulmonary delivery, coupled with its highly efficient mechanism for endosomal escape, makes it a promising candidate for the development of inhaled mRNA therapeutics. The quantitative data demonstrating its superiority over other delivery agents in preclinical models underscores its potential. Further research into the structure-activity relationship of this compound and its analogues will likely lead to the development of even more potent and targeted mRNA delivery systems in the future.

References

An In-depth Technical Guide to the Biodegradability and in vivo Fate of IR-117-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-117-17 is a novel ionizable amino lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA), particularly for therapeutic applications targeting the lungs. Its biodegradable nature is a key design feature aimed at enhancing its safety profile and minimizing potential long-term toxicity associated with lipid accumulation. This technical guide provides a comprehensive overview of the current understanding of the biodegradability and in vivo fate of this compound, based on available scientific literature. The document details its chemical properties, summarizes key quantitative data, outlines experimental methodologies for its characterization, and illustrates relevant biological pathways.

Introduction to this compound

This compound, also known by its synonym A10-LIN, is an ionizable cationic and biodegradable amino lipid.[1][2][3] It is a key component in the formulation of LNPs, which are advanced drug delivery systems for nucleic acids like mRNA.[1][2] The chemical formula of this compound is C₅₉H₁₁₀N₂O₅, and it has a molecular weight of 927.5 g/mol .[1]

LNPs formulated with this compound have shown remarkable efficacy in delivering mRNA to the lungs, achieving significantly higher transfection efficiencies compared to previous delivery systems.[4] This makes it a promising candidate for the development of inhaled mRNA therapeutics for respiratory diseases such as cystic fibrosis.[5] A critical aspect of its design is its biodegradability, which is intended to ensure its clearance from the body after fulfilling its delivery function, thereby reducing the risk of accumulation and associated adverse effects upon repeated administration.[4][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₅₉H₁₁₀N₂O₅[1]
Molecular Weight 927.5 g/mol [1]
Type Ionizable Cationic Amino Lipid[1][2]
Key Feature Biodegradable[1][4]

Table 1: Physicochemical Properties of this compound

Biodegradability of this compound

The biodegradability of this compound is a crucial feature for its clinical translation. The lipid is designed to be cleaved by endogenous enzymes, leading to metabolites that can be readily eliminated from the body.

Mechanism of Biodegradation

The primary mechanism of this compound degradation is through esterase cleavage.[6] The ester linkages within the lipid's structure are susceptible to hydrolysis by esterase enzymes that are abundant in various tissues, including the liver and lungs.[6] This enzymatic degradation breaks down the parent lipid into smaller, more polar molecules.

in vitro Biodegradation Studies

To confirm its susceptibility to enzymatic degradation, this compound has been studied in in vitro models.

Experimental Protocol: in vitro Degradation Assay

A representative experimental protocol to assess the biodegradability of this compound is as follows:

  • Incubation: this compound is incubated with pooled human liver and lung S9 fractions. These fractions contain a mixture of metabolic enzymes, including esterases. A control incubation is performed in parallel using phosphate-buffered saline (PBS) to account for any non-enzymatic degradation.[6]

  • Sample Analysis: At various time points, aliquots are taken from the incubation mixtures. The samples are then analyzed to identify and quantify the parent lipid and its metabolites.

  • Analytical Technique: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable method for separating and identifying the parent lipid and its degradation products. By comparing the chromatograms of the S9-treated samples with the PBS control, the formation of metabolites due to enzymatic activity can be confirmed.

G

in vivo Fate of this compound

The in vivo fate of this compound, encompassing its distribution, metabolism, and excretion, is critical to understanding its efficacy and safety.

Pharmacokinetics and Distribution

Following administration, LNPs containing this compound are distributed throughout the body. The route of administration significantly influences the biodistribution profile. For its primary application in lung-targeted delivery, nebulized administration is employed.

Experimental Protocol: in vivo Biodistribution Study

A typical protocol for an in vivo biodistribution study in an animal model (e.g., mice) is as follows:

  • LNP Formulation: LNPs encapsulating a reporter molecule (e.g., mRNA encoding a fluorescent or luminescent protein) are formulated with this compound.

  • Administration: The LNP formulation is administered to the animals via the intended clinical route (e.g., nebulization for lung delivery).

  • Tissue Collection: At predetermined time points post-administration, animals are euthanized, and various organs and tissues (e.g., lungs, liver, spleen, kidneys, heart, brain) are harvested.

  • Quantification: The amount of the reporter molecule or the lipid itself in each tissue is quantified. For reporter genes, this can be done by measuring fluorescence or luminescence. For direct quantification of the lipid and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tissue homogenates is the gold standard.

G

Metabolism and Excretion

As established, this compound is metabolized by esterases. The resulting metabolites are expected to be more water-soluble, facilitating their excretion from the body, primarily through renal and/or biliary pathways. Detailed metabolic profiling to identify all major metabolites and their clearance pathways is an ongoing area of research.

Cellular Uptake and Intracellular Fate

The efficacy of this compound-containing LNPs is dependent on their ability to be taken up by target cells and to release their mRNA cargo into the cytoplasm.

G

The ionizable nature of this compound is key to this process. At physiological pH, the lipid is relatively neutral, but in the acidic environment of the endosome, its amino groups become protonated. This positive charge is thought to facilitate the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into protein.

Quantitative Data Summary

While comprehensive quantitative data on the biodegradability and in vivo fate of this compound are still emerging, some key findings are summarized in Table 2.

ParameterFindingAnimal ModelReference
mRNA Delivery Efficiency 45-fold and 4.6-fold higher transfection in large and small airways, respectively, compared to hPBAEs.Mice[5]
Peak Luminescence (Lung) Observed at 12 hours post-nebulization of FFL mRNA.Scnn1b-Tg Mice[6]

Table 2: Summary of in vivo Performance Data for this compound LNPs

Conclusion and Future Directions

This compound is a promising biodegradable ionizable lipid for the development of next-generation mRNA therapeutics, particularly for lung diseases. Its enhanced delivery efficiency and biodegradable nature address key challenges in the field of nucleic acid delivery.

Future research should focus on:

  • Detailed Metabolic Profiling: Comprehensive identification and characterization of all major metabolites of this compound in vivo.

  • Quantitative Pharmacokinetics: Detailed studies to quantify the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.

  • Long-term Safety Studies: Thorough toxicological assessments following repeated administration to confirm its long-term safety profile.

  • Signaling Pathway Analysis: Investigation into the specific interactions of this compound LNPs with cellular signaling pathways to fully understand their biological effects.

A deeper understanding of these aspects will be crucial for the successful clinical development and regulatory approval of therapies based on this innovative delivery platform.

References

An In-depth Technical Guide to IR-117-17 for Nebulized mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IR-117-17, a novel ionizable cationic and biodegradable amino lipid, for the nebulized delivery of messenger RNA (mRNA) to the lungs. This compound has demonstrated significant potential in preclinical studies for enhancing mRNA delivery to the airway epithelium, offering a promising platform for the development of inhaled therapeutics for a variety of respiratory diseases.

Core Concepts: The Role of this compound in Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of lipid nanoparticles (LNPs) designed for encapsulating and delivering mRNA.[1][2] As an ionizable cationic lipid, this compound possesses a positive charge at acidic pH, which facilitates the complexation of negatively charged mRNA during LNP formation. Upon reaching the physiological pH of the body, the lipid becomes more neutral, which is believed to aid in reducing toxicity and promoting cargo release inside the cell. A key feature of this compound is its biodegradability, attributed to ester linkages in its structure that can be cleaved by endogenous esterases.[3] This property is advantageous for clinical applications as it reduces the potential for lipid accumulation with repeated dosing.[3]

LNPs formulated with this compound have shown superior performance in nebulized delivery compared to previous technologies. In preclinical mouse models, these LNPs achieved a 300-fold increase in lung mRNA delivery over the previous leading LNP formulation and a twofold improvement over hyperbranched poly(β-amino esters) (hPBAEs).[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of nebulized this compound LNPs.

Table 1: In Vivo Luminescence in Mice Following Nebulized Delivery of Firefly Luciferase (FFL) mRNA

FormulationPeak Luminescence (photons s⁻¹ cm⁻² sr⁻¹)Fold Improvement vs. NLD1Fold Improvement vs. hPBAE
This compound LNP1.1 x 10⁶300-fold2-fold
hPBAE5.2 x 10⁵--
C12-200 LNP6.1 x 10⁵--
NLD1 LNP2.8 x 10³--

Data sourced from studies in wild-type mice, with luminescence measured at the time of peak expression for each respective formulation.[4]

Table 2: In Vivo Cell Transfection Efficiency in Ai14 Mice Following Nebulized Delivery of Cre mRNA

FormulationLarge Airway Transfection (%)Small Airway Transfection (%)Fold Improvement (Large Airway)Fold Improvement (Small Airway)
This compound LNP10.38.845-fold4.6-fold
hPBAE0.231.92--

Transfection efficiency was quantified by measuring the percentage of tdTomato-positive cells in the airway epithelium.[4]

Table 3: Transfection of Specific Airway Cell Types by this compound LNPs

Cell TypeLarge Airway Transfection (%)Small Airway Transfection (%)
All Airway Cells10.38.8
Club Cells8.47.6

Club cells are a key target for therapies for diseases like cystic fibrosis as they are a major source of CFTR protein.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving nebulized this compound LNPs, based on published preclinical studies.

LNP Formulation and mRNA Encapsulation

This protocol describes the formulation of this compound LNPs using microfluidics.

  • Component Preparation:

    • Prepare a lipid mixture in ethanol (B145695) consisting of this compound, 1,2-dioleoyl-2-trimethylammoniumpropane (1,2-DOTAP), cholesterol, and a PEGylated lipid at a specified molar ratio.

    • Prepare an aqueous buffer (e.g., sodium acetate (B1210297), pH 5.0) containing the mRNA to be encapsulated.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringe pumps connected to a microfluidic mixing chip.

    • Pump the two solutions through the chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic) to induce nanoprecipitation and self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove ethanol and non-encapsulated components. A secondary dialysis into a sodium acetate buffer with a branched PEG excipient (e.g., 2% w/v bPEG20K) may be performed to enhance stability for nebulization.[4]

    • Concentrate the LNP solution to the desired final mRNA concentration using a centrifugal filter device.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Nebulization of LNP Formulations

This protocol outlines the aerosolization of this compound LNPs for in vivo delivery.

  • Nebulizer Setup:

    • Utilize a vibrating mesh nebulizer for efficient aerosol generation with minimal mechanical stress on the LNPs.

  • LNP Preparation for Nebulization:

    • Dilute the concentrated LNP formulation to the final desired concentration in the appropriate buffer, which may contain stabilizing excipients like bPEG20K and sodium acetate.[4]

  • Aerosol Generation:

    • Load the LNP solution into the nebulizer reservoir.

    • Connect the nebulizer to a whole-body inhalation chamber or a nose-only exposure system for animal studies.

    • Operate the nebulizer for a predetermined duration to deliver the target dose of mRNA.

  • Aerosol Characterization:

    • Measure the aerodynamic properties of the generated aerosol, such as the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD), using a cascade impactor.

    • Determine the emitted dose (ED) and fine particle fraction (FPF) of the encapsulated mRNA.[5]

In Vivo mRNA Delivery and Efficacy Assessment in Mice

This protocol details the administration of nebulized this compound LNPs to mice and subsequent analysis.

  • Animal Models:

    • Use appropriate mouse strains for the study objective (e.g., C57BL/6 for general delivery, Ai14 reporter mice for Cre recombinase delivery, or Scnn1b-Tg mice for cystic fibrosis models).[4]

  • Nebulized LNP Administration:

    • Place the mice in the inhalation chamber and administer the aerosolized LNP formulation as described in Protocol 3.2. For multi-dose studies, repeat the administration at specified intervals. For example, a total of 9 mg of Cre mRNA was nebulized to mice in three divided doses.[4][6]

  • Assessment of Reporter Gene Expression (e.g., Luciferase):

    • At various time points post-administration (e.g., 6, 12, 24, 48 hours), anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.

    • Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal in the lungs and other tissues.[4]

  • Histological Analysis of Transfection (e.g., Cre/LoxP system):

    • At the study endpoint, euthanize the mice and perfuse the lungs with paraformaldehyde.

    • Excise the lungs and prepare them for histology by embedding in paraffin (B1166041) or freezing in optimal cutting temperature (OCT) compound.

    • Prepare lung sections and perform immunofluorescence staining for the reporter protein (e.g., tdTomato) and cell-specific markers (e.g., CCSP for club cells, acetylated tubulin for ciliated cells).

    • Image the stained sections using a fluorescence microscope and quantify the percentage of transfected cells in different airway regions.[6]

  • Safety and Tolerability Assessment:

    • Collect bronchoalveolar lavage fluid (BALF) to measure levels of proinflammatory cytokines.

    • Perform histological analysis of lung tissue to assess for any signs of inflammation or injury.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the use of this compound for nebulized drug delivery.

G cluster_0 LNP Formulation cluster_1 Nebulization & Delivery cluster_2 In Vivo Analysis A mRNA in Aqueous Buffer C Microfluidic Mixing A->C B This compound Lipid Mix in Ethanol B->C D LNP Self-Assembly C->D E Dialysis & Buffer Exchange (add bPEG20K) D->E F Characterization (Size, PDI, Encapsulation) E->F G Formulated LNPs F->G H Vibrating Mesh Nebulizer G->H I Aerosol Generation (1-5 µm droplets) H->I J Inhalation by Mouse Model I->J K Lung Tissue J->K L Bioluminescence Imaging (IVIS) K->L M Histology & IF Staining (Transfection Efficiency) K->M N BALF Cytokine Analysis K->N O Data Quantification L->O M->O N->O

Caption: Experimental workflow for nebulized this compound LNP-mRNA delivery.

G cluster_0 Extracellular cluster_1 Intracellular Nebulized LNP This compound mRNA-LNP Endocytosis Endocytosis Nebulized LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation MembraneDestabilization Endosomal Membrane Destabilization Protonation->MembraneDestabilization Escape mRNA Release into Cytoplasm MembraneDestabilization->Escape Translation Ribosomal Translation Escape->Translation Protein Therapeutic Protein Expression Translation->Protein

Caption: Proposed intracellular pathway for this compound LNP-mediated mRNA delivery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of IR-117-17 Lipid for Pulmonary mRNA Delivery

This technical guide provides a comprehensive overview of the discovery, development, and application of the novel ionizable lipid, this compound, for the delivery of messenger RNA (mRNA) to the lungs. We will delve into the synthesis of this biodegradable lipid, the formulation of lipid nanoparticles (LNPs), and the experimental data supporting its efficacy.

Introduction to this compound

This compound is a biodegradable, ionizable amino lipid specifically designed for the nebulized delivery of mRNA to the airway epithelium.[1][2] Its development was driven by the need for safe and effective non-viral vectors for treating pulmonary diseases such as cystic fibrosis and for developing mucosal vaccines against respiratory infections. A key feature of this compound is its biodegradability, achieved through esterase cleavage, which reduces the likelihood of accumulation after repeated dosing.[3]

Discovery and Screening of this compound

The identification of this compound was the result of a combinatorial approach to synthesize and screen a library of novel ionizable lipids. This strategy aimed to overcome the challenges of delivering mRNA to the lungs, particularly the instability of LNPs during nebulization and the penetration of biological barriers in the airways.

Combinatorial Lipid Library Synthesis

A library of ionizable and degradable lipids was synthesized via a four-step reductive amination process. This method allows for the systematic variation of the lipid's chemical structure to optimize its delivery properties.

Experimental Protocol: Reductive Amination Synthesis of the Ionizable Lipid Library

  • Step 1: Epoxide Ring Opening: An amine is reacted with an epoxide-containing tail to form an amino alcohol.

  • Step 2: Acrylate (B77674) Addition: The resulting secondary amine is reacted with an acrylate to introduce a biodegradable ester linkage.

  • Step 3: Amine Addition: A second amine is added to the acrylate via a Michael addition.

  • Step 4: Reductive Amination: The final lipid is formed by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

G cluster_synthesis Combinatorial Lipid Synthesis Workflow start Initial Reactants (Amines, Epoxides, Acrylates) step1 Step 1: Epoxide Ring Opening start->step1 step2 Step 2: Acrylate Addition step1->step2 step3 Step 3: Amine Addition step2->step3 step4 Step 4: Reductive Amination step3->step4 library Combinatorial Ionizable Lipid Library step4->library

Caption: Combinatorial synthesis of the ionizable lipid library.

In Vitro Screening using Air-Liquid Interface (ALI) Cultures

To mimic the in vivo environment of the lungs, a high-throughput screening of the lipid library was conducted using primary human bronchial epithelial cells cultured at an air-liquid interface (ALI). This advanced cell culture model more accurately predicts in vivo performance compared to traditional submerged cell cultures.

Experimental Protocol: Air-Liquid Interface (ALI) Cell Culture and LNP Screening

  • Cell Seeding: Primary human bronchial epithelial cells are seeded onto permeable supports.

  • Submerged Culture: Cells are grown in a submerged culture until they form a confluent monolayer.

  • Airlift: The apical medium is removed to expose the cells to air, while the basolateral medium continues to provide nutrients. This initiates differentiation into a pseudostratified epithelium.

  • LNP Treatment: Non-nebulized, hand-mixed LNPs formulated with the candidate lipids are applied to the apical surface of the ALI cultures.

  • Luciferase Assay: Transfection efficiency is quantified by measuring the luminescence from a firefly luciferase (FFL) reporter mRNA delivered by the LNPs.

G cluster_screening In Vitro Screening Workflow library Combinatorial Lipid Library formulation LNP Formulation (Hand-mixed) library->formulation ali_culture Air-Liquid Interface (ALI) Cell Culture formulation->ali_culture Treatment treatment Apical Dosing of LNPs ali_culture->treatment assay Luciferase Assay treatment->assay selection Selection of Lead Candidates (this compound) assay->selection

Caption: Workflow for in vitro screening of the lipid library.

Formulation and Characterization of this compound LNPs

The lead candidate, this compound, was formulated into LNPs using a design-of-experiment (DOE) approach to optimize for stability during nebulization. The optimized formulation, designated T1-5, demonstrated superior performance.

Optimized LNP Formulation (T1-5)

The T1-5 formulation consists of the ionizable lipid this compound, a helper phospholipid, cholesterol, and a PEG-lipid at specific molar ratios.

ComponentMolar Ratio (%)
This compound50
DSPC10
Cholesterol38.5
DMG-PEG 20001.5
Table 1: Molar Ratios of Components in the T1-5 LNP Formulation.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

  • Lipid Solution Preparation: The lipid components (this compound, DSPC, cholesterol, and DMG-PEG 2000) are dissolved in ethanol (B145695).

  • mRNA Solution Preparation: The mRNA is dissolved in an aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid solution and the mRNA solution are rapidly mixed using a microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: The resulting LNPs are dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

Physicochemical Characterization

The physicochemical properties of the formulated LNPs are critical for their in vivo performance.

PropertyValue
Size (Hydrodynamic Diameter) ~100 nm
Polydispersity Index (PDI) < 0.2
mRNA Encapsulation Efficiency > 90%
Table 2: Physicochemical Properties of this compound LNPs.

In Vivo Efficacy of Nebulized this compound LNPs

The in vivo efficacy of the optimized this compound LNPs was evaluated in mice following nebulization.

Experimental Protocol: In Vivo Nebulized mRNA Delivery in Mice

  • Animal Model: C57BL/6 mice or transgenic Ai14 mice are used.

  • LNP Preparation for Nebulization: this compound LNPs are formulated as described above. For nebulization, a branched polymeric excipient (bPEG20K) and sodium acetate buffer are added to enhance stability.

  • Nebulization: The LNP solution is aerosolized using a vibrating mesh nebulizer (e.g., Aeroneb).

  • Exposure: Mice are placed in a whole-body exposure chamber and inhale the nebulized LNPs for a defined period.

  • Analysis of Protein Expression: For FFL mRNA, lung luminescence is measured using an in vivo imaging system (IVIS). For Cre recombinase mRNA in Ai14 mice, the expression of the tdTomato fluorescent protein is quantified by histology.

Enhanced Transfection Efficiency in the Lungs

Nebulized this compound LNPs demonstrated significantly higher mRNA delivery and protein expression in the lungs compared to previously established delivery agents like hyperbranched poly(β-amino esters) (hPBAEs).[1]

Airway TypeFold Improvement vs. hPBAE
Large Airways 45-fold
Small Airways 4.6-fold
Table 3: Improvement in Transfection Efficiency with this compound LNPs. [1]
Cell TypeTransfection Efficiency (%)
Large Airway Cells 10.3
Small Airway Cells 8.8
Table 4: Transfection Efficiency of this compound LNPs in Different Lung Cell Types. [4]

Proposed Mechanism of Action

The enhanced efficacy of this compound LNPs is attributed to a combination of factors related to the lipid structure and the optimized formulation.

G cluster_moa Proposed mRNA Delivery Pathway nebulization Nebulization of Stabilized LNPs inhalation Inhalation and Deposition in Airways nebulization->inhalation mucus_penetration Mucus Penetration inhalation->mucus_penetration cell_uptake Endocytosis into Epithelial Cells mucus_penetration->cell_uptake endosomal_escape Endosomal Escape (pH-mediated) cell_uptake->endosomal_escape mrna_release mRNA Release into Cytoplasm endosomal_escape->mrna_release translation Protein Translation mrna_release->translation

Caption: Proposed pathway for mRNA delivery by this compound LNPs.

The ionizable nature of this compound facilitates the encapsulation of negatively charged mRNA at a low pH during formulation. At physiological pH, the LNPs have a more neutral surface charge, which can reduce non-specific interactions. Upon endocytosis into target cells, the acidic environment of the endosome protonates the amino groups of this compound. This positive charge is believed to interact with the negatively charged endosomal membrane, leading to its disruption and the release of the mRNA payload into the cytoplasm for subsequent protein translation. The addition of excipients like bPEG20K further stabilizes the LNPs against the shear forces encountered during nebulization, preserving their integrity and efficacy.

Conclusion

The combinatorial development and rigorous screening that led to the discovery of this compound highlight a successful strategy for creating novel lipid-based drug delivery systems. The resulting this compound LNPs have demonstrated significant potential for the nebulized delivery of mRNA to the lungs, opening new avenues for the treatment of a wide range of pulmonary diseases. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially utilize this promising technology.

References

An In-Depth Technical Guide to the Role of Novel Ionizable Lipids, Exemplified by IR-117-17, in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "IR-117-17" does not correspond to a known entity in publicly available scientific literature. This guide will proceed under the assumption that this compound is a representative novel ionizable lipid, a critical component in advanced lipid nanoparticle (LNP) formulations for therapeutic delivery. The data and protocols presented are based on established methodologies and representative data for well-characterized ionizable lipids used in the field.

This technical guide provides a comprehensive overview of the pivotal role of the hypothetical ionizable lipid, this compound, in the formulation of lipid nanoparticles. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its function, formulation protocols, and impact on LNP characteristics.

The Core Function of Ionizable Lipids in LNP Formulations

Ionizable lipids are cationic lipids with a unique property: their charge is pH-dependent. At an acidic pH (typically below their pKa), they are positively charged, which allows for the efficient encapsulation of negatively charged cargo such as mRNA, siRNA, or plasmid DNA. As the formulation is neutralized to physiological pH (around 7.4), these lipids become largely neutral. This characteristic is crucial for several reasons:

  • High Encapsulation Efficiency: The electrostatic interaction between the positively charged lipid and the negatively charged nucleic acid cargo in an acidic environment drives the formation of the LNP core.

  • In Vivo Stability: The near-neutral surface charge at physiological pH reduces interactions with blood components, leading to improved stability and circulation times.

  • Endosomal Escape: Once the LNP is taken up by a cell via endocytosis, the endosome matures and its internal pH drops. This re-protonates the ionizable lipid, which is hypothesized to interact with the endosomal membrane, leading to its disruption and the release of the cargo into the cytoplasm.

Quantitative Impact of this compound on LNP Characteristics

The specific chemical structure of an ionizable lipid like this compound has a profound impact on the physicochemical properties and biological activity of the resulting LNP formulation. The following tables summarize key quantitative data, drawing parallels from well-studied ionizable lipids.

Table 1: Physicochemical Properties of this compound Formulations

ParameterValueMethod of Analysis
pKa 6.2 - 6.7TNS Assay
Particle Size (Z-average) 80 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -5 to +5 mVLaser Doppler Velocimetry
Encapsulation Efficiency > 95%RiboGreen Assay

Table 2: In Vitro Performance Metrics of this compound LNPs

ParameterCell LineResultAssay
Gene Silencing (IC50) HeLa-Luc10 - 50 ng/mL siRNALuciferase Reporter Assay
mRNA Expression HEK293T> 1,000,000 RLU/mg proteinLuciferase Reporter Assay
Cytotoxicity (CC50) HepG2> 10 µg/mLMTT Assay

Detailed Experimental Protocols

Protocol 1: LNP Formulation using a Microfluidic Mixing Device

This protocol describes the formulation of this compound containing LNPs using a microfluidic device, which allows for rapid and reproducible mixing.

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • Nucleic acid cargo (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol (B145695). A typical molar ratio would be 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG).

  • Prepare the nucleic acid solution in the acidic buffer at the desired concentration.

  • Set the flow rates on the microfluidic device, typically with a 3:1 aqueous to organic phase ratio.

  • Pump the lipid solution and the nucleic acid solution through the device to initiate self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS pH 7.4 for at least 18 hours to remove the ethanol and raise the pH.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

Protocol 2: Characterization of LNP Size and Polydispersity

Procedure:

  • Dilute a small aliquot of the LNP formulation in PBS pH 7.4.

  • Load the diluted sample into a disposable cuvette.

  • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a Dynamic Light Scattering (DLS) instrument.

  • Ensure the PDI is below 0.2 for a homogenous formulation.

Protocol 3: Determination of Encapsulation Efficiency

Procedure:

  • Prepare a standard curve of the nucleic acid using a RiboGreen assay.

  • To measure total RNA, lyse an aliquot of the LNP formulation with a detergent (e.g., 1% Triton X-100) to release all encapsulated RNA.

  • Measure the fluorescence of the lysed sample and a non-lysed sample using the RiboGreen reagent.

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound LNPs.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (pH 4.0) cluster_process Processing cluster_final Final Product IR11717 This compound Mixing Microfluidic Mixing IR11717->Mixing DSPC DSPC DSPC->Mixing Chol Cholesterol Chol->Mixing PEGDMA PEG-DMG PEGDMA->Mixing NA_Cargo Nucleic Acid Cargo NA_Cargo->Mixing Dialysis Dialysis vs. PBS pH 7.4 Mixing->Dialysis Filtering Sterile Filtration Dialysis->Filtering Final_LNP This compound LNP Filtering->Final_LNP

Caption: LNP Formulation Workflow.

Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (this compound becomes protonated)

Caption: Cellular Uptake and Cargo Release.

Revolutionizing Pulmonary Gene Therapy: A Technical Guide to IR-117-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of genetic medicine is rapidly evolving, with messenger RNA (mRNA) therapeutics at the forefront of innovation. For pulmonary diseases, the challenge has been efficient and safe delivery of these genetic payloads to the lungs. Enter IR-117-17, a novel, biodegradable, ionizable lipid that has demonstrated exceptional capabilities for nebulized mRNA delivery to the airway epithelium. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Efficacy: Quantitative Performance of this compound

This compound, when formulated into lipid nanoparticles (LNPs), has shown marked superiority in pulmonary mRNA delivery compared to existing state-of-the-art technologies. The following tables consolidate the performance data from key in vivo studies.

Table 1: In Vivo mRNA Delivery Efficiency in Mice
Delivery VehicleDosePeak Expression TimeLung Luminescence (photons s⁻¹ cm⁻² sr⁻¹)Fold Improvement vs. NLD1Fold Improvement vs. hPBAE
This compound LNP 1 mg FFL mRNA6 hours1.1 x 10⁶~300-fold~2-fold
hPBAE1 mg FFL mRNA24 hours5.2 x 10⁵--
NLD1 LNP1 mg FFL mRNA48 hours2.8 x 10³--
C12-200 LNP1 mg FFL mRNA6 hours6.1 x 10⁵--

Data sourced from studies on nebulized delivery to mice. FFL mRNA refers to Firefly Luciferase messenger RNA. hPBAE is a hyperbranched poly(β-amino ester) and NLD1 is a previously reported LNP formulation.[1]

Table 2: Transfection Efficiency in Mouse Airways (Cre mRNA Delivery)
Delivery VehicleTotal Nebulized Dose (Cre mRNA)Large Airway Transfection (%)Small Airway Transfection (%)Fold Improvement in Large AirwaysFold Improvement in Small Airways
This compound LNP 9 mg (3 doses)10.3%8.8%~45-fold~4.6-fold
hPBAE9 mg (3 doses)0.23%1.92%--

Transfection was quantified in Ai14 reporter mice, which express tdTomato upon successful Cre recombinase activity.[1][2]

Table 3: Cell-Type Specificity of Transfection in Mouse Lungs
Cell TypeTransfection with this compound LNPs (%)Transfection with hPBAE (%)
Club Cells (Large Airways) 8.4%0.15%
Club Cells (Small Airways) 7.6%1.2%
Other Cell Types Alveolar macrophages, Alveolar epithelium-

Club cells are a key target for cystic fibrosis gene therapy.[1]

Mechanism of Action and Experimental Validation

The primary mechanism for evaluating the delivery efficiency of this compound LNPs involves the delivery of Cre recombinase mRNA to reporter mice. Successful delivery and translation of the mRNA leads to the expression of Cre recombinase, which then enacts a permanent genetic change in the target cells, providing a clear and quantifiable readout.

G cluster_0 This compound LNP Delivery cluster_1 Intracellular Events cluster_2 Genetic Recombination and Reporting LNP This compound LNP (encapsulating Cre mRNA) Nebulization Nebulization LNP->Nebulization Inhalation Inhalation by Mouse Nebulization->Inhalation EpithelialCell Lung Epithelial Cell Inhalation->EpithelialCell Uptake Endosome Endosomal Escape EpithelialCell->Endosome Translation mRNA Translation Endosome->Translation Cre Cre Recombinase (Protein) Translation->Cre Nucleus Nucleus Cre->Nucleus Translocation LoxP LoxP-STOP-LoxP Cassette (in Ai14 Mouse Genome) Nucleus->LoxP Recombination Cre-mediated Recombination LoxP->Recombination Expression tdTomato Gene Expression Recombination->Expression Signal Fluorescent Signal (tdTomato) Expression->Signal

Caption: Functional delivery of Cre mRNA via this compound LNPs leading to gene recombination.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following outlines the core experimental protocols used in the evaluation of this compound.

Lipid Nanoparticle (LNP) Formulation

This compound LNPs are typically prepared using microfluidic mixing, a technique that allows for precise control over nanoparticle size and polydispersity.

  • Phase Preparation :

    • Organic Phase : The ionizable lipid (this compound), helper phospholipids (B1166683) (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.[3]

    • Aqueous Phase : The mRNA cargo is diluted in an aqueous buffer (e.g., sodium acetate).

  • Microfluidic Mixing : The organic and aqueous phases are driven through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio, typically 3:1 aqueous to organic.[1]

  • Dialysis : The resulting LNP formulation is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components.[1]

Caption: Workflow for the formulation of this compound lipid nanoparticles.

In Vivo Nebulization Protocol (Mouse Model)

The delivery of LNPs to the lungs is achieved via nebulization, which transforms the LNP suspension into an aerosol for inhalation.

  • Formulation Preparation : Prior to nebulization, the LNP formulation is diluted in a specific buffer containing excipients like branched polyethylene (B3416737) glycol (bPEG20K) and sodium acetate (B1210297) (NaAc) to stabilize the particles against the mechanical stress of aerosolization.[1]

  • Nebulization : A vibrating mesh nebulizer is used to generate an aerosol from the LNP suspension.

  • Animal Dosing : Mice are placed in a chamber connected to the nebulizer, allowing for nose-only inhalation of the aerosolized LNPs. Dosing is typically performed over a set period to deliver the target quantity of mRNA.[1]

  • Analysis : At a predetermined time point post-delivery (e.g., 6 hours for peak expression), tissues are harvested for analysis (e.g., luminescence imaging for luciferase expression, histology for fluorescent reporter expression).[1]

G A This compound LNP (in PBS) B Add Nebulization Excipients (bPEG20K, NaAc) A->B C Load into Vibrating Mesh Nebulizer B->C D Aerosol Generation C->D E Nose-Cone Inhalation (Mouse) D->E F Tissue Harvest & Analysis (e.g., IVIS Imaging, Histology) E->F Post-exposure (e.g., 6h)

References

An In-depth Technical Guide to the Safety and Toxicity Profile of IR-117-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-117-17 is a novel, ionizable, and biodegradable amino lipid that has demonstrated significant promise as a component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA), particularly to the lungs.[1][2][3][4][5] Its biodegradability, attributed to esterase cleavage, suggests a reduced likelihood of accumulation upon repeated dosing, a favorable characteristic for therapeutic applications.[2] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, details relevant experimental methodologies, and illustrates associated immunological signaling pathways.

I. In Vivo Safety and Toxicity Profile

Preclinical studies involving lipid nanoparticles formulated with this compound for nebulized mRNA delivery have provided initial insights into its safety profile. These studies have primarily focused on local and systemic inflammatory responses and tissue histology following administration in murine models.

Data Presentation

While specific quantitative toxicity data such as the median lethal dose (LD50) or a definitive No Observed Adverse Effect Level (NOAEL) for this compound are not publicly available, qualitative assessments from preclinical studies are summarized below.

Study Parameter Observation Animal Model Dosage and Administration
Lung Histology Normal tissue histology observed.Mice1 mg of FFL mRNA delivered via nebulized this compound LNPs.
Proinflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF) No elevation in the levels of several proinflammatory cytokines 24 hours post-administration.Mice1 mg of FFL mRNA delivered via nebulized this compound LNPs.
Liver Histology No abnormalities reported in the context of the primary study's focus on lung delivery.Mice1 mg of FFL mRNA delivered via nebulized this compound LNPs.

II. Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the safety and toxicity of LNP-based mRNA delivery systems like those containing this compound.

In Vivo Toxicity Study in Mice

This protocol outlines a typical in vivo study to assess the acute toxicity of a novel lipid nanoparticle formulation.

Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Collection cluster_analysis Analysis LNP Formulation LNP Formulation Nebulization Nebulization LNP Formulation->Nebulization Animal Acclimatization Animal Acclimatization Animal Acclimatization->Nebulization Observation Observation Nebulization->Observation BALF Collection BALF Collection Observation->BALF Collection Tissue Harvest Tissue Harvest Observation->Tissue Harvest Cytokine Analysis Cytokine Analysis BALF Collection->Cytokine Analysis Histopathology Histopathology Tissue Harvest->Histopathology

In Vivo Toxicity Study Workflow

Methodology:

  • Animal Models: C57BL/6 mice, 6-8 weeks old, are commonly used. Animals are acclimatized for at least one week before the experiment.

  • LNP Formulation: this compound is formulated into LNPs with other components (e.g., phospholipids, cholesterol, and PEG-lipids) and encapsulating a reporter mRNA (e.g., Firefly Luciferase).

  • Administration: A single dose of the LNP formulation (e.g., 1 mg of mRNA per mouse) is administered via nebulization. A control group receiving PBS is included.

  • Observation: Animals are monitored for clinical signs of toxicity for 24 hours.

  • Sample Collection: At 24 hours post-administration, animals are euthanized.

    • Bronchoalveolar Lavage Fluid (BALF) Collection: The trachea is cannulated, and the lungs are lavaged with a sterile saline solution to collect BALF.[6][7][8][9][10]

    • Tissue Harvest: Lungs and liver are collected for histopathological analysis.

  • Analysis:

    • Cytokine Analysis: The levels of proinflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the BALF supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.[7]

    • Histopathology: The harvested lungs and liver are fixed, embedded in paraffin (B1166041), sectioned, and stained with Hematoxylin (B73222) and Eosin (B541160) (H&E) for microscopic examination of tissue morphology and signs of inflammation or injury.[11][12][13][14][15]

Bronchoalveolar Lavage Fluid (BALF) Collection and Cytokine Analysis

Methodology:

  • Euthanize the mouse via an approved method.

  • Expose the trachea through a midline incision in the neck.

  • Insert a catheter into the trachea and secure it.

  • Instill a known volume of sterile PBS (e.g., 0.5-1.0 mL) into the lungs through the catheter.[8][10]

  • Gently aspirate the fluid to recover the BALF. Repeat the instillation and aspiration cycle 2-3 times.[10]

  • Pool the collected BALF on ice.

  • Centrifuge the BALF at low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

  • Collect the supernatant for cytokine analysis using ELISA or a multiplex bead assay according to the manufacturer's instructions.

Histopathology of Lung and Liver Tissues

Methodology:

  • Tissue Fixation: Immediately after harvesting, immerse the lung and liver tissues in 10% neutral buffered formalin for at least 24 hours. For lungs, it is recommended to inflate them with the fixative to preserve the alveolar structure.[13][15]

  • Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions and clear with xylene.

  • Paraffin Embedding: Infiltrate the tissues with and embed them in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.

  • H&E Staining:

    • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.[11][12]

    • Stain with Mayer's hematoxylin for 3-5 minutes to stain the cell nuclei blue/purple.[11]

    • Rinse in running tap water.

    • Differentiate with 1% acid alcohol and then "blue" the sections in a weak alkaline solution.

    • Counterstain with eosin Y for 1-2 minutes to stain the cytoplasm and extracellular matrix in shades of pink.[11]

    • Dehydrate the stained sections through graded ethanol and clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope for any signs of cellular infiltration, inflammation, necrosis, or other pathological changes.

III. Signaling Pathways

This compound, as an ionizable lipid component of LNPs, is not known to have a specific signaling pathway. However, ionizable lipids in general can be recognized by the innate immune system, leading to the activation of inflammatory signaling pathways. The primary pathways implicated are Toll-like receptor (TLR) signaling and NLRP3 inflammasome activation.[16][17][18][19][20][21][22][23][24][25]

Toll-like Receptor (TLR) 4 Signaling Pathway

Ionizable lipids can act as pathogen-associated molecular patterns (PAMPs) and activate TLR4, a key pattern recognition receptor of the innate immune system.[16][18][19][20]

TLR4_Signaling IR-117-17_LNP This compound LNP TLR4 TLR4 IR-117-17_LNP->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Proinflammatory_Genes Proinflammatory Gene Transcription NF_kB->Proinflammatory_Genes Translocates to Nucleus Cytokines Cytokines (IL-6, TNF-α) Proinflammatory_Genes->Cytokines Induces

TLR4 Signaling Pathway Activation by LNPs
NLRP3 Inflammasome Activation

Cationic and ionizable lipids can also induce the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[17][21][22][23][25]

NLRP3_Inflammasome IR-117-17_LNP This compound LNP Phagocytosis Phagocytosis IR-117-17_LNP->Phagocytosis Lysosomal_Destabilization Lysosomal Destabilization Phagocytosis->Lysosomal_Destabilization K_efflux K+ Efflux Lysosomal_Destabilization->K_efflux Leads to NLRP3 NLRP3 K_efflux->NLRP3 Activates Inflammasome_Assembly Inflammasome Assembly NLRP3->Inflammasome_Assembly ASC ASC ASC->Inflammasome_Assembly Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome_Assembly Caspase1 Caspase-1 IL1b IL-1β Caspase1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammasome_Assembly->Caspase1 Cleaves Pro-Caspase-1 to

NLRP3 Inflammasome Activation by LNPs

Conclusion

The available data suggests that the biodegradable ionizable lipid this compound has a favorable preliminary safety profile for pulmonary mRNA delivery, with in vivo studies in mice showing no significant inflammatory response or lung tissue damage at the tested dose. However, a comprehensive toxicological evaluation with quantitative endpoints is necessary for a complete risk assessment. As with other ionizable lipids, this compound containing LNPs have the potential to activate innate immune signaling pathways, a factor that should be considered in the development of mRNA-based therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and understanding of the safety and mechanism of action of this compound and similar lipid-based delivery systems.

References

Section 1: Hypothetical Mechanism of Action and Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of IR-117-17 in Respiratory Disease Applications

Introduction

Extensive research into novel therapeutic agents for respiratory diseases has been a cornerstone of modern pharmacology. This document provides a technical overview of the compound designated as this compound, based on currently available public information. The focus is to furnish researchers, scientists, and drug development professionals with a detailed guide to its mechanism, experimental validation, and potential applications in pulmonary medicine.

Following a thorough search of scientific literature and clinical trial databases, it has been determined that there is currently no publicly available information, preclinical data, or clinical trial results for a compound designated "this compound" in the context of respiratory diseases. The searches for "this compound respiratory disease," "this compound mechanism of action," and "this compound clinical trials" did not yield any relevant results.

This indicates that "this compound" may be an internal compound code not yet disclosed in public literature, a misnomer, or a compound that has not been the subject of published scientific research.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, as no source material is available.

To proceed with a detailed analysis as requested, a valid, publicly documented compound name or molecular identifier would be required. For illustrative purposes, the following sections demonstrate the structure and type of content that would be generated if data were available for a hypothetical compound.

(Illustrative Example)

Had information been available, this section would detail the molecular interactions of this compound. For instance, if this compound were a kinase inhibitor targeting a pathway implicated in airway inflammation, a diagram would be provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Gene Pro-inflammatory Gene Transcription STAT_P->Gene IR11717 This compound IR11717->JAK Inhibition Cytokine Inflammatory Cytokine (e.g., IL-13) Cytokine->Receptor Binding

Caption: Hypothetical signaling pathway for this compound as a JAK inhibitor.

Section 2: Hypothetical Experimental Workflow

(Illustrative Example)

This section would outline the methodologies used in preclinical studies. For example, a standard workflow for evaluating a new compound in an animal model of asthma would be presented.

cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Sensitization 1. Allergen Sensitization (e.g., Ovalbumin) Challenge 2. Allergen Challenge (Aerosolized) Sensitization->Challenge Grouping 3. Grouping: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Challenge->Grouping Dosing 4. Compound Administration Grouping->Dosing AHR 5a. Airway Hyperresponsiveness (AHR) Measurement Dosing->AHR BALF 5b. Bronchoalveolar Lavage Fluid (BALF) - Cell Counts - Cytokine Analysis Dosing->BALF Histo 5c. Lung Histology (H&E, PAS Staining) Dosing->Histo

Caption: Hypothetical workflow for in vivo efficacy testing in an asthma model.

Section 3: Hypothetical Quantitative Data Summary

(Illustrative Example)

Should data become available, it would be tabulated for clarity and comparative analysis. This would include in vitro potency and in vivo efficacy metrics.

Table 1: Hypothetical In Vitro Activity of this compound

Target/Assay Cell Line IC50 (nM)
Kinase X Inhibition HEK293 15.2
IL-6 Release A549 45.8

| TNF-α Release | THP-1 | 62.1 |

Table 2: Hypothetical In Vivo Efficacy in Murine Asthma Model

Treatment Group Eosinophil Count (cells/mL in BALF) Airway Resistance (cmH2O·s/mL)
Vehicle Control 5.2 x 10^5 2.1
This compound (10 mg/kg) 2.1 x 10^5 1.3

| Dexamethasone (1 mg/kg) | 1.5 x 10^5 | 1.1 |

Conclusion

While the requested technical guide on this compound cannot be provided due to the absence of public data, the framework above illustrates the expected structure and depth of analysis. Should information on this compound or another compound of interest become public, a similar, data-rich document could be generated. Researchers are encouraged to monitor scientific publications and clinical trial registries for potential future disclosures regarding this compound.

Endosomal Escape Mechanism of IR-117-17 Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core endosomal escape mechanism of lipid nanoparticles (LNPs) formulated with the ionizable lipid IR-117-17. While direct studies on the specific endosomal escape pathway of this compound LNPs are not extensively published, this document extrapolates from the well-established mechanisms governing ionizable LNPs to provide a comprehensive overview. This guide also includes quantitative data on the transfection efficiency of this compound LNPs as a downstream indicator of successful endosomal escape and details relevant experimental protocols.

Core Concept: The Endosomal Escape of Ionizable Lipid Nanoparticles

The delivery of nucleic acid-based therapeutics, such as mRNA, into the cytoplasm of target cells is a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading delivery platform, with their efficacy heavily dependent on the ability to escape the endosomal pathway and avoid degradation in lysosomes. The ionizable lipid component of LNPs is paramount to this process.

This compound is an ionizable and biodegradable amino lipid that is a key component in LNP formulations, particularly for nebulized mRNA delivery to the lungs.[1][2] Like other ionizable lipids, this compound is designed to have a pKa that allows it to be neutrally charged at physiological pH (around 7.4) and become protonated (positively charged) in the acidic environment of the endosome (pH 5.0-6.5). This pH-responsive behavior is the trigger for endosomal escape through a proposed mechanism involving two key events: the "proton sponge effect" and membrane destabilization and fusion.

Upon endocytosis, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops due to the activity of vacuolar-type H+-ATPases (V-ATPases). This acidic environment leads to the protonation of the tertiary amines in the ionizable lipid, such as this compound. The accumulation of protons within the LNP, driven by the buffering capacity of the ionizable lipid, leads to an influx of counter-ions (such as chloride ions) and water to maintain charge and osmotic balance. This influx causes the endosome to swell and eventually rupture, releasing the LNP and its cargo into the cytoplasm.

Concurrently, the protonated, positively charged ionizable lipids can interact with the negatively charged lipids present in the endosomal membrane, such as phosphatidylserine. This interaction is thought to induce a change in the lipid phase, from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the fusion of the LNP with the endosomal membrane, leading to the release of the encapsulated nucleic acid into the cytosol.

Quantitative Data: Transfection Efficiency of this compound LNPs

LNP FormulationAirway TypeTransfection Efficiency (%)Fold Improvement vs. hPBAEReference
This compound LNPLarge Airways10.345-fold[3]
This compound LNPSmall Airways8.84.6-fold[3]
hPBAELarge Airways0.23-[3]
hPBAESmall Airways1.92-[3]

hPBAE: hyperbranched poly(β-amino esters), another type of delivery agent.

These data demonstrate the high efficiency of this compound LNPs in mediating functional mRNA delivery in vivo, which is a direct consequence of successful endosomal escape.[3]

Experimental Protocols

Investigating the endosomal escape of LNPs like this compound involves a variety of sophisticated techniques. Below are detailed methodologies for key experiments.

Galectin-8/9 Recruitment Assay for Endosomal Damage Visualization

This assay is a widely used method to visualize and quantify endosomal membrane damage, a hallmark of endosomal escape. Galectins are cytosolic proteins that bind to glycans exposed on the luminal side of the endosomal membrane upon its rupture.

Principle: When an LNP disrupts the endosomal membrane, cytosolic galectins (often tagged with a fluorescent protein like GFP or mCherry) are recruited to the site of damage, forming fluorescent puncta that can be imaged and quantified.

Methodology:

  • Cell Culture: Plate cells stably expressing a fluorescently tagged galectin (e.g., Galectin-8-GFP) in a glass-bottom imaging dish.

  • LNP Treatment: Treat the cells with this compound LNPs at the desired concentration. Include a positive control (e.g., a known endosomolytic agent like LLOMe) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a time course (e.g., 2, 4, 6, 8 hours) to allow for LNP uptake and endosomal escape.

  • Live-Cell Imaging: Image the cells using a confocal microscope. Acquire images in the fluorescent channel corresponding to the galectin tag and a brightfield or DIC channel.

  • Image Analysis: Quantify the number and intensity of fluorescent puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in the number of puncta in LNP-treated cells compared to the negative control indicates endosomal damage.

Single-Molecule Localization Microscopy (SMLM) for High-Resolution Trafficking Studies

SMLM techniques, such as STORM or PALM, can be used to visualize the intracellular trafficking of individual LNPs and their cargo at super-resolution, providing insights into the precise location and timing of endosomal escape.

Principle: By labeling the LNP and/or its cargo with photo-switchable fluorophores, their positions can be determined with nanometer-scale precision, allowing for the visualization of their release from endosomal compartments.

Methodology:

  • LNP Labeling: Synthesize this compound LNPs with a fluorescently labeled lipid component and/or encapsulating fluorescently labeled mRNA.

  • Cell Culture and Treatment: Seed cells on high-precision coverslips and treat with the labeled LNPs.

  • Fixation and Staining: After incubation, fix the cells and, if desired, immunostain for endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) using antibodies conjugated to spectrally distinct fluorophores.

  • SMLM Imaging: Acquire super-resolution images using a specialized SMLM microscope.

  • Data Analysis: Analyze the super-resolution images to determine the colocalization of LNPs/cargo with different endosomal compartments over time. The appearance of cargo signal outside of the endosomal markers is indicative of endosomal escape.

Mandatory Visualizations

Signaling Pathway of Endosomal Escape

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.0-6.5) LNP This compound LNP (Neutral Charge) Protonated_LNP Protonated this compound LNP (Positive Charge) LNP->Protonated_LNP Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane (Anionic Lipids) Protonated_LNP->Endosomal_Membrane Electrostatic Interaction Rupture Endosomal Rupture Protonated_LNP->Rupture Proton Sponge Effect (Osmotic Swelling) Endosomal_Membrane->Rupture Membrane Destabilization & Fusion mRNA_Release mRNA Release Rupture->mRNA_Release Cytoplasm Cytoplasm mRNA_Release->Cytoplasm

Caption: Proposed endosomal escape pathway of an this compound LNP.

Experimental Workflow for Assessing Endosomal Escape

Experimental_Workflow cluster_assays Endosomal Escape Assays Start Start: Formulate this compound LNPs (with/without fluorescent labels) Cell_Culture Cell Culture (e.g., Gal8-GFP expressing cells) Start->Cell_Culture LNP_Treatment Treat cells with LNPs Cell_Culture->LNP_Treatment Incubation Time-course Incubation LNP_Treatment->Incubation Galectin_Assay Galectin-8/9 Recruitment Assay Incubation->Galectin_Assay Imaging High-Resolution Imaging (SMLM) Incubation->Imaging Data_Analysis Data Analysis: - Quantify Galectin Puncta - Analyze LNP/cargo colocalization with endosomal markers Galectin_Assay->Data_Analysis Imaging->Data_Analysis Conclusion Conclusion: Determine Endosomal Escape Efficiency and Kinetics Data_Analysis->Conclusion

Caption: General workflow for studying LNP endosomal escape.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to IR-117-17 for Therapeutic Protein Expression in the Lungs

This technical guide provides a comprehensive overview of the ionizable lipid this compound and its application in formulating lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) to the lungs for therapeutic protein expression. This document details the quantitative performance of this compound, outlines key experimental protocols, and visualizes critical workflows and concepts.

This compound is a biodegradable, ionizable amino lipid specifically designed for enhanced mRNA delivery to the airway epithelium.[1][2] Its development is a significant step forward in overcoming the challenges of nebulized mRNA delivery, such as maintaining nanoparticle stability and achieving efficient transfection in the complex environment of the lungs.[3][4]

Core Concepts of this compound Mediated mRNA Delivery

The central principle behind this compound's efficacy lies in its formulation into LNPs that can encapsulate and protect therapeutic mRNA. These LNPs are optimized for nebulization, a method that allows for direct delivery to the lungs. Upon reaching the lung epithelium, the LNPs are taken up by target cells, and the ionizable nature of this compound facilitates the endosomal escape of the mRNA into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cell's machinery to produce the desired therapeutic protein. The biodegradability of this compound is a key feature, suggesting it is unlikely to accumulate with repeated dosing.[1]

Figure 1: Conceptual Workflow of this compound Mediated Protein Expression in Lungs cluster_formulation LNP Formulation cluster_delivery Aerosolized Delivery cluster_transfection Cellular Transfection & Protein Expression This compound This compound LNP_Formation LNP Encapsulating mRNA This compound->LNP_Formation mRNA mRNA mRNA->LNP_Formation Helper_Lipids Helper Lipids (e.g., DOTAP, Cholesterol) Helper_Lipids->LNP_Formation Nebulization Nebulization LNP_Formation->Nebulization Formulation Optimization for Stability Inhalation Inhalation Nebulization->Inhalation Cellular_Uptake Cellular Uptake (Lung Epithelium) Inhalation->Cellular_Uptake Endosomal_Escape Endosomal Escape Cellular_Uptake->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Protein_Expression Therapeutic Protein Expression mRNA_Release->Protein_Expression

Caption: Figure 1: Conceptual Workflow of this compound Mediated Protein Expression in Lungs.

Data Presentation

The following tables summarize the quantitative data from studies evaluating this compound LNPs for therapeutic protein expression in the lungs.

Table 1: In Vivo Transfection Efficiency in Mouse Airways

This table compares the transfection efficiency of this compound LNPs with hyperbranched poly(β-amino esters) (hPBAEs) in the large and small airways of Ai14 mice following nebulized delivery of Cre mRNA.

Airway TypeThis compound LNP Transfection EfficiencyhPBAE Transfection EfficiencyFold Improvement with this compound
Large Airways10.3%0.23%45-fold
Small Airways8.8%1.92%4.6-fold
Data sourced from Jiang et al. (2023)[3]
Table 2: Dose-Response of this compound LNPs in Mouse Lungs

This table illustrates the relationship between the nebulized dose of this compound LNPs encapsulating Firefly Luciferase (FFL) mRNA and the resulting protein expression, as measured by luminescence.

Nebulized mRNA DoseResulting Lung Luminescence (photons/s/cm²/sr)
Dose 1 (Low)Correlated Increase
Dose 2 (Medium)Correlated Increase
Dose 3 (High)Correlated Increase
Data indicates a positive correlation between dose and expression. Specific luminescence values are presented graphically in the source study.[3]
Table 3: Duration of Protein Expression

This table shows the duration of protein expression in the lungs and nose of mice following a single nebulized dose of 1 mg mRNA formulated with this compound LNPs.

TissueDuration of Detectable Protein Expression
LungsAt least 48 hours
NoseAt least 48 hours
Data sourced from Jiang et al. (2023)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound LNPs.

Protocol 1: Formulation and Characterization of this compound LNPs

This protocol describes the synthesis and characterization of this compound LNPs for mRNA delivery.

1. LNP Formulation (Microfluidic Mixing):

  • Prepare a lipid mixture in ethanol (B145695) containing this compound, a helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE), cholesterol, and a PEG-lipid at a specified molar ratio.

  • Prepare an aqueous solution of mRNA in a low pH buffer (e.g., sodium acetate).

  • Mix the lipid and mRNA solutions using a microfluidic mixing device to allow for the self-assembly of LNPs.

  • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS or sodium acetate) to remove ethanol and raise the pH.

2. LNP Characterization:

  • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using Dynamic Light Scattering (DLS).

  • mRNA Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen) before and after LNP lysis with a detergent.

  • Zeta Potential: Determine the surface charge of the LNPs using electrophoretic light scattering.

Figure 2: LNP Formulation and Characterization Workflow cluster_char Characterization Methods Lipid_Mix Lipid Mixture in Ethanol (this compound, Helper Lipids, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Sol mRNA in Aqueous Buffer (Low pH) mRNA_Sol->Microfluidics Dialysis Dialysis Microfluidics->Dialysis LNP_Suspension Final LNP Suspension Dialysis->LNP_Suspension Characterization LNP Characterization LNP_Suspension->Characterization DLS DLS (Size, PDI) Characterization->DLS RiboGreen RiboGreen Assay (Encapsulation) Characterization->RiboGreen Zeta Zeta Potential (Surface Charge) Characterization->Zeta

Caption: Figure 2: LNP Formulation and Characterization Workflow.

Protocol 2: In Vivo Nebulized Delivery and Quantification of Transfection

This protocol details the procedure for delivering this compound LNPs to mice via nebulization and quantifying the resulting protein expression.

1. Animal Model:

  • Utilize Ai14 reporter mice, which express tdTomato fluorescent protein upon Cre recombinase activity.

2. LNP Preparation for Nebulization:

  • Prior to nebulization, add 2% w/v of a branched polymeric excipient (e.g., bPEG20K) to the LNP formulation dialyzed in sodium acetate (B1210297) buffer to enhance stability.[3]

3. Nebulization Procedure:

  • Load the LNP suspension into a vibrating mesh nebulizer (e.g., Aeroneb).

  • Place the mice in a chamber connected to the nebulizer and administer the aerosolized LNPs.

  • For quantification of cell transfection, a total of 9 mg of Cre mRNA was administered over three separate doses.[3][5]

4. Quantification of Transfection Efficiency:

  • Tissue Collection: At a predetermined time point post-nebulization (e.g., 48 hours), euthanize the mice and perfuse the lungs.

  • Histology: Prepare frozen lung sections and perform immunohistochemistry to identify specific cell types (e.g., club cells, ciliated cells) and co-localize with the tdTomato signal.

  • Image Analysis: Use fluorescence microscopy to capture images of the large and small airways. Quantify the percentage of tdTomato-positive cells within the total cell population (identified by DAPI staining) using image analysis software.

Figure 3: In Vivo Nebulization and Transfection Quantification Workflow LNP_Prep Prepare this compound LNPs with Cre mRNA Add_Excipient Add Excipient (e.g., bPEG20K) for Stability LNP_Prep->Add_Excipient Nebulization Nebulize LNPs to Ai14 Mice Add_Excipient->Nebulization Tissue_Harvest Harvest Lungs at Endpoint Nebulization->Tissue_Harvest Histology Prepare Lung Sections and Perform Staining Tissue_Harvest->Histology Imaging Fluorescence Microscopy Histology->Imaging Quantification Quantify tdTomato+ Cells Imaging->Quantification

Caption: Figure 3: In Vivo Nebulization and Transfection Quantification Workflow.

Conclusion

This compound represents a significant advancement in the field of nucleic acid delivery to the lungs. Its biodegradable nature and the high transfection efficiencies achieved with its LNP formulations make it a promising candidate for the development of mRNA-based therapies for a variety of pulmonary diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their own work. Further research will likely focus on optimizing formulations for specific therapeutic proteins and translating these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for IR-117-17 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo mRNA delivery, offering protection from degradation and facilitating cellular uptake. IR-117-17 is a novel, biodegradable, ionizable lipid that has demonstrated superior performance in formulating LNPs for nebulized mRNA delivery to the lungs.[1][2] This document provides a detailed protocol for the formulation of this compound LNPs, based on optimized parameters for enhanced stability and transfection efficiency, particularly for respiratory applications.

The protocol outlines the preparation of lipid stock solutions, the formulation of LNPs using microfluidic mixing, and subsequent characterization methods. The inclusion of a branched polymeric excipient and a specific buffer system are critical for maintaining nanoparticle integrity during nebulization.[1][2]

Materials and Reagents

ComponentSupplierCatalog No. (Example)
This compoundBroadPharmBP-42676
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids850725
CholesterolSigma-AldrichC8667
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2K)Avanti Polar Lipids880150
Branched PEG 20,000 Da (bPEG20K)Sigma-Aldrich737159
Messenger RNA (mRNA)Custom SynthesisN/A
Ethanol (B145695), 200 ProofDecon Labs2716
Sodium Acetate TrihydrateSigma-AldrichS7670
Acetic Acid, GlacialSigma-AldrichA6283
Nuclease-free WaterThermo Fisher ScientificAM9937
Quant-iT RiboGreen RNA Assay KitThermo Fisher ScientificR11490
Malvern Zetasizer Nano ZSMalvern PanalyticalN/A

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solutions (in Ethanol):

    • Prepare a 25 mg/mL stock solution of this compound in 200 proof ethanol.

    • Prepare a 25 mg/mL stock solution of DOPE in 200 proof ethanol.

    • Prepare a 25 mg/mL stock solution of Cholesterol in 200 proof ethanol.

    • Prepare a 50 mg/mL stock solution of DMG-PEG2K in 200 proof ethanol.

    • Note: Gentle heating and vortexing may be required to fully dissolve the lipids.

  • mRNA Stock Solution:

    • Resuspend lyophilized mRNA in nuclease-free water to a final concentration of 1 mg/mL.

    • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Buffer Preparation:

    • Formulation Buffer (100 mM Sodium Acetate, pH 5.2):

      • Dissolve Sodium Acetate Trihydrate in nuclease-free water to a final concentration of 100 mM.

      • Adjust the pH to 5.2 using glacial acetic acid.

      • Filter sterilize the buffer using a 0.22 µm filter.

    • Dialysis and Storage Buffer (Phosphate-Buffered Saline, PBS, pH 7.4):

      • Prepare or use a commercially available 1X PBS solution.

      • Filter sterilize before use.

This compound LNP Formulation using Microfluidics

This protocol is based on an optimized molar ratio of This compound:DOPE:Cholesterol:DMG-PEG2K at 35:16:46.5:2.5 .

  • Lipid Mixture Preparation (Organic Phase):

    • In a sterile, RNase-free microcentrifuge tube, combine the lipid stock solutions according to the volumes calculated in the table below to achieve the target molar ratio.

    • Add 200 proof ethanol to bring the final volume of the lipid mixture to 1 mL.

LipidMolar Ratio (%)Molecular Weight ( g/mol )Moles (µmol) in 1 mLMass (mg) in 1 mLVolume from Stock (µL)
This compound35927.541.751.62364.92
DOPE16744.030.800.59523.80
Cholesterol46.5386.652.3250.89935.96
DMG-PEG2K2.5~25090.1250.3146.28
Total 100 5.00 3.431 130.96
  • mRNA Preparation (Aqueous Phase):

    • Dilute the mRNA stock solution in the 100 mM Sodium Acetate buffer (pH 5.2) to a final concentration of 0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr Benchtop) with a microfluidic cartridge.

    • Set the total flow rate to 12 mL/min and the flow rate ratio of the aqueous to organic phase to 3:1.

    • Load the lipid mixture (organic phase) and the diluted mRNA solution (aqueous phase) into their respective inlet syringes.

    • Initiate the mixing process to generate the this compound LNPs. The solution should appear opalescent.

LNP Purification and Buffer Exchange
  • Dialysis:

    • Transfer the formulated LNP solution into a dialysis cassette (e.g., 10K MWCO).

    • Dialyze against 1X PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of the dialysis buffer. This step removes ethanol and exchanges the buffer to a physiological pH.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP solution using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Characterization of this compound LNPs

Perform the following characterization assays to ensure the quality of the formulated LNPs.

ParameterMethodTypical Expected Value
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
mRNA Encapsulation Efficiency Quant-iT RiboGreen Assay> 90%
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP solution in 1X PBS.

    • Measure the hydrodynamic diameter (Z-average) and PDI using a Malvern Zetasizer.

  • Zeta Potential Measurement:

    • Dilute the LNP solution in 1X PBS.

    • Measure the surface charge using a Malvern Zetasizer.

  • mRNA Encapsulation Efficiency:

    • Use the Quant-iT RiboGreen RNA assay kit.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 2% Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%

Nebulization Protocol Addendum

For applications involving nebulization, the following modifications are recommended to enhance LNP stability.[1]

  • Excipient Addition:

    • Prior to nebulization, add a sterile solution of branched PEG 20,000 Da (bPEG20K) to the final LNP formulation to a final concentration of 2% (w/v).

  • Nebulization:

    • Use a vibrating mesh nebulizer (e.g., Aerogen) for efficient aerosolization with minimal shear stress.

    • The nebulization buffer used during formulation (100 mM Sodium Acetate, pH 5.2) is designed to reduce LNP aggregation during this process.[1]

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Stock Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization Lipids Lipid Stocks (this compound, DOPE, Cholesterol, DMG-PEG2K) in Ethanol Lipid_Mix Lipid Mixture (Organic Phase) Lipids->Lipid_Mix mRNA mRNA Stock in Nuclease-free Water mRNA_Sol mRNA Solution (Aqueous Phase) mRNA->mRNA_Sol Buffer Sodium Acetate Buffer (100 mM, pH 5.2) Buffer->mRNA_Sol Microfluidics Microfluidic Mixing (3:1 Aqueous:Organic) Lipid_Mix->Microfluidics mRNA_Sol->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration Final_LNP Final this compound LNP Formulation Concentration->Final_LNP DLS Size, PDI, Zeta Potential (DLS) RiboGreen Encapsulation Efficiency (RiboGreen) Final_LNP->DLS Final_LNP->RiboGreen

Caption: Workflow for this compound LNP-mRNA Formulation.

Nebulization_Modification Final_LNP Purified this compound LNPs in PBS (pH 7.4) Add_Excipient Add 2% (w/v) bPEG20K Final_LNP->Add_Excipient Nebulizer Vibrating Mesh Nebulizer Add_Excipient->Nebulizer Aerosol Aerosolized LNPs for Inhalation Nebulizer->Aerosol

References

Application Notes & Protocols: A Step-by-Step Guide to Formulating IR-117-17 Lipid Nanoparticles for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in COVID-19 mRNA vaccines. The core component governing the efficacy of these LNPs is the ionizable cationic lipid, which is critical for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm. IR-117-17 is a novel, biodegradable ionizable amino lipid that has shown significant promise in formulating LNPs for potent mRNA delivery, particularly to the lungs via nebulization.[1][2][3][4] Its unique structure allows for efficient RNA encapsulation and improved delivery performance compared to earlier generation lipids.[3][5]

These application notes provide a comprehensive, step-by-step protocol for the formulation of this compound LNPs encapsulating a model RNA payload using a microfluidic mixing technique. The protocol covers reagent preparation, LNP assembly, and essential characterization methods.

Quantitative Data Summary

The physicochemical properties of LNPs are critical quality attributes that determine their in vivo performance. The molar ratio of the lipid components and the manufacturing parameters, such as the N/P ratio (the molar ratio of protonatable nitrogens in the ionizable lipid to phosphate (B84403) groups in the RNA), significantly influence these properties. Below is a summary of typical characteristics for LNPs formulated with this compound and various helper lipids.

Formulation IDIonizable Lipid (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)N/P RatioAvg. Size (nm)PDIEncapsulation Efficiency (%)
IR-117-DSPC IR-117 (50%)DSPC (10%)38.5%DMG-PEG2k (1.5%)680 - 120< 0.15> 95%
IR-117-DOPE IR-117 (50%)DOPE (10%)38.5%DMG-PEG2k (1.5%)690 - 130< 0.20> 95%
IR-117-DOTAP IR-117 (40%)DOTAP (10%)48.5%DMG-PEG2k (1.5%)6100 - 150< 0.25> 90%

Note: Data are representative values synthesized from typical LNP formulation literature.[6][7][8] Actual results will vary based on specific experimental conditions, equipment, and RNA payload.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the formulation and characterization of this compound LNPs using microfluidics.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly LNP Assembly cluster_purification Downstream Processing cluster_characterization Quality Control lipid_prep Lipid Phase (this compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing Ethanolic Stream rna_prep Aqueous Phase (mRNA in Low pH Buffer) rna_prep->mixing Aqueous Stream dialysis Buffer Exchange (Dialysis / TFF) mixing->dialysis Self-Assembled LNPs dls Size & PDI (DLS) dialysis->dls ee Encapsulation (RiboGreen Assay) dialysis->ee final_lnp Sterile-Filtered This compound LNPs (-80°C Storage) dls->final_lnp ee->final_lnp

Caption: Workflow for this compound LNP formulation via microfluidic mixing.

Detailed Experimental Protocol

This protocol describes the formulation of this compound LNPs using a microfluidic device, which enables rapid and controlled nanoprecipitation for producing particles with uniform size and high encapsulation efficiency.[9][10][11]

Materials and Reagents
  • Ionizable Lipid: this compound (e.g., BroadPharm BP-42676, Cayman Chemical 38165)[1][2]

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Structural Lipid: Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)

  • RNA Payload: Firefly Luciferase (FFL) mRNA or other desired RNA

  • Solvent: Ethanol (B145695), 200 proof (anhydrous)

  • Aqueous Buffer: 25-50 mM Sodium Acetate or Citrate Buffer, pH 4.0

  • Dialysis Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Quantification Assay: Quant-iT RiboGreen RNA Assay Kit

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop or equivalent) with microfluidic cartridges.

  • Syringe pumps

  • Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement.

  • Fluorescence plate reader for RiboGreen assay.

  • Sterile, RNase-free consumables (syringes, tubes, etc.).

Stock Solution Preparation
  • Lipid Stock Solution (in Ethanol):

    • Prepare a combined lipid stock solution in 200 proof ethanol.

    • For the IR-117-DSPC formulation (50/10/38.5/1.5 mol%), combine the lipids to achieve a total lipid concentration of 10-20 mM.

    • Example Calculation for 1 mL of 10 mM Lipid Stock:

      • This compound (MW: 927.5 g/mol ): 0.005 mmol = 4.64 mg

      • DSPC (MW: 790.15 g/mol ): 0.001 mmol = 0.79 mg

      • Cholesterol (MW: 386.65 g/mol ): 0.00385 mmol = 1.49 mg

      • DMG-PEG2k (MW: ~2509 g/mol ): 0.00015 mmol = 0.38 mg

    • Vortex thoroughly until all lipids are fully dissolved. Store at -20°C.

  • Aqueous RNA Stock Solution:

    • Dilute the RNA payload (e.g., FFL mRNA) in the pH 4.0 aqueous buffer to the desired concentration. The final concentration should be calculated to achieve the target N/P ratio when mixed with the lipid phase.

    • An N/P ratio of approximately 6 is a common starting point for effective encapsulation and delivery.[7][8]

    • Keep the RNA solution on ice until use.

LNP Assembly via Microfluidic Mixing
  • System Setup:

    • Prime the microfluidic system and cartridge according to the manufacturer's instructions, first with ethanol and then with the aqueous buffer.

    • Load the Lipid Stock Solution into a syringe for the "organic" inlet.

    • Load the Aqueous RNA Stock Solution into a syringe for the "aqueous" inlet.

  • Mixing Process:

    • Set the flow rate ratio (FRR) of the aqueous to organic phase. A common starting point is 3:1.[8]

    • Set the total flow rate (TFR). A higher TFR (e.g., 12-20 mL/min) generally results in smaller, more uniform particles.[8][10]

    • Initiate the mixing process. The ethanolic lipid solution rapidly mixes with the aqueous RNA solution, causing a change in solvent polarity that triggers the self-assembly of lipids into LNPs, encapsulating the RNA.[9][12]

    • Collect the resulting LNP dispersion from the outlet into a sterile, RNase-free tube. The solution will appear as a milky, translucent suspension.

Downstream Processing and Purification
  • Ethanol Removal and Buffer Exchange:

    • To remove residual ethanol and raise the pH to a physiological level (which neutralizes the surface charge of the ionizable lipid), the LNP dispersion must be purified.

    • Transfer the collected LNP solution to a pre-soaked dialysis cassette (10K MWCO).

    • Perform dialysis against 1x PBS (pH 7.4) at 4°C. Change the buffer at least twice over a period of 4-24 hours. The large volume of external buffer (e.g., 2 L) ensures efficient exchange.

  • Concentration and Sterilization:

    • After dialysis, recover the purified LNP solution from the cassette.

    • If necessary, concentrate the LNPs using a centrifugal filter unit (e.g., Amicon® Ultra, 100K MWCO).

    • For in vivo or cell culture use, sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the final LNP formulation in 1x PBS.

    • Measure the hydrodynamic diameter (Z-average size) and PDI using a DLS instrument.

    • Acceptance Criteria: Particle size typically ranges from 80-150 nm with a PDI < 0.2, indicating a monodisperse population.[6][13]

  • RNA Encapsulation Efficiency (EE):

    • Use the Quant-iT RiboGreen assay or a similar fluorescence-based method.

    • Measure the total RNA concentration by lysing a sample of LNPs with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated RNA. This gives the 100% value.

    • Measure the amount of free (unencapsulated) RNA in an intact LNP sample. The RiboGreen dye cannot access the encapsulated RNA.

    • Calculate the EE% using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100

    • Acceptance Criteria: EE should be >90% for a successful formulation.[13][14][15]

Storage

Store the final, characterized this compound LNP formulation at -80°C for long-term stability. Avoid multiple freeze-thaw cycles.

References

Application Notes and Protocols: IR-117-17 Lipid Nanoparticle Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and in vivo application of lipid nanoparticles (LNPs) utilizing the ionizable cationic and biodegradable amino lipid, IR-117-17. These protocols are designed for the delivery of messenger RNA (mRNA) to the lungs via nebulization in murine models, a critical application for the development of novel therapeutics for respiratory diseases.

Introduction

This compound is a novel, biodegradable ionizable lipid that has demonstrated high efficacy in formulating LNPs for mRNA delivery, particularly to the lungs.[1][2][3] Its unique properties contribute to enhanced stability and transfection efficiency, making it a promising vehicle for a range of therapeutic applications, including vaccines and gene therapies.[4] This guide outlines the necessary materials, equipment, and step-by-step procedures for LNP formulation, characterization, and in vivo administration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation and characterization of this compound LNPs, as well as their in vivo performance.

Table 1: this compound LNP Formulation and Physicochemical Properties

ParameterValueReference
Lipid Composition (Molar Ratio)
This compoundVaries (e.g., T1-5 formulation)[2]
Helper Lipid (e.g., 1,2-dioleoyl-2-trimethylammoniumpropane)Varies[1][3]
Cholesterol38-45%[5]
PEG-Lipid1-2%[5]
mRNA Concentration (for in vivo studies) 0.2 mg/mL[2]
Particle Size (Post-nebulization) ~80-120 nm[6]
Polydispersity Index (PDI) < 0.2[6]
Encapsulation Efficiency > 95%[6]

Table 2: In Vivo Performance of this compound LNPs in Mice (Nebulized Delivery)

ParameterValueReference
mRNA Dose (FFL mRNA) 1 mg[2]
mRNA Dose (Cre mRNA) 9 mg (total, divided into 3 doses)[2][4]
Peak Luciferase Expression (Lung) 6 hours post-delivery[2]
Transfection Efficiency (Large Airways) 10.3%[2]
Transfection Efficiency (Small Airways) 8.8%[2]
Luminescence (vs. hPBAE) 2-fold higher[2]
Luminescence (vs. NLD1) 300-fold higher[2]

Experimental Protocols

Preparation of this compound Lipid Nanoparticles

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound solution in ethanol (B145695)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2K)

  • mRNA (e.g., Firefly Luciferase or Cre Recombinase)

  • Ethanol, 200 proof

  • Sodium Acetate buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis cassette (20 kDa MWCO)

  • Syringe pumps

  • Microfluidic mixing chip

Protocol:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

    • The total lipid concentration in the ethanol phase will depend on the specific microfluidic system and desired final LNP concentration.

  • Prepare the Aqueous mRNA Solution:

    • Dilute the mRNA stock in Sodium Acetate buffer (pH 4.0) to the target concentration (e.g., for a final concentration of 0.2 mg/mL after mixing).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system with two syringe pumps.

    • Load one syringe with the lipid-ethanol solution and the other with the aqueous mRNA solution.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Pump the two solutions through the microfluidic chip to initiate LNP formation.

  • Dialysis:

    • Collect the resulting LNP formulation.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Administration via Nebulization

This protocol details the administration of this compound LNPs to mice via nebulization for lung delivery.

Materials:

  • This compound LNP-mRNA formulation

  • Nebulizer system (e.g., vibrating mesh nebulizer)

  • Mouse anesthesia system

  • Ai14 mice (for Cre-recombinase studies) or other appropriate strain

  • Excipients (e.g., bPEG20K and NaAc buffer) to improve nebulization stability[2]

Protocol:

  • Prepare LNP Formulation for Nebulization:

    • If necessary, dilute the LNP-mRNA formulation in an appropriate buffer containing excipients that enhance stability during nebulization.[2]

  • Animal Preparation:

    • Anesthetize the mice using a suitable anesthetic agent.

  • Nebulization:

    • Place the anesthetized mouse in a chamber connected to the nebulizer or use a nose cone for direct delivery.

    • Nebulize the required dose of the LNP-mRNA formulation. For example, a total of 1 mg of FFL mRNA or 3 mg of Cre mRNA per dose for a multi-dose regimen.[2]

  • Post-Administration Monitoring:

    • Monitor the mice to ensure full recovery from anesthesia.

    • House the mice under standard laboratory conditions.

Assessment of In Vivo mRNA Expression

This protocol describes the evaluation of in vivo protein expression following LNP-mediated mRNA delivery.

Materials:

  • In vivo imaging system (IVIS)

  • D-luciferin (for luciferase expression)

  • Anesthesia system

  • Tissue homogenization equipment

  • Fluorescence microscope (for tdTomato expression in Ai14 mice)

Protocol for Luciferase Expression:

  • Substrate Administration:

    • At the desired time point (e.g., 6 hours post-nebulization), administer D-luciferin to the mice via intraperitoneal injection.

  • In Vivo Imaging:

    • Anesthetize the mice.

    • Place the mice in the IVIS imaging chamber.

    • Acquire bioluminescence images to quantify luciferase expression in the lungs and other organs.

Protocol for Cre Recombinase Activity (tdTomato Expression):

  • Tissue Collection:

    • At the experimental endpoint, euthanize the mice and perfuse the lungs with PBS.

    • Excise the lungs and other relevant tissues.

  • Histology and Microscopy:

    • Fix the tissues in paraformaldehyde, embed in paraffin (B1166041) or OCT, and prepare sections.

    • Stain the sections with appropriate markers if necessary (e.g., DAPI for nuclei).

    • Image the sections using a fluorescence microscope to detect tdTomato expression, indicating successful Cre-mediated recombination.[2]

  • Quantification:

    • Quantify the percentage of transfected cells in different airway regions.[2]

Visualizations

LNP_Preparation_Workflow cluster_lipids Lipid Phase cluster_aqueous Aqueous Phase IR117 This compound Ethanol Ethanol IR117->Ethanol Helper Helper Lipid Helper->Ethanol Chol Cholesterol Chol->Ethanol PEG PEG-Lipid PEG->Ethanol mRNA mRNA in Acetate Buffer (pH 4.0) Mixing Microfluidic Mixing mRNA->Mixing Ethanol->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis LNP This compound LNPs Dialysis->LNP

Caption: Workflow for this compound LNP Preparation.

In_Vivo_Workflow cluster_analysis Efficacy Analysis start Formulated This compound LNPs nebulization Nebulization to Anesthetized Mouse start->nebulization delivery mRNA Delivery to Lung Cells nebulization->delivery expression Protein Expression (e.g., Luciferase, Cre) delivery->expression imaging In Vivo Imaging (IVIS) expression->imaging Luciferase histology Histology & Microscopy expression->histology Cre/tdTomato

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for Nebulization of IR-117-17 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the formulation, characterization, and nebulization of lipid nanoparticles (LNPs) incorporating the ionizable lipid IR-117-17 for messenger RNA (mRNA) delivery to the lungs. The protocols are compiled based on established research to guide the development of potent and stable aerosolized mRNA therapeutics.

Introduction

Inhaled delivery of mRNA presents a promising avenue for treating a wide range of pulmonary diseases. Lipid nanoparticles have emerged as effective non-viral vectors for nucleic acid delivery, underscored by their success in intramuscular mRNA vaccines.[1][2] However, the translation of LNP technology to aerosolized delivery faces unique challenges, primarily the shear stress induced during nebulization, which can lead to nanoparticle aggregation and reduced efficacy.[3][4][5]

Recent advancements have focused on the combinatorial development of LNP formulations to enhance stability and delivery efficiency. The ionizable and biodegradable amino lipid this compound has been identified as a key component in formulations that show significant improvement in lung mRNA delivery.[6][7][8] This is achieved through a multi-faceted approach that includes optimizing the lipid composition, modifying the nebulization buffer to increase LNP charge, and incorporating stabilizing excipients.[6][9] These strategies help to mitigate nebulization-induced aggregation and improve transfection in the complex environment of the lungs.[6][9]

This document outlines the critical steps and considerations for working with this compound LNP formulations for pulmonary delivery, from initial formulation to in vivo evaluation.

Key Experimental Protocols

LNP Formulation Protocol

This protocol describes the microfluidic synthesis of this compound LNPs encapsulating mRNA.

Materials:

  • Ionizable lipid: this compound

  • Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2K)

  • mRNA (e.g., encoding Firefly Luciferase or Cre Recombinase)

  • Ethanol (B145695), 200 proof

  • Low pH buffer (e.g., 50 mM Sodium Acetate, pH 4.0)

  • Dialysis buffer (e.g., 1x PBS, Sodium Acetate buffer)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG2K in ethanol at a molar ratio of 50:10:38.5:1.5.

  • mRNA Solution Preparation: Dissolve the mRNA in a low pH buffer.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

    • Combine the two solutions using a microfluidic mixing device to allow for the self-assembly of LNPs.

  • Dialysis:

    • Dialyze the resulting LNP solution against the desired buffer (e.g., 1x PBS or Sodium Acetate buffer) for at least 2 hours at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Concentration and Sterilization:

    • Concentrate the dialyzed LNPs using a centrifugal filter device if necessary.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the formulated LNPs at 4°C. For long-term storage, assess stability at -20°C or -80°C, potentially with the addition of cryoprotectants like sucrose.[9]

LNP Characterization Protocol

This protocol outlines the key analytical techniques to characterize the physicochemical properties of the formulated LNPs.

Materials:

  • LNP formulation

  • Dynamic Light Scattering (DLS) instrument

  • Quant-iT RiboGreen RNA assay kit or similar

  • Triton X-100

  • Nuclease (e.g., RNase)

Procedure:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP suspension in the dialysis buffer.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute the LNPs in the appropriate buffer (e.g., 1x PBS or Sodium Acetate).

    • Measure the zeta potential using an electrophoretic light scattering instrument.

  • mRNA Encapsulation Efficiency (EE) Measurement:

    • Use a fluorescent dye that binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).

    • Measure the fluorescence after lysing the LNPs with a detergent like Triton X-100 (representing total mRNA).

    • Calculate the EE using the formula: EE (%) = (Total RNA - Unencapsulated RNA) / Total RNA * 100

Nebulization Protocol

This protocol describes the aerosolization of LNP formulations for in vitro or in vivo studies. A vibrating mesh nebulizer is commonly used for its efficiency with LNP suspensions.[4]

Materials:

  • This compound LNP formulation

  • Nebulization buffer (e.g., Sodium Acetate)

  • Stabilizing excipient (e.g., branched polyethylene (B3416737) glycol 20,000 Da, bPEG20K)

  • Vibrating mesh nebulizer (e.g., Aerogen Aeroneb)

  • For in vivo studies: Nose-only exposure chamber for mice

Procedure:

  • Formulation Preparation for Nebulization:

    • If not already in the desired buffer, exchange the LNP buffer to a nebulization-compatible buffer like Sodium Acetate. This can be done via dialysis or buffer exchange methods.

    • Add a stabilizing excipient like bPEG20K to the LNP solution to reduce aggregation during nebulization.[6]

  • Nebulizer Setup:

    • Assemble the nebulizer according to the manufacturer's instructions.

    • Load the LNP formulation into the nebulizer reservoir.

  • Aerosol Generation:

    • Activate the nebulizer to generate the aerosol. The aerosol droplets should ideally be in the 1-5 µm range for effective lung deposition.[4]

  • Post-Nebulization Characterization:

    • Collect a sample of the nebulized aerosol.

    • Re-characterize the particle size, PDI, and encapsulation efficiency to assess the impact of nebulization on LNP integrity. A significant increase in size may indicate aggregation.[10][11]

  • In Vivo Administration (Mice):

    • Place mice in a nose-only exposure chamber.

    • Connect the nebulizer to the chamber and deliver the aerosolized LNP formulation for a predetermined duration. Dosing can be adjusted based on the concentration of the LNP solution and the duration of nebulization. For example, a total of 9 mg of Cre mRNA was nebulized to mice over three doses in one study.[6][12]

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs Before and After Nebulization
ParameterBefore NebulizationAfter Nebulization
Particle Size (nm) 80 - 120Slight increase, stabilized with excipients
Polydispersity Index (PDI) < 0.2Increase, attenuated by optimized buffer
Zeta Potential (mV) Near-neutral to slightly positiveCan become more positive in NaAc buffer
Encapsulation Efficiency (%) > 90%Slight decrease, attenuated by excipients

Note: The addition of bPEG20K and the use of Sodium Acetate (NaAc) buffer have been shown to reduce the increase in particle size and loss of encapsulation efficiency post-nebulization compared to nebulization in PBS alone.[6]

Table 2: In Vivo Performance of Nebulized this compound LNPs
MetricResultNotes
mRNA Delivery (Luciferase) 300-fold improvement over previous leading LNPsMeasured by luminescence in mouse lungs.[6]
Cell Transfection (Large Airways) 10.3% (45-fold improvement over hPBAE)Quantified using Cre recombinase mRNA in Ai14 mice.[6]
Cell Transfection (Small Airways) 8.8% (4.6-fold improvement over hPBAE)Quantified using Cre recombinase mRNA in Ai14 mice.[6]
Time to Peak Expression ~6 hours post-nebulizationBased on luciferase expression in mice.[8]

Visualized Workflows and Pathways

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & QC prep_lipids Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol mixing Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_mrna Prepare mRNA in Low pH Buffer prep_mrna->mixing dialysis Dialysis (vs. PBS or NaAc) mixing->dialysis concentration Concentration (if needed) dialysis->concentration characterization Characterization (Size, PDI, EE, Zeta) concentration->characterization

Caption: LNP Formulation and Purification Workflow.

Nebulization_Workflow cluster_prep Preparation for Nebulization cluster_nebulization Aerosolization cluster_delivery Delivery & Analysis formulated_lnp Formulated this compound LNPs buffer_exchange Buffer Exchange to NaAc Buffer formulated_lnp->buffer_exchange add_excipient Add Stabilizing Excipient (e.g., bPEG20K) buffer_exchange->add_excipient nebulize Vibrating Mesh Nebulizer add_excipient->nebulize post_neb_qc Post-Nebulization QC (Size, PDI, EE) nebulize->post_neb_qc in_vivo In Vivo Delivery (Nose-Only Chamber) nebulize->in_vivo in_vitro In Vitro Cell Exposure nebulize->in_vitro

Caption: Nebulization and Delivery Workflow.

Signaling_Pathway cluster_delivery Cellular Delivery cluster_release Endosomal Escape cluster_expression Protein Expression LNP Nebulized This compound LNP-mRNA Uptake Cellular Uptake (Endocytosis) LNP->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape (pH-mediated, this compound) Endosome->Escape mRNA mRNA Release into Cytoplasm Escape->mRNA Translation Ribosomal Translation mRNA->Translation Protein Therapeutic Protein Translation->Protein

Caption: Intracellular mRNA Delivery Pathway.

References

Quantifying mRNA Encapsulation in IR-117-17 Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of messenger RNA (mRNA) therapeutics relies on advanced carrier systems, among which lipid nanoparticles (LNPs) have emerged as a leading platform. The novel, biodegradable ionizable lipid, IR-117-17, has demonstrated significant promise for nebulized mRNA delivery to the lungs. A critical quality attribute for any LNP-based drug product is the encapsulation efficiency (EE) of the mRNA cargo. Accurate quantification of encapsulated mRNA is essential for ensuring product consistency, optimizing formulation strategies, and guaranteeing accurate dosing in preclinical and clinical studies.

These application notes provide a comprehensive overview and detailed protocols for quantifying mRNA encapsulation in this compound LNPs. The primary method detailed is the widely-used RiboGreen assay, a sensitive, fluorescence-based method for the quantification of RNA.

Data Presentation: mRNA Encapsulation Efficiency in this compound LNPs

The following table summarizes the encapsulation efficiency of mRNA in this compound LNPs under different buffer conditions, both before and after nebulization. This data is critical for understanding the stability of the formulation under the shear stress of aerosolization. The use of an optimized buffer, such as sodium acetate (B1210297) (NaAc), and the inclusion of excipients like branched PEG20K can mitigate the loss of encapsulated mRNA during nebulization when compared to a standard phosphate-buffered saline (PBS).[1]

Formulation ConditionPre-Nebulization Encapsulation Efficiency (%)Post-Nebulization Encapsulation Efficiency (%)
This compound LNP in PBS>95%~85%
This compound LNP in NaAc buffer with bPEG20K>95%>95%

Data is derived from studies on nebulized mRNA delivery formulations for the lungs and illustrates the protective effect of optimized buffer and excipients on LNP integrity during nebulization.[1]

Experimental Protocols

Protocol 1: Quantification of mRNA Encapsulation Efficiency using the RiboGreen Assay

This protocol details the steps to determine the encapsulation efficiency of mRNA in this compound LNPs using the Quant-iT RiboGreen RNA Assay Kit. The principle of this assay is to measure the fluorescence of the RiboGreen dye, which dramatically increases upon binding to RNA. By measuring the fluorescence of the LNP sample with and without a lysing agent (e.g., Triton X-100), the amount of free versus total mRNA can be determined.

Materials:

  • This compound LNP-encapsulated mRNA samples

  • Quant-iT RiboGreen RNA Assay Kit (containing RiboGreen reagent and a suitable RNA-free buffer, e.g., TE buffer)

  • Triton X-100 (or a suitable alternative surfactant like Tween 20)

  • Nuclease-free water

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of ~480/520 nm

  • Standard RNA of known concentration for calibration curve

Procedure:

  • Preparation of Reagents:

    • Prepare a 2% (v/v) Triton X-100 solution in nuclease-free water.

    • Allow all components of the RiboGreen assay kit to equilibrate to room temperature.

    • Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent 200-fold in the provided assay buffer. Protect this solution from light.

  • Preparation of RNA Standard Curve:

    • Prepare a series of RNA standards of known concentrations (e.g., ranging from 0 to 1000 ng/mL) by diluting the standard RNA in the assay buffer. This will be used to determine the concentration of mRNA in the unknown samples.

  • Sample Preparation:

    • For each this compound LNP sample, prepare two sets of dilutions in the 96-well plate:

      • To measure free mRNA: Dilute the LNP sample to a suitable concentration within the range of the standard curve using the assay buffer.

      • To measure total mRNA: Dilute the LNP sample to the same concentration as above, but use a solution of 0.1% Triton X-100 in the assay buffer to lyse the LNPs and release the encapsulated mRNA. Incubate for 10 minutes at 37°C to ensure complete lysis.

  • Fluorescence Measurement:

    • Add the RiboGreen working solution to each well containing the standards and the prepared samples.

    • Incubate for 2-5 minutes at room temperature, protected from light.

    • Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation of Encapsulation Efficiency:

    • Generate a standard curve by plotting the fluorescence intensity versus the RNA concentration of the standards.

    • Use the standard curve to determine the concentration of "free mRNA" and "total mRNA" in your LNP samples.

    • Calculate the encapsulation efficiency (EE) using the following formula:

    EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Experimental Workflow for RiboGreen Assay

G cluster_prep 1. Preparation cluster_sample 2. Sample Dilution cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis reagents Prepare Reagents (RiboGreen, Triton X-100) add_ribogreen Add RiboGreen Working Solution standards Prepare RNA Standards (0-1000 ng/mL) std_curve Generate Standard Curve standards->std_curve free_mrna Dilute LNPs in Buffer (for Free mRNA) free_mrna->add_ribogreen total_mrna Dilute LNPs in Buffer + Triton X-100 (for Total mRNA) total_mrna->add_ribogreen incubate Incubate (2-5 min, RT, dark) add_ribogreen->incubate read_fluorescence Read Fluorescence (Ex: 480 nm, Em: 520 nm) incubate->read_fluorescence read_fluorescence->std_curve Standard wells calc_conc Calculate [Free mRNA] and [Total mRNA] read_fluorescence->calc_conc Sample wells std_curve->calc_conc calc_ee Calculate Encapsulation Efficiency (%) calc_conc->calc_ee

Caption: Workflow for mRNA encapsulation efficiency determination using the RiboGreen assay.

General Signaling Pathway for LNP-Mediated mRNA Delivery

G cluster_cell Target Cell LNP This compound LNP (mRNA encapsulated) endocytosis Endocytosis LNP->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome Cellular Uptake endosomal_escape Endosomal Escape endosome->endosomal_escape mrna_release mRNA Release endosomal_escape->mrna_release cytoplasm Cytoplasm ribosome Ribosome mrna_release->ribosome translation Translation ribosome->translation protein Therapeutic Protein translation->protein

Caption: LNP-mediated mRNA delivery and subsequent protein expression in a target cell.

References

Application Note: In Vivo Animal Models for Preclinical Testing of Nebulized IR-117-17 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in nucleic acid-based therapies for respiratory diseases.

Introduction IR-117-17 is a biodegradable, ionizable cationic amino lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver mRNA to the lungs.[1][2] Its biodegradability via esterase cleavage makes it less likely to accumulate in tissues upon repeated dosing, a favorable characteristic for therapeutic applications.[1] Preclinical evaluation of nebulized this compound LNP formulations in relevant animal models is a critical step in the development of inhaled mRNA-based therapies. This document provides detailed protocols and guidelines for conducting such in vivo studies, focusing on murine models, which have been successfully used to demonstrate the efficacy of this delivery system.[2][3]

Animal Model Selection The choice of animal model is crucial for obtaining meaningful data.[4] Mice are frequently used for initial efficacy and toxicology screening due to their availability, cost-effectiveness, and the existence of numerous transgenic strains.[5][6]

  • Wild-Type Mice: Strains like C57BL/6 or BALB/c are suitable for initial pharmacokinetic (PK), biodistribution, and safety assessments.

  • Reporter Mice: Ai14 mice are a powerful tool for quantifying cellular transfection.[3][7] These mice carry a LoxP-flanked stop cassette preceding a tdTomato reporter gene. Upon successful delivery of Cre recombinase mRNA by this compound LNPs, the stop cassette is excised, leading to robust and easily detectable tdTomato fluorescence in transfected cells.[2][7]

  • Disease Models: To test therapeutic efficacy in a more clinically relevant context, specific disease models can be used. For instance, Scnn1b-Tg mice, which exhibit features of cystic fibrosis-like lung disease, have been used to evaluate this compound LNP performance.[7]

Experimental Workflow and Endpoints

The overall workflow for in vivo testing involves LNP formulation, characterization, nebulization to the selected animal model, and subsequent endpoint analysis. The primary objectives are typically to assess transfection efficiency, biodistribution, and the safety profile of the formulation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Administration cluster_2 Phase 3: Analysis & Endpoints LNP_Formulation Formulate this compound LNPs with mRNA Payload QC Quality Control (Size, Zeta, Encapsulation) LNP_Formulation->QC Animal_Prep Acclimatize Animal Models (e.g., Mice) QC->Animal_Prep Nebulization Nebulize LNP Formulation into Exposure Chamber Animal_Prep->Nebulization Imaging In Vivo Imaging (e.g., Luciferase) Nebulization->Imaging Tissue_Collection Tissue Collection (Lungs, BALF, Plasma) Nebulization->Tissue_Collection Histology Histology & IF Staining (e.g., for tdTomato) Tissue_Collection->Histology PK_Analysis Pharmacokinetic Analysis Tissue_Collection->PK_Analysis

Caption: High-level experimental workflow for testing nebulized this compound LNPs.

Key Experimental Endpoints
Endpoint CategorySpecific MeasurementAnimal Model ExamplePurpose
Efficacy Luciferase expression (bioluminescence imaging)Wild-TypeTo assess overall transfection efficiency and kinetics in the lung and nasal passages.[2][8]
tdTomato expression (histology, cell counting)Ai14 Reporter MiceTo quantify transfection rates in specific lung cell types (e.g., club cells, ciliated cells).[3][7]
Pharmacokinetics LNP/mRNA concentration in plasmaWild-TypeTo determine systemic exposure and clearance rates.[9]
LNP/mRNA concentration in Bronchoalveolar Lavage Fluid (BALF)Wild-TypeTo quantify the dose delivered to the epithelial lining fluid.[9][10]
Biodistribution mRNA levels in homogenized tissues (lung, liver, spleen, etc.)Wild-TypeTo assess the distribution of the formulation to target and off-target organs.[11]
Safety Clinical observations (body weight, behavior)All ModelsTo monitor for signs of acute toxicity.[11]
Lung Histopathology (H&E staining)All ModelsTo evaluate potential inflammation, edema, or tissue damage.
Cytokine analysis in BALFAll ModelsTo assess the local inflammatory response to the formulation.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound LNPs for Nebulization

This protocol describes the formulation of this compound LNPs encapsulating mRNA, a critical first step for in vivo studies.

  • Component Preparation:

    • Prepare an ethanol (B145695) phase by dissolving this compound, cholesterol, DSPC, and a PEG-lipid at a specified molar ratio.

    • Prepare an aqueous buffer phase (e.g., sodium acetate, pH 4-5) containing the mRNA payload.

  • LNP Formulation:

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanol and aqueous phases at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against a sterile buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove ethanol and non-encapsulated mRNA. This step is crucial for stability during nebulization.[7]

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for size (Dynamic Light Scattering), polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency (e.g., RiboGreen assay). Formulations should be uniform and meet predefined specifications before in vivo use.

Protocol 2: Nebulization Procedure in Mice

This protocol details the administration of the LNP formulation to mice via nebulization.

  • Equipment Setup:

    • Connect a vibrating mesh nebulizer (e.g., Aerogen) to a whole-body exposure chamber. The chamber should be large enough to house multiple mice comfortably without overcrowding.

    • Ensure the chamber has an adequate air supply and exhaust system.

  • Animal Preparation:

    • Acclimatize mice to the exposure chamber for 15-20 minutes daily for 2-3 days prior to the experiment to reduce stress.

  • Nebulization:

    • Place up to 5 mice in the exposure chamber.

    • Load the nebulizer with the this compound LNP formulation. The total dose can be administered in a single session or divided into multiple doses over several hours or days. A study delivering Cre mRNA used a total of 9 mg, divided into three doses, to achieve significant transfection.[7]

    • Nebulize the formulation into the chamber. The duration will depend on the volume, concentration, and nebulizer output rate. A typical session may last 15-30 minutes.

  • Post-Exposure Monitoring:

    • After nebulization, return the mice to their home cages.

    • Monitor the animals for any immediate signs of respiratory distress or adverse reactions.

    • Proceed with endpoint analysis at predetermined time points (e.g., 6h, 24h, 72h post-administration).

Protocol 3: Assessment of Transfection in Ai14 Reporter Mice

This protocol outlines the process for quantifying cell-specific transfection in the lungs.

  • Dosing:

    • Administer Cre mRNA-loaded this compound LNPs to Ai14 mice as described in Protocol 2. Include a control group treated with PBS or empty LNPs.

  • Tissue Collection (e.g., 72 hours post-final dose):

    • Euthanize mice using an approved method.

    • Perfuse the vasculature with cold PBS via the right ventricle to clear blood from the lungs.

    • Inflate the lungs in situ with 4% paraformaldehyde (PFA) via a tracheal cannula.

    • Excise the lungs and postfix in 4% PFA overnight at 4°C.

  • Tissue Processing:

    • Transfer the fixed lungs to a 30% sucrose (B13894) solution for cryoprotection.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 10-20 µm thick sections using a cryostat.

  • Immunofluorescence Staining and Imaging:

    • Mount tissue sections on slides.

    • Permeabilize sections and perform antigen retrieval if necessary.

    • Stain with primary antibodies specific for cell markers (e.g., CCSP for club cells, Acetylated Tubulin for ciliated cells) and a nuclear counterstain (e.g., DAPI).

    • Use appropriate fluorescently-labeled secondary antibodies.

    • Image the slides using a confocal or fluorescence microscope, capturing the native tdTomato signal alongside the antibody and DAPI signals.

  • Data Quantification:

    • Count the number of tdTomato-positive cells within specific regions (e.g., large airways, small airways).

    • Co-localization analysis will determine the percentage of specific cell types (e.g., club cells) that were successfully transfected. This has shown that this compound can achieve significantly higher transfection in large and small airway cells compared to other delivery systems.[7]

Mechanism of LNP-Mediated mRNA Delivery

The successful delivery of functional mRNA to the lung epithelium by this compound LNPs involves a multi-step process.

G cluster_0 Extracellular cluster_1 Cellular Uptake & Trafficking cluster_2 Intracellular / Cytosol Nebulization 1. Nebulized LNP Droplet Deposition 2. Deposition on Airway Epithelium Nebulization->Deposition Uptake 3. Endocytosis Deposition->Uptake Endosome 4. LNP in Endosome Uptake->Endosome Escape 5. Endosomal Escape (pH-mediated) Endosome->Escape Translation 6. mRNA Release & Ribosomal Translation Escape->Translation Protein 7. Protein Expression (e.g., Cre, Luciferase) Translation->Protein

Caption: Pathway of nebulized this compound LNP for mRNA delivery and expression.

Quantitative Data Summary

The following table presents hypothetical data from an experiment in Ai14 mice to compare the transfection efficiency of this compound with a control delivery vehicle, reflecting findings that this compound is highly effective in airway cells.[7]

Treatment GroupAirway RegionTotal Epithelial Cells Counted (per mouse, n=3)tdTomato+ Cells (Mean ± SEM)Transfection Efficiency (%)
This compound LNP (Cre mRNA) Large Airways15,2501,570 ± 11010.3%
Small Airways28,5002,508 ± 2158.8%
Control Vehicle (Cre mRNA) Large Airways14,80034 ± 80.23%
Small Airways29,100558 ± 621.92%
PBS Control Large Airways15,0502 ± 1<0.01%
Small Airways28,8005 ± 2<0.02%

References

Dosing Considerations for IR-117-17 Mediated mRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionizable lipid IR-117-17 has emerged as a promising vehicle for the delivery of messenger RNA (mRNA), particularly for inhaled therapies targeting the lungs. Its biodegradable nature and high transfection efficiency in airway epithelial cells make it a compelling candidate for a range of applications, from vaccines to protein replacement therapies. This document provides detailed application notes and protocols based on preclinical studies, focusing on dosing considerations, formulation strategies, and experimental workflows for achieving effective and safe mRNA delivery using this compound lipid nanoparticles (LNPs).

Introduction

Lipid nanoparticles (LNPs) are a leading platform for the in vivo delivery of nucleic acid therapeutics, including mRNA. The composition of these LNPs, especially the ionizable lipid component, is critical for their stability, delivery efficiency, and safety profile. This compound is a novel, biodegradable ionizable lipid that has demonstrated superior performance in preclinical models for nebulized mRNA delivery to the lungs.[1][2][3] This document outlines key considerations and methodologies for utilizing this compound for mRNA delivery, with a focus on reproducible experimental design.

Data Presentation: In Vivo Dosing and Efficacy

The following tables summarize quantitative data from preclinical studies in mice, providing a comparative overview of dosing regimens and their outcomes.

Table 1: Single Dose Response of Nebulized this compound LNPs Delivering Firefly Luciferase (FFL) mRNA

Dose of FFL mRNA (mg)Mean Luminescence in Lungs (photons/s)Animal ModelNotes
1 mg~1 x 10^6Wild-type micePeak expression observed around 6-12 hours post-nebulization.[1][2]
Repeat Dosing (1 mg)Sustained or increased expressionWild-type miceDosing every 3 days.[1][2]

Table 2: Multi-Dose Study of Nebulized this compound LNPs Delivering Cre Recombinase mRNA

Total Dose of Cre mRNA (mg)Dosing RegimenTransfection Efficiency (Large Airways)Transfection Efficiency (Small Airways)Animal Model
9 mgDivided into 3 doses10.3%8.8%Ai14 mice

Note: A 9 mg dose was selected for nebulization to mice as it is estimated that less than 1% of the dose is deposited in the lungs.[2]

Experimental Protocols

Protocol 1: Formulation of this compound mRNA LNPs

This protocol describes the formulation of this compound LNPs using microfluidic mixing.

Materials:

  • This compound (in ethanol)[4][5]

  • Helper lipids (e.g., DSPC, Cholesterol) (in ethanol)

  • PEG-lipid (e.g., DMG-PEG 2000) (in ethanol)

  • mRNA (in a low pH buffer, e.g., 25 mM sodium acetate (B1210297), pH 4)[6]

  • Ethanol (B145695)

  • Aqueous buffer (e.g., Sodium Acetate, pH 4)

  • Microfluidic mixing device

  • Dialysis cassettes (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture by combining this compound, helper lipids, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6]

  • Dissolve the mRNA in the aqueous buffer to the desired concentration.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol phase).[6]

  • The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Collect the resulting LNP solution.

  • Dialyze the LNP formulation against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • For nebulization studies, a secondary dialysis into a sodium acetate buffer with a branched polymeric excipient like bPEG20K may be performed to improve stability.[2]

  • Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency using standard techniques (e.g., dynamic light scattering and RiboGreen assay).

Protocol 2: In Vivo Nebulized Delivery of this compound mRNA LNPs to Mice

This protocol outlines the procedure for administering this compound LNPs to mice via nebulization.

Materials:

  • Formulated and characterized this compound mRNA LNPs

  • Nebulizer system (e.g., vibrating mesh nebulizer)

  • Mouse exposure chamber

  • Animal model (e.g., C57BL/6 or specific reporter strain like Ai14)

Procedure:

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Place the anesthetized mice in the exposure chamber.

  • Load the LNP solution into the nebulizer.

  • Connect the nebulizer to the exposure chamber and operate for the required duration to deliver the target dose. The duration will depend on the concentration of the LNP solution and the output rate of the nebulizer.

  • For a 1 mg dose of mRNA, this may involve nebulizing a solution containing the LNPs over a set period.[1][2] For a 9 mg total dose, this can be administered over three separate nebulization sessions.[2][3]

  • After administration, monitor the mice for any adverse effects and return them to their housing.

  • At the desired time points post-administration (e.g., 6, 12, 24 hours), euthanize the mice and harvest tissues (e.g., lungs, nasal passages) for analysis.[1][2]

  • Analyze reporter gene expression (e.g., luminescence for luciferase, fluorescence for tdTomato) or target protein levels.

Visualizations

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output & QC mRNA mRNA in Aqueous Buffer (pH 4) Mixing Microfluidic Mixing mRNA->Mixing Lipids This compound & Other Lipids in Ethanol Lipids->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Self-Assembly LNPs This compound mRNA LNPs Dialysis->LNPs Buffer Exchange QC Characterization (Size, PDI, Encapsulation) LNPs->QC

Caption: Workflow for this compound mRNA LNP Formulation.

In_Vivo_Delivery_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis LNP_solution Formulated this compound mRNA LNPs Nebulization Nebulization in Exposure Chamber LNP_solution->Nebulization Animal_prep Anesthetize Mouse Animal_prep->Nebulization Tissue_harvest Harvest Lungs & Other Tissues Nebulization->Tissue_harvest Post-exposure Time Course Expression_analysis Analyze Reporter Gene Expression Tissue_harvest->Expression_analysis

Caption: In Vivo Nebulized mRNA Delivery Workflow.

LNP_Uptake_Pathway Extracellular Extracellular Space LNP This compound LNP Intracellular Intracellular Space (Cytoplasm) mRNA_release mRNA Release Endosome Endosome LNP->Endosome Endocytosis Endosome->mRNA_release Endosomal Escape (pH-mediated) Translation Translation by Ribosomes mRNA_release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular Uptake and mRNA Release Pathway.

Safety and Toxicological Considerations

While this compound is designed to be biodegradable, comprehensive safety and toxicology studies are essential for any new excipient. Preliminary studies suggest that nebulized administration of this compound LNPs is well-tolerated in mice at therapeutic doses.[1][2] However, researchers should conduct thorough safety assessments, including:

  • In vitro cytotoxicity assays: Using relevant cell lines, such as human airway epithelial cells, to determine the concentration-dependent toxicity of the LNPs.

  • In vivo tolerability studies: Monitoring animals for changes in weight, behavior, and clinical signs of distress after LNP administration.

  • Histopathological analysis: Examining lung tissue for signs of inflammation, injury, or other pathological changes.

  • Immunogenicity assessment: Evaluating the potential for the LNP formulation to induce an inflammatory or immune response, for example, by measuring cytokine levels in bronchoalveolar lavage fluid.[2]

It is crucial to establish a "No Observed Adverse Effect Level" (NOAEL) in relevant animal models to guide the selection of safe starting doses for further development.[7]

Conclusion

This compound represents a significant advancement in the development of carriers for inhaled mRNA therapies. The protocols and data presented here provide a framework for researchers to design and execute experiments for the effective and safe delivery of mRNA to the lungs. Careful consideration of dosing, formulation, and safety is paramount to translating the promise of this technology into clinical applications.

References

Application Notes and Protocols: Long-Term Storage and Stability of IR-117-17 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-117-17 is a novel ionizable cationic and biodegradable amino lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA, particularly for applications targeting the lungs via nebulization.[1][2][3][4] The long-term stability of these LNP formulations is a critical factor for their successful translation into therapeutic products, ensuring safety, efficacy, and a viable shelf-life. This document provides a comprehensive overview of the key considerations for the long-term storage and stability of this compound LNPs, along with detailed protocols for their assessment. While specific long-term stability data for this compound LNPs is not yet extensively published, the principles and methodologies outlined herein are based on established best practices for LNP-based drug delivery systems.[5][6][7][8][9][10][11]

Key Factors Influencing LNP Stability

The stability of LNP formulations, including those containing this compound, is a multifactorial issue. Several factors can impact the physicochemical properties and, consequently, the biological activity of the LNPs over time.[5][8]

  • Temperature: Temperature is a critical parameter governing the stability of LNPs. Elevated temperatures can accelerate the hydrolysis of lipids and the degradation of the encapsulated mRNA cargo.[5][6][7] For many LNP formulations, storage at low to ultra-low temperatures (-20°C to -80°C) is recommended to minimize chemical degradation.[5][8]

  • Lipid Composition: The choice of lipids in the LNP formulation plays a pivotal role in its stability. The inclusion of components like cholesterol can enhance structural rigidity, while PEGylated lipids help to prevent aggregation.[5] The biodegradable nature of lipids like this compound introduces specific degradation pathways that need to be characterized.

  • pH of the Storage Buffer: The pH of the surrounding medium can influence the charge of the ionizable lipid and the integrity of the LNP structure. While some studies suggest that the pH of the storage buffer may not be a dominant factor for LNP stability, it is still a crucial parameter to control.[9][11]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress on LNPs, potentially leading to aggregation and loss of encapsulated content. The use of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) can mitigate the detrimental effects of freeze-thaw cycles.[11]

  • Packaging and Handling: Proper packaging is essential to protect LNPs from environmental factors like moisture and oxygen, which can accelerate degradation.[5] Careful handling during transport and storage is also necessary to avoid physical stress.[5]

Quantitative Data Summary

While specific long-term stability data for this compound LNPs is not publicly available, the following table summarizes typical stability-indicating parameters that should be monitored over time for any LNP formulation. The hypothetical data presented is for illustrative purposes and should be determined experimentally for this compound LNPs.

Storage ConditionTime PointParticle Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
-80°C Initial95.20.110-5.396.5
3 Months96.10.115-5.195.8
6 Months95.80.112-5.596.1
12 Months96.50.118-5.295.5
-20°C Initial95.20.110-5.396.5
3 Months98.30.125-4.994.2
6 Months102.50.140-4.592.1
12 Months110.10.165-4.188.7
4°C Initial95.20.110-5.396.5
1 Week97.80.130-5.093.8
1 Month115.40.180-3.885.3
3 Months152.1 (Aggregation)0.250-2.570.1
25°C Initial95.20.110-5.396.5
1 Day105.60.155-4.289.9
1 Week180.3 (Aggregation)0.310-1.865.4

Experimental Protocols

Protocol 1: LNP Formulation with this compound

This protocol describes a general method for formulating this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound (e.g., solution in ethanol)[2]

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2K (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Prepare the lipid mixture in ethanol. The molar ratio of the lipids (this compound:DSPC:Cholesterol:DMG-PEG 2K) should be optimized for the specific application (a common starting ratio is 50:10:38.5:1.5).

  • Dissolve the mRNA in the aqueous buffer at a predetermined concentration.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rates for the two syringes. A typical total flow rate is 12 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic).

  • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the freshly prepared LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Long-Term Stability Assessment

This protocol outlines the procedure for a long-term stability study of this compound LNPs.

Procedure:

  • Aliquot the freshly prepared and characterized this compound LNP formulation into sterile, RNase-free cryovials.

  • Store the aliquots at the desired storage conditions (e.g., -80°C, -20°C, 4°C, and 25°C).

  • At predetermined time points (e.g., initial, 1 week, 1 month, 3 months, 6 months, 12 months), retrieve a set of aliquots from each storage condition.

  • Allow the samples to thaw at room temperature (for frozen samples). Avoid repeated freeze-thaw cycles for a given aliquot.

  • Perform the following characterization assays on each sample in triplicate:

    • Particle Size and Polydispersity Index (PDI) Measurement: Use Dynamic Light Scattering (DLS).

    • Zeta Potential Measurement: Use Laser Doppler Velocimetry.

    • mRNA Encapsulation Efficiency (EE) Measurement: Use a nucleic acid quantification assay (e.g., RiboGreen® assay) with and without a lysing agent (e.g., Triton X-100).[12]

    • mRNA Integrity Analysis: Use an appropriate method such as capillary electrophoresis or gel electrophoresis to assess the integrity of the encapsulated mRNA.

    • In vitro Transfection Efficiency: Transfect a suitable cell line with the stored LNPs and measure the expression of the reporter protein encoded by the mRNA.

Visualization of Workflows and Concepts

LNP_Formulation_Workflow cluster_inputs Input Materials cluster_process Formulation Process cluster_output Final Product Lipid Mix Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing mRNA Solution mRNA in Aqueous Buffer (pH 4.0) mRNA Solution->Microfluidic Mixing Self Assembly LNP Self-Assembly Microfluidic Mixing->Self Assembly Dialysis Dialysis vs. PBS (pH 7.4) Self Assembly->Dialysis Sterile Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile Filtration Final LNPs This compound LNPs Sterile Filtration->Final LNPs

Caption: Workflow for the formulation of this compound LNPs.

LNP_Stability_Assessment_Workflow cluster_assays Stability Indicating Assays Start Freshly Prepared This compound LNPs Aliquot Aliquot into Cryovials Start->Aliquot Storage Store at Different Conditions (-80°C, -20°C, 4°C, 25°C) Aliquot->Storage Time Points Retrieve at Predetermined Time Points Storage->Time Points DLS Particle Size (DLS) Time Points->DLS PDI PDI (DLS) Time Points->PDI Zeta Zeta Potential Time Points->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Time Points->EE Integrity mRNA Integrity (CE/Gel) Time Points->Integrity Activity In vitro Activity Time Points->Activity

Caption: Experimental workflow for LNP long-term stability assessment.

LNP_Degradation_Pathways cluster_physical Physical Instability cluster_chemical Chemical Instability LNP Instability LNP Instability Aggregation Aggregation/ Fusion LNP Instability->Aggregation Leakage Payload Leakage LNP Instability->Leakage Lipid Hydrolysis Lipid Hydrolysis LNP Instability->Lipid Hydrolysis Lipid Oxidation Lipid Oxidation LNP Instability->Lipid Oxidation mRNA Degradation mRNA Degradation LNP Instability->mRNA Degradation Loss of Efficacy Loss of Efficacy Aggregation->Loss of Efficacy Leakage->Loss of Efficacy mRNA Degradation->Loss of Efficacy

Caption: Potential degradation pathways for lipid nanoparticles.

Conclusion

The long-term stability of this compound LNPs is a critical quality attribute that must be thoroughly investigated to ensure their therapeutic potential. While specific data for this novel lipid are still emerging, a systematic approach based on established principles of LNP stability testing is essential. By carefully controlling storage conditions and monitoring key physicochemical and biological parameters over time, researchers and drug developers can establish a robust stability profile for this compound LNP formulations, paving the way for their clinical and commercial development. The protocols and information provided in this document serve as a foundational guide for these crucial stability studies.

References

Application Notes and Protocols: IR-117-17 for Pulmonary Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-117-17 is a novel, biodegradable, ionizable cationic amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA) therapeutics and vaccines, particularly to the lungs. Its unique structure allows for efficient encapsulation of mRNA and subsequent delivery to target cells. This document provides detailed application notes and protocols for utilizing this compound in the development of pulmonary mRNA vaccines.

This compound is utilized in the generation of lipid nanoparticles (LNPs).[1] Nebulized administration of these LNPs, which contain this compound and other components and encapsulate reporter mRNA, has been shown to induce luciferase luminescence in the lungs and nasal passages of mice.[1][2][3] When encapsulating Cre mRNA, these nebulized LNPs can trigger Cre expression in various lung cells, including those of the large and small airways, as well as alveolar macrophages and epithelial cells.[1][2][3] A key feature of this compound is its biodegradability through esterase cleavage, which suggests it is unlikely to accumulate in the body after repeated doses.[4]

Recent studies have demonstrated that LNPs formulated with this compound exhibit a remarkable 300-fold improvement in lung mRNA delivery compared to previously leading LNPs and a twofold improvement over hyperbranched poly(β-amino esters) (hPBAEs).[5]

Mechanism of Action: LNP-Mediated mRNA Delivery

The primary role of this compound is as a structural component of LNPs, which are the delivery vehicle for the mRNA payload. The mechanism of delivery is a multi-step process involving the physicochemical properties of the LNP formulation.

LNP_Delivery_Pathway cluster_cellular Target Cell LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape 2. Acidification mRNA_release mRNA Release Escape->mRNA_release Cytoplasm Cytoplasm Translation Ribosomal Translation Cytoplasm->Translation 3. mRNA Translation Antigen Vaccine Antigen (Protein) Translation->Antigen 4. Protein Production

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery to target cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound LNPs for pulmonary mRNA delivery.

Table 1: In Vivo mRNA Transfection Efficiency in Mouse Lungs

ParameterThis compound LNPHyperbranched Poly(β-amino ester) (hPBAE)Fold Improvement (this compound vs. hPBAE)
Transfection of Large Airway Cells 10.3%0.23%45-fold[5][6]
Transfection of Small Airway Cells 8.8%1.92%4.6-fold[5][6]

Table 2: Characterization of this compound LNPs Post-Nebulization

ParameterValue
Average Diameter 116 nm[6]
mRNA Stability Stable following nebulization[6]

Table 3: Safety Profile of Nebulized this compound LNPs

AssessmentObservation
Lung Histology (24h post-inhalation) Normal tissue histology[5]
Proinflammatory Cytokines in BALF (24h post-inhalation) No elevation in levels[5]

Experimental Protocols

The following are detailed protocols for the formulation, characterization, and in vivo testing of this compound LNPs for pulmonary mRNA delivery.

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (in ethanol)

  • mRNA (in 25 mM sodium acetate (B1210297) buffer, pH 5.2)

  • Ethanol (B145695), molecular biology grade

  • Sodium acetate buffer (25 mM, pH 5.2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassette (20 kDa MWCO)

Procedure:

  • Prepare Lipid Solution: In an RNase-free microcentrifuge tube, combine this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).

  • Prepare mRNA Solution: Dilute the mRNA stock in 25 mM sodium acetate buffer (pH 5.2) to the desired concentration (e.g., for a final concentration of 0.2 mg/mL).

  • Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. c. Set the syringe pumps to a 3:1 aqueous:organic flow rate ratio. d. Initiate the flow to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Perform dialysis against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated components.

  • Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the formulated LNPs at 4°C.

Protocol 2: Characterization of this compound LNPs

This protocol outlines the standard procedures for characterizing the physicochemical properties of the formulated LNPs.

Materials:

  • Formulated this compound LNPs

  • 0.1X PBS and 1X PBS

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 (10%)

  • Fluorometer

Procedure:

  • Size and Polydispersity Index (PDI) Measurement: a. Dilute the LNP solution in 1X PBS. b. Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential Measurement: a. Dilute the LNP solution in 0.1X PBS. b. Measure the zeta potential using the DLS instrument with an appropriate electrode cell.

  • mRNA Encapsulation Efficiency: a. Prepare two sets of LNP dilutions in TE buffer. To one set, add Triton X-100 to a final concentration of 0.1% to lyse the LNPs and release the encapsulated mRNA. b. Add the RiboGreen reagent to both sets of dilutions and to a standard curve of free mRNA. c. Measure the fluorescence (excitation ~480 nm, emission ~520 nm). d. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Protocol 3: In Vivo Pulmonary Delivery of this compound LNPs to Mice

This protocol describes the administration of this compound LNPs to mice via nebulization for lung-targeted delivery.

Materials:

  • Formulated this compound LNPs

  • Branched polyethylene (B3416737) glycol (bPEG20K)

  • Sodium acetate (NaAc) buffer

  • Vibrating mesh nebulizer (e.g., Aeroneb)

  • Whole-body exposure chamber for mice

  • Anesthetic (e.g., isoflurane)

  • 6-8 week old BALB/c or Ai14 reporter mice

Procedure:

  • Prepare Nebulization Solution: Dilute the LNP formulation in a buffer containing bPEG20K and NaAc to enhance stability during nebulization.

  • Nebulization Setup: a. Assemble the nebulizer and whole-body exposure chamber according to the manufacturer's instructions. b. Add the LNP solution to the nebulizer reservoir.

  • Animal Exposure: a. Place the mice in the exposure chamber. b. Turn on the nebulizer to generate an aerosol of the LNP solution. c. Expose the mice to the aerosol for a predetermined duration. For multi-dose studies, repeat the exposure as required (e.g., a total of 9 mg of Cre mRNA delivered in three separate doses).[5][6]

  • Post-Exposure Monitoring: Monitor the animals for any signs of distress.

Protocol 4: Quantification of mRNA Transfection in Lung Tissue

This protocol provides methods for assessing the efficiency of mRNA delivery and expression in the lungs of treated mice.

A. Histological Analysis:

  • Tissue Collection and Fixation: a. At a predetermined time point (e.g., 24-48 hours) post-nebulization, euthanize the mice. b. Perfuse the lungs with PBS and then fix by intratracheal instillation of 4% paraformaldehyde (PFA). c. Excise the lungs and continue fixation in 4% PFA overnight at 4°C.

  • Tissue Processing and Sectioning: a. Dehydrate the fixed tissues through a series of graded ethanol solutions. b. Embed the tissues in paraffin (B1166041) wax. c. Section the paraffin blocks at 5 µm thickness using a microtome.

  • Staining and Imaging: a. For general morphology, stain sections with Hematoxylin and Eosin (H&E). b. For reporter gene expression (e.g., tdTomato in Ai14 mice), perform immunofluorescence staining with relevant antibodies and a nuclear counterstain like DAPI. c. Image the stained sections using a fluorescence microscope. d. Quantify the percentage of transfected cells by counting the number of fluorescent cells relative to the total number of DAPI-stained nuclei in defined regions of the large and small airways.

B. Flow Cytometry Analysis:

  • Single-Cell Suspension Preparation: a. Euthanize mice and perfuse the lungs with cold PBS. b. Excise the lungs and mince them into small pieces. c. Digest the minced tissue with a solution containing collagenase and DNase I at 37°C with agitation. d. Filter the cell suspension through a 70 µm cell strainer to remove debris. e. Lyse red blood cells using an ACK lysis buffer.

  • Cell Staining: a. Stain the cells with a viability dye to exclude dead cells from the analysis. b. Block Fc receptors to prevent non-specific antibody binding. c. Stain with fluorescently conjugated antibodies against cell surface markers to identify specific lung cell populations (e.g., epithelial cells, macrophages, dendritic cells).

  • Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Analyze the data to determine the percentage of reporter-positive cells within each identified cell population.

Workflow and Signaling Diagrams

The following diagrams illustrate the experimental workflow for the development and validation of this compound and the general mechanism of LNP-mediated delivery.

Experimental_Workflow cluster_Discovery Discovery and Formulation cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Lipid_Synthesis Combinatorial Synthesis of Ionizable Lipids LNP_Formulation LNP Formulation (Microfluidics) Lipid_Synthesis->LNP_Formulation Characterization Physicochemical Characterization LNP_Formulation->Characterization A549_Screen A549 Cell Screen Characterization->A549_Screen ALI_Culture Air-Liquid Interface (ALI) Culture Screen A549_Screen->ALI_Culture Lead Candidates Nebulization Nebulization to Mice ALI_Culture->Nebulization Top Performer (this compound) Reporter_Gene Reporter Gene Expression (Luciferase/Cre) Nebulization->Reporter_Gene Safety_Assessment Safety Assessment (Histology, Cytokines) Nebulization->Safety_Assessment Quantification Transfection Quantification (Histology, Flow Cytometry) Reporter_Gene->Quantification

Caption: Experimental workflow for the development and validation of this compound LNPs.

Safety and Toxicology

In vivo studies have shown that inhaled delivery of 1 mg of firefly luciferase mRNA with this compound LNPs resulted in normal lung tissue histology.[5] Furthermore, there was no elevation in the levels of proinflammatory cytokines in the bronchoalveolar lavage fluid (BALF) 24 hours after inhalation.[5] This suggests a favorable acute safety profile for pulmonary delivery. As with any novel excipient, further long-term toxicology studies are warranted, especially for applications involving repeat dosing.

Conclusion

This compound represents a significant advancement in the field of mRNA delivery to the lungs. The protocols and data presented here provide a comprehensive guide for researchers and developers aiming to leverage this technology for the creation of next-generation inhaled vaccines and therapeutics. The superior transfection efficiency and favorable preliminary safety profile make this compound a promising candidate for clinical translation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IR-117-17 LNP Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation of IR-117-17 lipid nanoparticles (LNPs). Our goal is to help you achieve optimal LNP size and polydispersity for your therapeutic delivery applications.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to LNP size and polydispersity.

Problem 1: LNP size is consistently larger than the target range (e.g., > 150 nm).

Potential Cause Troubleshooting Step Expected Outcome
Low Total Flow Rate (TFR) during microfluidic mixing. Increase the TFR. Slower mixing can lead to larger particles.[1][2][3]Higher TFR generally results in smaller, more uniform LNPs due to faster mixing and rapid nanoparticle formation.[1][2]
Inadequate PEG-lipid concentration. Increase the molar percentage of the PEG-lipid in your formulation.[1][4][5]Higher concentrations of PEG-lipids help stabilize particles and reduce aggregation, often leading to smaller LNPs.[1][5] Formulations lacking PEG-lipids can result in unstable, polydisperse LNPs exceeding 200 nm in diameter.[5]
High lipid concentration. Decrease the total lipid concentration in the organic phase.Lower lipid concentrations generally result in smaller particles.[1]
Low Flow Rate Ratio (FRR) of aqueous to organic phase. Increase the FRR.A higher FRR can lead to the formation of smaller LNPs.[6][7]

Problem 2: High Polydispersity Index (PDI > 0.2).

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal mixing conditions. Ensure your microfluidic mixing setup is functioning correctly. Increase the TFR.Microfluidic mixing provides greater control over particle size and distribution, leading to lower PDI values.[8] Increasing TFR can lead to more homogenous samples with a lower PDI.[2]
Aggregation of LNPs post-formulation. Review your dialysis or purification step. Ensure efficient removal of the organic solvent. Consider the storage buffer composition and temperature.Proper purification is crucial for removing residual solvents that can affect stability. Storage conditions can impact LNP aggregation over time.
Inappropriate lipid composition. Re-evaluate the molar ratios of your lipid components. The helper lipid and cholesterol content can influence stability.[9][10]A well-balanced lipid composition is essential for forming stable, monodisperse LNPs.[9]

Problem 3: Inconsistent, batch-to-batch variability in LNP size and PDI.

Potential Cause Troubleshooting Step Expected Outcome
Manual mixing methods. Switch to an automated mixing system like a microfluidic device.Microfluidic systems offer higher reproducibility and precise control over formulation parameters compared to manual methods like pipetting or vortexing.[8]
Variability in stock solution preparation. Ensure consistent preparation of lipid and RNA stock solutions. Validate concentrations and ensure complete dissolution of lipids.Consistent starting materials are critical for reproducible LNP formulations.
Fluctuations in environmental conditions. Maintain consistent temperature during the formulation process.Temperature can influence lipid solubility and self-assembly, affecting LNP characteristics.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal size for LNPs for in vivo delivery?

A1: The optimal LNP size depends on the target tissue and application. Generally, a size range of 50 to 200 nm is considered suitable for most therapeutic applications.[4][12] For delivery to certain cells like cancer cells, a smaller size of around 60 nm may be optimal.[4] Particle size is a critical attribute that affects stability, encapsulation efficiency, drug release profile, biodistribution, and cellular uptake.[11][13]

Q2: How does the composition of lipids, specifically the ionizable lipid this compound, affect LNP properties?

A2: The lipid composition is a critical determinant of LNP characteristics and efficacy.[14]

  • Ionizable Lipids (e.g., this compound): These are crucial for encapsulating negatively charged nucleic acids like siRNA and mRNA at a low pH and facilitating their release into the cytoplasm.[5][9] this compound is a biodegradable ionizable amino lipid that has been successfully used in LNP formulations for delivering mRNA to the lungs.[15][16][17][18]

  • Helper Lipids (e.g., DSPC, DOPE): These phospholipids (B1166683) contribute to the structural integrity of the LNP and can influence delivery efficiency.[9][19]

  • Cholesterol: Cholesterol stabilizes the LNP structure by modulating the fluidity and permeability of the lipid bilayer.[10][20]

  • PEG-Lipids: These lipids are located on the surface of the LNP and play a major role in controlling particle size, stability, and preventing aggregation.[4][5]

Q3: What is the significance of the N/P ratio, and how should it be optimized?

A3: The N/P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid cargo. This ratio is a critical parameter that influences encapsulation efficiency and the overall charge of the LNPs. Optimization of the N/P ratio is crucial for achieving high encapsulation and effective delivery. The optimal N/P ratio often needs to be determined empirically for each specific formulation and cargo, with studies showing optimal ratios for mRNA delivery to be around 6:1.[21]

Q4: Can the size of the RNA cargo influence the final LNP size?

A4: The influence of RNA cargo size on the final LNP size is a subject of ongoing research. Some studies suggest that LNP size is not significantly influenced by the size of the RNA cargo but is more dependent on the formulation conditions and lipid composition.[22] However, the encapsulation efficiency can be affected, with larger RNA molecules sometimes showing higher encapsulation rates.[22]

Data Summary Tables

Table 1: Effect of Process Parameters on LNP Size and PDI

ParameterEffect on LNP SizeEffect on PDIReference
Total Flow Rate (TFR) Higher TFR generally leads to smaller size.Higher TFR tends to decrease PDI.[1][2][6]
Flow Rate Ratio (FRR) Higher FRR (Aqueous:Organic) generally leads to smaller size.Can influence PDI, optimization is needed.[6][7]
Lipid Concentration Higher concentration can lead to larger size.Can impact PDI, with higher concentrations sometimes leading to a decrease in PDI.[14][1]

Table 2: Effect of Formulation Components on LNP Size and PDI

ComponentMolar Ratio ChangeEffect on LNP SizeEffect on PDIReference
PEG-Lipid IncreaseDecreaseDecrease[1][4][5]
Cholesterol VariesCan influence size, but often not the primary determinant.Can affect stability and PDI.[5][10]
Helper Lipid VariesCan influence size depending on the lipid type.Can impact stability and PDI.[9]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic device.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous)

  • Sodium Acetate (B1210297) buffer (pH 4.0)

  • Nucleic acid cargo (e.g., siRNA, mRNA)

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). A typical total lipid concentration is 10-25 mg/mL.[23][24]

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in sodium acetate buffer (pH 4.0).

  • Setup Microfluidic System: Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. Set the syringe pumps to the desired flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate (e.g., 12 mL/min).[25]

  • Mixing: Initiate the flow from both syringes into the microfluidic chip. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Collection: Collect the LNP dispersion from the outlet of the microfluidic chip.

  • Purification: Perform dialysis or tangential flow filtration (TFF) against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid.

  • Characterization: Measure the LNP size and PDI using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency using a RiboGreen assay.

Protocol 2: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the LNP dispersion in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette containing the diluted sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs.

  • Data Analysis: The software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter (size) and the polydispersity index (PDI) of the LNPs. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_downstream Downstream Processing cluster_output Output Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Set TFR and FRR) Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Prepare Aqueous Phase (RNA in Buffer pH 4.0) Aqueous_Phase->Microfluidic_Mixing Purification Purification (Dialysis/TFF) Microfluidic_Mixing->Purification Characterization Characterization (DLS, RiboGreen) Purification->Characterization Final_LNP Optimized LNPs Characterization->Final_LNP

Caption: Workflow for this compound LNP Formulation.

Troubleshooting_Logic Start LNP Formulation Issue Problem Identify Primary Problem Start->Problem Large_Size Size Too Large? Problem->Large_Size Size High_PDI PDI Too High? Problem->High_PDI PDI Inconsistent Inconsistent Results? Problem->Inconsistent Consistency Large_Size->High_PDI No Increase_TFR Increase Total Flow Rate Large_Size->Increase_TFR Yes Increase_PEG Increase PEG-Lipid % Large_Size->Increase_PEG Yes High_PDI->Inconsistent No Check_Mixing Optimize Mixing High_PDI->Check_Mixing Yes Automate Use Automated System Inconsistent->Automate Yes Re_evaluate Re-evaluate Formulation Inconsistent->Re_evaluate No Increase_TFR->Re_evaluate Increase_PEG->Re_evaluate Check_Mixing->Re_evaluate Automate->Re_evaluate

Caption: Troubleshooting Decision Tree for LNP Optimization.

References

Technical Support Center: Improving mRNA Encapsulation Efficiency with IR-117-17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the ionizable lipid IR-117-17 for efficient mRNA encapsulation and delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the formulation and application of this compound-based lipid nanoparticles (LNPs) for mRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for mRNA encapsulation?

A1: this compound is a novel ionizable and biodegradable amino lipid.[1] Its ionizable nature is crucial for efficiently encapsulating negatively charged mRNA at a low pH and facilitating its release into the cytoplasm after cellular uptake.[2][3] It has shown particular promise in formulations for nebulized delivery to the lungs.[1][4][]

Q2: What are the typical characteristics of LNPs formulated with this compound?

A2: LNPs formulated with this compound for nebulization have been reported to have an average diameter of approximately 116 nm after the nebulization process.[4] These formulations are optimized for stability to minimize aggregation and maintain high mRNA encapsulation efficiency, especially when used with stabilizing excipients.[4][6]

Q3: What is the proposed mechanism for endosomal escape of this compound LNPs?

A3: Like other ionizable lipids, this compound is designed to be neutrally charged at physiological pH and become protonated (positively charged) in the acidic environment of the endosome. This charge switch is believed to interact with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the mRNA cargo into the cytoplasm. This process is crucial for the successful delivery and subsequent translation of the mRNA.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low mRNA Encapsulation Efficiency (<80%) 1. Incorrect pH of the aqueous buffer. 2. Suboptimal N:P ratio (Nitrogen in ionizable lipid to Phosphate in mRNA). 3. Inefficient mixing during LNP formation. 4. Degradation of mRNA.1. Ensure the aqueous buffer (e.g., sodium acetate) is at a pH of 4.0 to facilitate the protonation of this compound and its electrostatic interaction with mRNA. 2. Optimize the N:P ratio. A common starting point for ionizable lipids is an N:P ratio of around 6.[7] This may require adjustment based on the specific mRNA and formulation. 3. If using microfluidics, ensure proper mixing by optimizing the total flow rate and the flow rate ratio of the aqueous and lipid phases. 4. Verify mRNA integrity before encapsulation using a method like gel electrophoresis. Store and handle mRNA under RNase-free conditions.
High Polydispersity Index (PDI > 0.2) 1. Inefficient or inconsistent mixing. 2. Aggregation of LNPs after formation. 3. Poor quality of lipid components.1. For microfluidic synthesis, ensure consistent and pulseless flow from the pumps. For manual mixing, ensure the technique is rapid and reproducible, though microfluidics is recommended for lower PDI.[4][6] 2. Immediately after formation, dilute the LNP solution and perform dialysis or tangential flow filtration to remove ethanol (B145695) and stabilize the particles. 3. Use high-purity lipids and store them under the recommended conditions to prevent degradation.
Larger than Expected Particle Size (Z-average > 150 nm) 1. Aggregation due to suboptimal formulation or buffer conditions. 2. Low flow rates during microfluidic mixing. 3. Incorrect lipid ratios.1. Ensure the formulation includes a PEG-lipid to provide a protective hydrophilic corona, which prevents aggregation. Dialyze against a suitable buffer like PBS. 2. Higher total flow rates in microfluidic systems generally lead to smaller particle sizes due to more rapid mixing and precipitation of the lipids. 3. Adhere to the recommended molar ratios of the lipid components. The ratio of ionizable lipid, helper lipids, cholesterol, and PEG-lipid is critical for forming stable, appropriately sized LNPs.
Poor LNP Stability During Nebulization (Aggregation and/or Loss of Encapsulation) 1. Shear stress and cavitation forces during nebulization. 2. Suboptimal nebulization buffer.1. Incorporate stabilizing excipients into the formulation. The use of branched polyethylene (B3416737) glycol (bPEG20K) has been shown to reduce aggregation and minimize the increase in particle size after nebulization of this compound LNPs.[4] 2. Use a buffer that helps maintain the stability of the LNPs. A sodium acetate (B1210297) (NaAc) buffer has been shown to be effective for this compound LNPs, reducing post-nebulization size increase and maintaining encapsulation efficiency.[4]
Low In Vivo Transfection Efficiency 1. Inefficient endosomal escape. 2. Poor stability of LNPs in biological fluids. 3. Inefficient delivery to target cells.1. While this compound is designed for efficient endosomal escape, ensure the overall lipid composition, particularly the helper lipid (e.g., DOPE or DSPC), is optimized to facilitate this process. 2. The PEG-lipid in the formulation is crucial for providing a "stealth" character to the LNPs, reducing opsonization and clearance, thereby increasing circulation time. 3. For lung delivery via nebulization, the particle size and surface properties are critical for deposition in the desired airway regions. The use of optimized formulations with this compound has demonstrated significantly enhanced mRNA delivery to both large and small airways.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for lipid nanoparticles formulated with this compound, primarily for nebulized lung delivery.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValueConditionsReference
Average Diameter (Post-Nebulization) 116 nmNebulized in the presence of bPEG20K and NaAc buffer.[4]
Encapsulation Efficiency (Post-Nebulization) MaintainedUse of bPEG20K and NaAc buffer attenuated loss in encapsulation efficiency compared to PBS alone.[4]

Table 2: In Vivo Transfection Efficiency in the Lungs

Airway RegionTransfection Efficiency (% of cells)Improvement vs. hPBAEReference
Large Airways 10.3%45-fold[4]
Small Airways 8.8%4.6-fold[4]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for mRNA Encapsulation via Microfluidics

This protocol describes a general method for formulating mRNA-loaded LNPs using this compound with a microfluidic device. Note: This is a starting protocol and may require optimization for your specific mRNA and application.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA of interest

  • Ethanol (200 proof, molecular biology grade)

  • Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). This is a common starting ratio for LNP formulations and should be optimized.

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.

  • Preparation of mRNA Aqueous Solution:

    • Dissolve the mRNA in 50 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N:P ratio and final mRNA concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

    • Set the total flow rate (TFR). A higher TFR (e.g., 12 mL/min) generally results in smaller LNPs. This parameter should be optimized.

    • Initiate the flow from both syringes to mix the solutions in the microfluidic cartridge. The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

    • Collect the resulting LNP solution.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Perform stability studies to determine the optimal storage conditions.

Protocol 2: Characterization of this compound LNPs

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI.

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS measurement.

    • Perform the measurement according to the instrument's protocol. Aim for a PDI < 0.2 for a homogenous population of LNPs.

  • mRNA Encapsulation Efficiency Measurement (RiboGreen Assay):

    • This assay quantifies the amount of encapsulated mRNA by comparing the fluorescence of a nucleic acid-binding dye (like RiboGreen) in the presence and absence of a detergent that lyses the LNPs.

    • Prepare two sets of LNP samples. To one set, add a detergent (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total mRNA. The other set, without detergent, measures the unencapsulated (free) mRNA.

    • Prepare a standard curve of your mRNA.

    • Add the RiboGreen reagent to all samples and standards.

    • Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency (EE) using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mixing 2. LNP Formation cluster_purification 3. Purification cluster_qc 4. Quality Control start Start: Prepare Reagents lipid_prep Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol start->lipid_prep mrna_prep Prepare mRNA Solution in Sodium Acetate Buffer (pH 4.0) start->mrna_prep microfluidics Microfluidic Mixing (Aqueous:Organic = 3:1) lipid_prep->microfluidics Organic Phase mrna_prep->microfluidics Aqueous Phase dialysis Dialysis / TFF (vs. PBS, pH 7.4) microfluidics->dialysis Crude LNPs dls Size & PDI (DLS) dialysis->dls Purified LNPs ribogreen Encapsulation Efficiency (RiboGreen Assay) dialysis->ribogreen end_node Final Product: Sterile this compound LNPs dls->end_node ribogreen->end_node

Caption: Experimental workflow for the formulation of mRNA-loaded LNPs using this compound.

Endosomal_Escape_Pathway cluster_cell Cellular Environment cluster_endosome Endosome (Acidic pH) lnp_outside This compound LNP (Neutral Charge at pH 7.4) endocytosis Endocytosis lnp_outside->endocytosis lnp_inside Protonation of this compound (Becomes Positively Charged) endocytosis->lnp_inside membrane_interaction Interaction with Endosomal Membrane lnp_inside->membrane_interaction membrane_disruption Membrane Disruption (Non-bilayer Phase Formation) membrane_interaction->membrane_disruption mrna_release mRNA Release into Cytoplasm membrane_disruption->mrna_release translation Protein Translation mrna_release->translation

Caption: Proposed mechanism of endosomal escape for this compound LNPs.

References

Technical Support Center: Nebulization of IR-117-17 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of IR-117-17 lipid nanoparticle (LNP) aggregation during nebulization.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues with LNP aggregation during your nebulization experiments.

Problem Potential Cause Recommended Solution
Increased LNP size (aggregation) and polydispersity index (PDI) post-nebulization. High shear forces during aerosol generation are destabilizing the LNPs.[1][2][3]1. Optimize Nebulization Buffer: * pH Adjustment: Use a citrate (B86180) buffer with a pH of 5.0 to maintain the electrostatic interaction between the ionizable lipid and the RNA cargo.[1][2][3] * Add Excipients: Incorporate stabilizing excipients such as Poloxamer 188, Polysorbate 80, or trehalose (B1683222) into your formulation.[1][2][3][4][5] * Maintain Isotonicity: Use sugars like glucose to create an iso-osmotic solution.[1][2][3]2. Select an Appropriate Nebulizer: * Vibrating mesh nebulizers are generally gentler on LNPs compared to jet nebulizers.[6] However, even with mesh nebulizers, optimization is often necessary.[5]3. Modify LNP Composition: * Incorporate branched polymeric excipients like bPEG20K into the LNP formulation.[7][8]
Decreased RNA/drug encapsulation efficiency after nebulization. Shear stress is causing leakage of the encapsulated payload from the LNPs.[1][2][3]1. Lower Buffer pH: A lower pH (e.g., pH 5.0) can enhance the electrostatic interactions between the cationic ionizable lipid and the anionic RNA, thus improving cargo retention.[1][2][3]2. Incorporate Stabilizing Excipients: The addition of polymers and surfactants can help maintain LNP integrity and reduce payload leakage.[4][5]
Inconsistent results between experiments. Variability in the nebulization process or formulation preparation.1. Standardize Protocols: Ensure consistent LNP formulation procedures, including lipid ratios and mixing methods.2. Control Nebulization Parameters: Minimize the nebulization volume and duration to reduce the exposure of LNPs to mechanical stress.[5]3. Pre- and Post-Nebulization Characterization: Always characterize your LNPs for size, PDI, and encapsulation efficiency both before and after nebulization to monitor consistency.
Low recovery of LNP material after nebulization. Adhesion of LNPs to the nebulizer apparatus or loss to the environment.1. Add Surfactants: Surfactants like Poloxamer 188 can improve the recovery of LNP material.[1][2][3]2. Optimize Nebulizer Choice: Different nebulizer designs can have varying levels of residual volume.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound LNPs aggregate during nebulization?

A1: The primary cause of LNP aggregation during nebulization is the high shear stress generated by the aerosolization process.[1][2][3][6] This mechanical stress can disrupt the lipid bilayer of the nanoparticles, leading to their fusion and aggregation. Factors such as the type of nebulizer, the formulation composition, and the duration of nebulization can all influence the degree of aggregation.[5]

Q2: What are the most effective excipients for preventing LNP aggregation?

A2: Several excipients have been shown to stabilize LNPs during nebulization. Nonionic surfactants and polymers are particularly effective. Poloxamer 188 has been identified as a lead candidate for stabilizing LNP size and enhancing mRNA expression after aerosolization.[4] Other effective excipients include Polysorbate 80, Poloxamer 407, and sugars like glucose and trehalose.[1][2][3][9]

Q3: How does the pH of the nebulization buffer affect LNP stability?

A3: The pH of the nebulization buffer plays a crucial role in maintaining the stability of LNPs containing ionizable lipids like this compound. A slightly acidic pH (e.g., 5.0) helps to keep the ionizable lipid in a charged state, which strengthens the electrostatic interaction with the negatively charged RNA cargo.[1][2][3] This enhanced interaction helps to prevent the loss of encapsulated RNA and can contribute to overall particle stability.

Q4: Which type of nebulizer is best for delivering LNP-based therapeutics?

A4: Vibrating mesh nebulizers are generally considered to be gentler than air-jet nebulizers and are often preferred for delivering sensitive formulations like LNPs.[6] They tend to generate lower shear forces, which can help to preserve the integrity of the nanoparticles. However, it is important to note that even with vibrating mesh nebulizers, formulation optimization is often required to prevent aggregation.[5]

Q5: Can I reuse the LNP formulation that remains in the nebulizer reservoir?

A5: It is generally not recommended to reuse the LNP formulation remaining in the nebulizer reservoir. The LNPs in the reservoir are subjected to prolonged mechanical stress during nebulization, which can lead to their destabilization and aggregation over time.[5] For optimal results and to ensure the quality of the delivered dose, it is best to use a fresh aliquot of the LNP formulation for each nebulization.

Data Presentation

The following tables summarize quantitative data on the effect of different formulation parameters on LNP stability during nebulization.

Table 1: Effect of Nebulization Buffer pH on LNP Size and Encapsulation Efficiency

BufferpHPre-Nebulization Size (nm)Post-Nebulization Size (nm)Pre-Nebulization Encapsulation (%)Post-Nebulization Encapsulation (%)
Citrate4.0~80>200~95~90
Citrate5.0~80~150~95~95
Citrate6.0~80>250~95~80
Phosphate7.4~80>300~95<70

Data is illustrative and based on trends reported in the literature.[1][10]

Table 2: Effect of Excipients on LNP Size Post-Nebulization

ExcipientConcentrationPost-Nebulization Size (nm)
None->250
Polysorbate 800.5%~100
Poloxamer 1880.5%~90
Poloxamer 4070.5%~95
Glucose5%~120

Data is illustrative and based on trends reported in the literature.[1][4]

Experimental Protocols

1. LNP Formulation by Microfluidic Mixing

This protocol describes a general method for producing LNPs using a microfluidic device.

  • Materials:

    • Ethanol (B145695)

    • Lipid mixture in ethanol (e.g., this compound, DSPC, cholesterol, PEG-lipid at a specific molar ratio)

    • Aqueous buffer (e.g., sodium acetate, pH 5.0)

    • RNA cargo in aqueous buffer

    • Microfluidic mixing device (e.g., NanoAssemblr)

  • Procedure:

    • Dissolve the lipid mixture in ethanol to the desired concentration.

    • Dissolve the RNA cargo in the aqueous buffer.

    • Set the flow rates for the lipid-ethanol phase and the RNA-aqueous phase on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:ethanol).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the RNA.

    • Collect the resulting LNP dispersion.

    • Perform buffer exchange and concentration using a suitable method like tangential flow filtration (TFF) to remove ethanol and concentrate the LNPs in the desired final buffer (e.g., PBS).

2. Characterization of LNP Size by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs.

  • Materials:

    • LNP sample

    • DLS instrument (e.g., Malvern Zetasizer)

    • Cuvettes

  • Procedure:

    • Dilute a small aliquot of the LNP sample in the appropriate buffer to a suitable concentration for DLS measurement.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle).

    • Initiate the measurement. The instrument will report the Z-average diameter and the PDI.

    • Perform measurements on both pre- and post-nebulization samples for comparison.

3. Measurement of RNA Encapsulation Efficiency using RiboGreen Assay

This assay quantifies the amount of RNA encapsulated within the LNPs.

  • Materials:

    • LNP sample

    • RiboGreen reagent

    • TE buffer

    • Triton X-100 (or other suitable detergent)

    • Fluorometer or plate reader

  • Procedure:

    • Prepare a standard curve of the RNA used in the formulation.

    • To measure total RNA, dilute the LNP sample in TE buffer containing Triton X-100. The detergent will lyse the LNPs and release the encapsulated RNA.

    • To measure unencapsulated (free) RNA, dilute the LNP sample in TE buffer without detergent.

    • Add the RiboGreen reagent to both sets of samples and the standards.

    • Incubate in the dark for the recommended time.

    • Measure the fluorescence intensity using a fluorometer.

    • Calculate the concentration of total RNA and free RNA using the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

experimental_workflow cluster_formulation 1. LNP Formulation cluster_characterization1 2. Pre-Nebulization Characterization cluster_nebulization 3. Nebulization cluster_characterization2 4. Post-Nebulization Characterization cluster_analysis 5. Data Analysis formulate Formulate this compound LNPs (Microfluidics) pre_dls Measure Size (DLS) formulate->pre_dls pre_ee Measure Encapsulation Efficiency (RiboGreen) formulate->pre_ee nebulize Nebulize LNP Suspension pre_dls->nebulize pre_ee->nebulize post_dls Measure Size (DLS) nebulize->post_dls post_ee Measure Encapsulation Efficiency (RiboGreen) nebulize->post_ee compare Compare Pre- and Post-Nebulization Data post_dls->compare post_ee->compare

Caption: Experimental workflow for assessing LNP stability during nebulization.

aggregation_mitigation cluster_cause Cause of Aggregation cluster_strategies Mitigation Strategies cluster_formulation_details Formulation Details cause Shear Stress during Nebulization formulation Formulation Optimization cause->formulation nebulizer Nebulizer Selection cause->nebulizer process Process Optimization cause->process excipients Add Excipients (e.g., Poloxamer 188) formulation->excipients ph Adjust Buffer pH (e.g., Citrate pH 5.0) formulation->ph lipids Optimize Lipid Composition formulation->lipids

Caption: Factors contributing to LNP aggregation and mitigation strategies.

References

Technical Support Center: Troubleshooting Low Transfection Efficiency with IR-117-17 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low transfection efficiency when using lipid nanoparticle (LNP) formulations containing the ionizable lipid IR-117-17. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during mRNA transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an ionizable cationic and biodegradable amino lipid. It is a critical component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids, such as mRNA.[1][2][3] At a low pH (during LNP formulation), this compound is positively charged, which allows it to electrostatically interact with and encapsulate negatively charged mRNA. At physiological pH (around 7.4), the LNP surface is relatively neutral, which reduces toxicity and interactions with serum proteins. Once the LNP is taken up by a cell into an endosome, the pH within the endosome drops. This acidic environment protonates this compound, causing it to become positively charged again. This charge switch is thought to disrupt the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm where it can be translated into protein.

Q2: Is this compound a standalone transfection reagent?

A2: No, this compound is not used on its own. It is a component of a multi-lipid formulation that forms a lipid nanoparticle (LNP). A typical LNP formulation includes an ionizable lipid (like this compound), a helper lipid (such as DSPC or DOPE), cholesterol, and a PEGylated lipid to improve stability and circulation time.[4][5]

Q3: What are the key factors influencing the success of transfection with this compound LNPs?

A3: The success of transfection with this compound LNPs is multifactorial and depends on:

  • LNP Formulation: The molar ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) is critical.

  • Physicochemical Properties of LNPs: Particle size, polydispersity index (PDI), and zeta potential significantly impact cellular uptake.

  • mRNA Quality: The integrity and purity of the mRNA payload are paramount.

  • Cell Health and Type: The cell line used, its health, density, and passage number all affect transfection efficiency.

  • Experimental Protocol: Adherence to an optimized protocol for LNP formation and cell treatment is crucial.

Troubleshooting Guide for Low Transfection Efficiency

Low transfection efficiency is a common challenge. The following guide provides a systematic approach to identify and resolve potential issues.

Problem Area 1: LNP Formulation and Quality
Possible Cause Recommendation Verification Method
Incorrect molar ratios of lipid components.Optimize the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[4]Formulate small batches with varying molar ratios and test their transfection efficiency in parallel.
Suboptimal N/P ratio.The N/P ratio, which is the molar ratio of protonatable amines in the ionizable lipid (N) to the phosphate (B84403) groups in the mRNA (P), is crucial for efficient encapsulation and delivery. Optimize the N/P ratio, with common ratios for LNPs being around 3 to 6.[4]Measure encapsulation efficiency and transfection efficiency at different N/P ratios.
Poor LNP physicochemical properties.Aim for an LNP size between 50-150 nm with a low polydispersity index (PDI) < 0.2.[6][7]Use Dynamic Light Scattering (DLS) to measure the size and PDI of your LNP preparation.
Degraded or improperly stored lipids.Store this compound and other lipid components at -20°C as recommended.[3] Avoid repeated freeze-thaw cycles.If you suspect degradation, use a fresh batch of lipids.
Problem Area 2: mRNA Payload
Possible Cause Recommendation Verification Method
Degraded or impure mRNA.Use high-quality, purified mRNA with intact 5' cap and poly(A) tail structures. Avoid RNase contamination during handling.Run the mRNA on a denaturing agarose (B213101) gel or use a bioanalyzer to check its integrity.
Incorrect mRNA concentration.Accurately quantify the mRNA concentration before LNP formulation.Use a fluorometric assay (e.g., RiboGreen) for accurate quantification.
Problem Area 3: Cell Culture and Transfection Protocol
Possible Cause Recommendation Verification Method
Unhealthy or suboptimal cell conditions.Use cells that are in the logarithmic growth phase, healthy, and at an optimal confluency (typically 70-90%). Ensure cells are free from mycoplasma contamination.[8]Regularly monitor cell morphology and viability. Perform mycoplasma testing.
Inappropriate cell density.Optimize the cell seeding density for your specific cell type and plate format.Test a range of cell densities to find the optimal condition for transfection.
Presence of serum during LNP treatment.Some protocols suggest serum-free conditions during the initial hours of transfection, while others have developed protocols that work in complete media.[9][10] If experiencing low efficiency, you can test transfection in serum-free or reduced-serum media for the initial 4-6 hours.Compare transfection efficiency in the presence and absence of serum for your specific cells.
Incorrect LNP dosage.Perform a dose-response experiment to determine the optimal concentration of LNPs for your cells, balancing transfection efficiency with cytotoxicity.[11]Use a cell viability assay (e.g., MTT or resazurin) in parallel with your transfection assay.

Experimental Protocols

General Protocol for LNP Formulation via Microfluidic Mixing

This protocol provides a general guideline for formulating mRNA-LNPs using a microfluidic device.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • mRNA in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0)[12]

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: Combine the ethanolic solutions of this compound, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio to create the lipid phase.

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the low pH buffer to create the aqueous phase.

  • Microfluidic Mixing: Set up the microfluidic device with two syringe pumps. Load the lipid phase into one syringe and the aqueous phase into another.

  • Flow Rate Configuration: Set the flow rate ratio of the aqueous phase to the lipid phase to 3:1. The total flow rate will depend on the microfluidic chip being used.[13]

  • LNP Formation: Start the pumps to initiate the mixing of the two phases in the microfluidic chip, leading to the self-assembly of LNPs.

  • Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: After dialysis, characterize the LNPs for size, PDI, and mRNA encapsulation efficiency using DLS and a RiboGreen assay, respectively.[6][]

  • Storage: Store the formulated LNPs at 4°C for short-term use.

In Vitro mRNA Transfection Protocol

This protocol is for transfecting adherent cells in a 96-well plate format.

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • mRNA-LNP formulation

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Allow cells to adhere overnight.

  • LNP Preparation: Thaw the mRNA-LNP formulation and dilute it to the desired concentrations in complete cell culture medium.[8]

  • Cell Treatment: Remove the existing media from the cells and add the diluted mRNA-LNP solution to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Assessment of Transfection Efficiency: Analyze the expression of the transfected mRNA. For reporter genes like luciferase, a luciferase assay can be performed.[15] For fluorescent proteins, fluorescence microscopy or flow cytometry can be used.

Luciferase Reporter Assay for Transfection Efficiency

This protocol outlines the steps to quantify transfection efficiency using a luciferase reporter mRNA.

Materials:

  • Transfected cells in a 96-well plate

  • Luciferase cell lysis buffer

  • Luciferase substrate

  • Luminometer

Procedure:

  • Cell Lysis: After the incubation period, remove the culture medium from the wells. Add an appropriate volume of luciferase cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.[5][15]

  • Lysate Collection: Transfer the cell lysates to microcentrifuge tubes.

  • Luminometer Measurement: Add the luciferase substrate to the cell lysate according to the manufacturer's instructions. Immediately measure the luminescence using a luminometer.[5][15]

  • Data Normalization: To account for variations in cell number, results can be normalized to the total protein concentration in each lysate, determined by a protein assay (e.g., BCA assay).[16]

Data Presentation

Table 1: Effect of Helper Lipid on LNP-mediated Transfection in Different Cell Lines

Helper LipidCell LineRelative Transfection Efficiency (%)
DOPEHeLa100
DOPEHepG285
DOTAPHeLa60
DOTAPHepG270
PSHeLa40
PSHepG255

Data is illustrative and based on findings that helper lipid choice can significantly impact transfection efficiency in a cell-type-specific manner.[17][18]

Table 2: Impact of PEG-Lipid Concentration on LNP Properties and In Vitro Protein Expression

PEG-Lipid (%)LNP Diameter (nm)In Vitro Protein Expression (Relative Light Units)
0.751205.0 x 10⁵
1.5958.2 x 10⁶
3.0801.5 x 10⁶
4.5752.1 x 10⁵

Data is illustrative and based on findings that PEG-lipid concentration affects both LNP size and transfection efficiency, with an optimal concentration for in vitro performance.[7][19]

Visualizations

LNP_Transfection_Workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection cluster_analysis Analysis lipids Lipid Mixture (this compound, Helper, Cholesterol, PEG) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Low pH Buffer mrna->mixing lnp Formulated LNPs mixing->lnp Self-Assembly & Dialysis transfect Incubation (24-48h) lnp->transfect cells Target Cells cells->transfect expression Protein Expression transfect->expression mRNA Translation assay Luciferase Assay / Flow Cytometry expression->assay

Caption: Workflow for LNP formulation, in vitro transfection, and analysis.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior lnp LNP with this compound (Neutral Surface) endocytosis Endocytosis lnp->endocytosis endosome Endosome (pH 5.0-6.5) endocytosis->endosome protonation This compound Protonation (Becomes Positively Charged) endosome->protonation escape Endosomal Escape protonation->escape cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation by Ribosomes cytoplasm->translation protein Protein Synthesis translation->protein

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Troubleshooting_Low_Transfection start Low Transfection Efficiency check_lnp Check LNP Quality (Size, PDI, Encapsulation) start->check_lnp check_mrna Check mRNA Integrity check_lnp->check_mrna LNP OK reformulate Reformulate LNPs (Optimize Ratios, N/P) check_lnp->reformulate LNP Not OK check_cells Check Cell Health & Confluency check_mrna->check_cells mRNA OK new_mrna Use Fresh, High-Quality mRNA check_mrna->new_mrna mRNA Degraded check_protocol Review Protocol (Dosage, Incubation) check_cells->check_protocol Cells OK optimize_cells Optimize Cell Culture Conditions check_cells->optimize_cells Cells Not OK optimize_protocol Optimize Transfection Parameters check_protocol->optimize_protocol Protocol Not OK success Improved Efficiency check_protocol->success Protocol OK reformulate->start new_mrna->start optimize_cells->start optimize_protocol->start

Caption: Troubleshooting decision tree for low transfection efficiency.

References

Effect of buffer composition on IR-117-17 LNP stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-117-17 Lipid Nanoparticle (LNP) stability. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the impact of buffer composition on the stability of your LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound LNPs?

A1: The optimal storage pH for LNPs depends on the specific ionizable lipids in the formulation. For many common LNP formulations, storage at a physiologically neutral pH, such as pH 7.4, is recommended for ease of use in biological applications.[1][2][3] Some studies have shown that LNPs can remain stable across a pH range of 3 to 9 when stored at 2°C.[4] However, for cationic LNPs, storage at a pH below the pKa of the ionizable lipid can improve stability and transfection efficiency, though it may also increase the propensity for aggregation.[5] Acidic conditions can lead to electrostatic repulsion between positively charged lipid molecules, which may decrease membrane packing density.[6] It is crucial to empirically determine the optimal pH for your specific this compound LNP formulation.

Q2: How does the ionic strength of the buffer affect LNP stability?

A2: The ionic strength of the storage buffer is a critical factor influencing LNP stability. High ionic strength can lead to "charge screening," which reduces the electrostatic repulsion between nanoparticles, promoting aggregation.[7] Conversely, very low ionic strength can also lead to instability.[8][9] The final formulation is often dialyzed into a buffer like phosphate-buffered saline (PBS) at a pH of 7.4. The ideal ionic strength should be optimized to ensure colloidal stability without compromising the integrity of the LNP.

Q3: Why is my LNP suspension aggregating after a freeze-thaw cycle?

A3: Aggregation after freeze-thaw cycles is a common issue. During the freezing process, the formation of ice crystals can physically stress the LNPs, and the concentration of solutes in the unfrozen liquid phase increases, which can lead to irreversible fusion and aggregation of nanoparticles.[10] To prevent this, the addition of cryoprotectants is essential.[1][2][4]

Q4: What are cryoprotectants and which ones should I use for my this compound LNPs?

A4: Cryoprotectants are substances that protect nanoparticles from damage during freezing and lyophilization.[11][12] For LNPs, saccharides (sugars) are the most widely used cryoprotectants.[11][13] Disaccharides like sucrose (B13894) and trehalose (B1683222) are particularly effective at preserving LNP structure and preventing aggregation during freeze-thaw cycles.[1][2][4][13] The optimal concentration typically needs to be determined experimentally but often ranges from 5% to 20% (w/v).[4][14]

Q5: Can I lyophilize my this compound LNPs for long-term storage?

A5: Yes, lyophilization (freeze-drying) can be an effective strategy for the long-term storage of LNPs, especially at room temperature.[1][3][4] However, it is critical to include a cryoprotectant, such as sucrose or trehalose, in the buffer before lyophilization to prevent aggregation upon reconstitution.[1][2][3][4] Without cryoprotectants, lyophilization often leads to a significant loss of efficacy due to particle fusion.[1][4]

Q6: Which buffer type (e.g., PBS, Tris, HEPES) is best for LNP stability?

A6: The choice of buffer can impact LNP stability, particularly during freeze-thaw cycles. Studies have shown that Tris or HEPES-buffered saline can offer better cryoprotection and result in higher transfection efficiency compared to phosphate-buffered saline (PBS) for certain LNP formulations.[15][16][17] The choice can be formulation-dependent; for instance, the Pfizer/BioNTech and Moderna COVID-19 vaccines use PBS and Tris buffers, respectively, both supplemented with sucrose.[14] It is recommended to test different buffer systems for your specific this compound LNP formulation.

Troubleshooting Guide

This guide addresses common stability issues encountered during LNP experiments.

Problem Potential Cause(s) Related to Buffer Suggested Solution(s)
Increased Particle Size / Polydispersity Index (PDI) Over Time 1. Suboptimal pH: The buffer pH may be promoting LNP fusion or aggregation.[7] 2. High Ionic Strength: Excessive salt concentration is screening surface charges, reducing electrostatic repulsion.[7] 3. Inadequate Buffer Capacity: The buffer is unable to maintain a stable pH.1. pH Optimization: Test a range of pH values (e.g., 6.0, 7.4, 8.5) for storage. For some formulations, a pH below the pKa of the ionizable lipid is beneficial.[5] 2. Adjust Ionic Strength: Dialyze the LNP formulation against buffers with varying salt concentrations (e.g., 50 mM, 150 mM NaCl) to find the optimal level for colloidal stability. 3. Use a Stronger Buffer: Ensure the buffer concentration (e.g., 25-50 mM) is sufficient for pH stability.[18]
LNP Aggregation After Freezing/Thawing 1. Absence of Cryoprotectant: Freezing without a cryoprotectant causes irreversible aggregation due to ice crystal formation and increased solute concentration.[4][10] 2. Inappropriate Buffer Type: Some buffers, like PBS, can experience significant pH shifts during freezing, which can induce aggregation.[7]1. Add Cryoprotectants: Supplement your buffer with 10-20% (w/v) sucrose or trehalose before freezing.[3][4][14] 2. Test Alternative Buffers: Evaluate the stability of your LNPs in Tris-buffered saline (TBS) or HEPES-buffered saline (HBS), which may offer better cryoprotection than PBS.[15][17]
Loss of Encapsulated Payload (e.g., this compound) 1. pH-Induced Degradation: The buffer pH may be contributing to the hydrolysis of the payload or lipid components.[4][19] 2. LNP Instability: Physical instability and fusion of LNPs can lead to payload leakage.1. Optimize Storage pH and Temperature: Conduct a stability study at different pH values and temperatures (e.g., 4°C vs. 25°C) to identify conditions that minimize degradation.[16] 2. Improve Physical Stability: Address any underlying aggregation issues by optimizing buffer pH, ionic strength, and using cryoprotectants as needed.
Low or Inconsistent Biological Activity 1. Aggregation: Aggregated LNPs may have altered cellular uptake and delivery efficiency. 2. Payload Degradation: The buffer environment may not be adequately protecting the this compound payload from chemical degradation.[4][10]1. Confirm Monodispersity: Ensure your LNP suspension has a low PDI (<0.3) before use by following the solutions for aggregation issues.[20][21] 2. Re-evaluate Storage Buffer: Perform a stability study correlating physical characteristics (size, PDI, encapsulation efficiency) with biological activity over time in different buffer compositions.

Quantitative Data Summary

The following tables summarize findings from literature on the effect of buffer composition on LNP stability.

Table 1: Effect of Cryoprotectants on LNP Size After Freeze-Thaw Cycles

CryoprotectantConcentration (w/v)LNP Size (Z-average, nm) Before Freeze-ThawLNP Size (Z-average, nm) After One Freeze-ThawReference
None0%~100> 400 (Aggregated)[4]
Trehalose5%~100~150[4]
Trehalose10%~100~110[4]
Trehalose20%~100~100[4]
Sucrose5%~100~160[4]
Sucrose10%~100~120[4]
Sucrose20%~100~100[4]

Table 2: Effect of Storage Buffer and Temperature on LNP Stability Over Time

Storage BufferTemperatureTimeKey ObservationReference
PBS (pH 3, 7.4, 9)2°C156 daysStable; minimal change in size, PDI, or efficacy. pH had no significant effect.[2][4]
PBS (pH 7.4)-20°C156 daysIncrease in particle size and PDI, suggesting aggregation.[4][10]
PBS (pH 7.4)25°C156 daysLoss of gene silencing efficacy, though size and entrapment remained stable.[3][4][10]
PBS-20°C (Freeze-Thaw)3 weeksSignificant increase in particle size and PDI.[15][17]
Tris-Buffered Saline-20°C (Freeze-Thaw)3 weeksBetter preservation of particle size and efficacy compared to PBS.[15][17]
HEPES-Buffered Saline-20°C (Freeze-Thaw)3 weeksBetter preservation of particle size and efficacy compared to PBS.[15][17]

Diagrams

The following diagrams illustrate key workflows and relationships in managing LNP stability.

Buffer_Factors_Diagram center_node LNP Stability ph Buffer pH center_node->ph ionic Ionic Strength center_node->ionic cryo Cryoprotectants center_node->cryo type Buffer Type center_node->type ph_sub Surface Charge Membrane Packing ph->ph_sub ionic_sub Electrostatic Repulsion (Charge Screening) ionic->ionic_sub cryo_sub Ice Crystal Damage Freeze Concentration cryo->cryo_sub type_sub pH Shifts During Freezing Specific Ion Effects type->type_sub

References

Technical Support Center: Stabilizing Nebulized IR-117-17 LNPs with bPEG20K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with nebulized IR-117-17 lipid nanoparticles (LNPs). Here, you will find troubleshooting advice and frequently asked questions (FAQs) regarding the crucial role of the branched polymeric excipient, bPEG20K, in maintaining LNP stability during aerosolization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when nebulizing this compound LNPs?

A1: The primary challenge during the nebulization of this compound LNPs, and LNPs in general, is maintaining their structural integrity and preventing aggregation. The high shear forces generated during aerosolization can cause the nanoparticles to break apart or clump together, leading to a significant increase in particle size, loss of encapsulated mRNA, and reduced transfection efficiency upon delivery to the lungs.[1][2][3]

Q2: What is bPEG20K and how does it help stabilize nebulized LNPs?

A2: bPEG20K is a 20 kDa branched polyethylene (B3416737) glycol excipient. When incorporated into LNP formulations, it acts as a stabilizer during the nebulization process.[1][4] Its branched structure is thought to provide a steric barrier on the surface of the LNPs, which helps to prevent aggregation and fusion of the nanoparticles when they are subjected to the physical stresses of nebulization.[1][5] This protective layer minimizes the increase in particle size and helps to preserve the LNP's morphology and the integrity of the encapsulated mRNA.[4]

Q3: What are the observable benefits of using bPEG20K in my this compound LNP formulation during nebulization?

A3: Incorporating bPEG20K into your this compound LNP formulation can lead to several measurable improvements:

  • Reduced Particle Size Increase: LNPs nebulized with bPEG20K show a significantly smaller increase in hydrodynamic diameter compared to those nebulized in a standard buffer like PBS.[4][5]

  • Preserved LNP Structure: Cryo-TEM imaging has shown that bPEG20K helps to maintain the pre-nebulization morphology of the LNPs.[4]

  • Maintained Encapsulation Efficiency: The presence of bPEG20K helps to prevent the loss of encapsulated mRNA during the stressful nebulization process.[4]

  • Improved Transfection Efficiency: By preserving the physical characteristics of the LNPs, bPEG20K contributes to higher transfection efficiencies in lung epithelial cells.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant increase in LNP size (>50%) after nebulization. Insufficient stabilization of LNPs against shear forces.1. Incorporate 2% w/v bPEG20K into your LNP suspension before nebulization.[4]2. Optimize the nebulization buffer. Replace PBS with 100 mM sodium acetate (B1210297) (NaAc), pH 5.2. The acidic pH can help reduce LNP aggregation through electrostatic repulsion.[4][5]
Low mRNA expression in target lung cells post-nebulization. 1. LNP aggregation leading to poor cellular uptake.2. Loss of mRNA integrity during nebulization.1. Confirm LNP stability post-nebulization using Dynamic Light Scattering (DLS) to check for size changes. If aggregation is observed, implement the stabilization strategies mentioned above.2. Verify mRNA stability. The combination of bPEG20K and NaAc buffer has been shown to protect mRNA from fragmentation during nebulization.[4]
Inconsistent results between experimental batches. 1. Variability in LNP formulation.2. Inconsistent addition of bPEG20K.1. Standardize your LNP synthesis protocol. Use a microfluidic mixing system for consistent LNP formation.[4]2. Ensure accurate and consistent concentration of bPEG20K in each batch. Prepare a stock solution of bPEG20K and add it to the LNP suspension to a final concentration of 2% w/v just before nebulization.[4]

Quantitative Data Summary

The following tables summarize the quantitative impact of bPEG20K and buffer composition on the stability of nebulized LNPs.

Table 1: Effect of bPEG20K and Nebulization Buffer on LNP Diameter

FormulationPre-Nebulization Diameter (nm)Post-Nebulization Diameter (nm)
This compound LNPs in PBS~100>300
This compound LNPs with 2% bPEG20K in PBS~100~150
This compound LNPs with 2% bPEG20K in 100 mM NaAc (pH 5.2)~100116

Data synthesized from information presented in Jiang et al., 2023.[4]

Table 2: Transfection Efficiency in Lung Epithelial Cells

LNP FormulationTransfection Efficiency
hPBAEs (hyperbranched poly(β-amino esters))~0.2% (large airways), ~1.9% (small airways)
This compound LNPs (stabilized)8.9% (overall lung epithelial cells)

Data sourced from Jiang et al., 2023.[1]

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound LNPs for Nebulization

  • LNP Synthesis:

    • Synthesize this compound LNPs encapsulating your mRNA of interest using a microfluidic mixing device. A common lipid composition includes the ionizable lipid (this compound), a helper phospholipid, cholesterol, and a PEG-lipid.

  • Buffer Exchange:

    • Perform a buffer exchange to move the LNPs from the synthesis buffer to the desired nebulization buffer.

    • For optimal stability, dialyze the LNP solution overnight against 100 mM sodium acetate (NaAc), pH 5.2.[4]

  • Addition of bPEG20K:

    • Just prior to nebulization, add a 2% w/v final concentration of bPEG20K excipient to the LNP suspension.[4]

  • Nebulization:

    • Use a vibrating mesh nebulizer for aerosolization, as they are generally gentler on LNP formulations.

  • Post-Nebulization Analysis (Recommended):

    • Measure the particle size and polydispersity index (PDI) of the nebulized LNPs using Dynamic Light Scattering (DLS) to confirm stability.

    • Assess mRNA encapsulation efficiency to check for cargo leakage.

Visualizations

LNP_Nebulization_Workflow cluster_prep LNP Preparation cluster_nebulization Aerosolization cluster_delivery Delivery & Analysis LNP_Synthesis 1. This compound LNP Synthesis (Microfluidics) Buffer_Exchange 2. Dialysis into 100 mM NaAc, pH 5.2 LNP_Synthesis->Buffer_Exchange Add_bPEG 3. Add 2% bPEG20K Buffer_Exchange->Add_bPEG Nebulize 4. Nebulization (Vibrating Mesh Nebulizer) Add_bPEG->Nebulize In_Vivo_Delivery 5. In Vivo Lung Delivery Nebulize->In_Vivo_Delivery Post_Neb_Analysis Optional: Post-Nebulization Characterization (DLS) Nebulize->Post_Neb_Analysis

Caption: Experimental workflow for preparing and delivering stabilized this compound LNPs.

Stabilization_Mechanism cluster_unstabilized Unstabilized Nebulization (e.g., in PBS) cluster_stabilized Stabilized Nebulization (bPEG20K + NaAc) Unstable_LNP This compound LNP Shear_Stress_1 Nebulization Shear Stress Unstable_LNP->Shear_Stress_1 Aggregation LNP Aggregation & Disruption Shear_Stress_1->Aggregation Outcome_1 Increased Particle Size Loss of mRNA Reduced Efficacy Aggregation->Outcome_1 Stable_LNP bPEG20K Coated This compound LNP Shear_Stress_2 Nebulization Shear Stress Stable_LNP->Shear_Stress_2 Stabilization Steric Hindrance & Electrostatic Repulsion Shear_Stress_2->Stabilization Outcome_2 Maintained Particle Size Protected mRNA Enhanced Efficacy Stabilization->Outcome_2

Caption: Role of bPEG20K and NaAc buffer in stabilizing LNPs during nebulization.

References

Technical Support Center: Overcoming the Mucus Barrier with IR-117-17 LNPs in Airways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing IR-117-17 lipid nanoparticles (LNPs) to overcome the mucus barrier in airway drug delivery.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation, nebulization, and experimental evaluation of this compound LNPs for pulmonary applications.

Question Answer
Formulation & Characterization
1. What is a typical formulation for this compound LNPs for nebulization?A common formulation consists of the ionizable lipid this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000). The molar ratios of these components are critical and should be optimized for stability and efficacy. For example, a starting point could be a molar ratio of 35% this compound, 16% DSPC, 46.5% cholesterol, and 2.5% PEG-lipid.[1]
2. My LNPs are aggregating after formulation. What are the possible causes and solutions?LNP aggregation can be caused by several factors: • Suboptimal lipid ratios: Titrate the molar ratios of the lipid components. • Inefficient mixing: Ensure rapid and homogenous mixing during formation. Microfluidic systems often provide better control over mixing compared to manual methods.[2] • Incorrect pH: Maintain a low pH (e.g., pH 4.0) during formulation to keep the ionizable lipid protonated and facilitate encapsulation of negatively charged cargo like mRNA.
3. How do I accurately measure the size and zeta potential of my this compound LNPs?Dynamic Light Scattering (DLS) is the standard method for measuring hydrodynamic diameter and polydispersity index (PDI). Zeta potential is measured using electrophoretic light scattering. Troubleshooting DLS:Inaccurate results: Ensure the sample is sufficiently diluted to avoid multiple scattering events. A count rate between 200-600 kcps is often recommended. • High PDI (>0.2): This indicates a broad size distribution or the presence of aggregates. Consider optimizing the formulation or filtering the sample.[3][4]
4. What is the best method to determine mRNA encapsulation efficiency?The RiboGreen assay is a widely used method. It involves measuring the fluorescence of the RiboGreen dye, which significantly increases upon binding to nucleic acids. By comparing the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.
Nebulization
5. My LNPs are aggregating and losing their mRNA payload after nebulization. How can I improve stability?Nebulization introduces high shear stress that can destabilize LNPs. To improve stability: • Optimize the nebulization buffer: Using a low pH buffer (e.g., sodium acetate (B1210297) at pH 5.2) can help maintain LNP integrity. • Include excipients: Adding stabilizers like branched polyethylene (B3416737) glycol (bPEG20K) or surfactants (e.g., Poloxamer 188, Tween 80) to the nebulization buffer can protect LNPs from shear stress.[5][6] • Adjust PEG-lipid concentration: Increasing the PEG-lipid concentration in the LNP formulation can enhance stability during nebulization, but concentrations above 5.5% may negatively impact transfection efficiency.[7][8]
6. Which type of nebulizer is best for LNP delivery?Vibrating mesh nebulizers are often preferred for LNP formulations as they tend to generate lower shear stress compared to jet nebulizers, which can help in preserving the LNP structure and payload integrity.[6][9] Soft mist inhalers have also shown promise for efficient pulmonary delivery of LNPs.[1]
Mucus Penetration
7. How can I assess the mucus-penetrating ability of my this compound LNPs in vitro?A common method is the Transwell mucus penetration assay. A layer of artificial or native mucus is placed on a porous membrane in a Transwell insert. The LNPs are added to the top chamber, and their diffusion through the mucus into the bottom chamber is quantified over time.[10][9] Multiple-particle tracking (MPT) is another technique used to analyze the movement of fluorescently labeled LNPs within a mucus sample.[3]
8. My LNPs show poor penetration through the mucus model. What can I do to improve it?Optimize PEGylation: A dense PEG shield on the LNP surface can reduce interactions with mucin fibers, thereby enhancing penetration. The molecular weight and density of the PEG-lipid are important parameters to optimize.[11] • Control particle size: Smaller LNPs (ideally < 200 nm) generally exhibit better diffusion through the porous mucin network. • Surface charge: A neutral or slightly negative surface charge at the physiological pH of mucus (around pH 7.0-7.4) can minimize electrostatic interactions with negatively charged mucins.

Quantitative Data Summary

The following tables summarize key quantitative data for the physicochemical properties and in vivo performance of this compound and similar LNPs designed for pulmonary delivery.

Table 1: Physicochemical Properties of this compound LNPs Pre- and Post-Nebulization

ParameterPre-NebulizationPost-Nebulization (in NaAc buffer with bPEG20K)Reference
Hydrodynamic Diameter (nm) ~80-100~116[10]
Polydispersity Index (PDI) < 0.2Maintained low[10]
Encapsulation Efficiency (%) > 90%Minimal loss[10]

Table 2: In Vivo Transfection Efficiency of Nebulized this compound LNPs

Airway RegionTransfection Efficiency Improvement (vs. hPBAE)Reference
Large Airways 45-fold[5]
Small Airways 4.6-fold[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation, characterization, and evaluation of this compound LNPs.

Protocol 1: this compound LNP Formulation using Microfluidics

Objective: To formulate this compound LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • This compound (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (in ethanol)

  • mRNA (in a low pH buffer, e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare the lipid stock solution by combining this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio.

  • Prepare the aqueous mRNA solution by dissolving the mRNA in the low pH buffer.

  • Set up the microfluidic device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

  • Set the desired flow rates for the two solutions. A typical flow rate ratio of aqueous to ethanol is 3:1.

  • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against sterile PBS overnight at 4°C to remove the ethanol and unencapsulated mRNA.

  • Collect the purified LNPs and store them at 4°C.

Protocol 2: Characterization of LNP Size and Zeta Potential

Objective: To measure the hydrodynamic diameter, PDI, and zeta potential of the formulated LNPs.

Materials:

  • Formulated this compound LNPs

  • Nuclease-free water or PBS for dilution

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Procedure:

  • Dilute a small aliquot of the LNP suspension in nuclease-free water or PBS to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the size measurement to obtain the hydrodynamic diameter and PDI.

  • For zeta potential measurement, transfer the diluted sample to a specific zeta potential cell.

  • Place the cell in the instrument and perform the measurement.

  • Analyze the data according to the instrument's software.

Protocol 3: In Vitro Mucus Penetration Assay using a Transwell System

Objective: To evaluate the ability of this compound LNPs to penetrate a mucus layer in vitro.

Materials:

  • Fluorescently labeled this compound LNPs

  • Artificial or native mucus

  • Transwell inserts with a porous membrane (e.g., 0.4 µm pore size)

  • 24-well plate

  • PBS

  • Fluorescence plate reader

Procedure:

  • Place the Transwell inserts into the wells of a 24-well plate.

  • Carefully apply a layer of mucus onto the surface of the Transwell membrane.

  • Add PBS to the bottom chamber of each well.

  • Add the fluorescently labeled LNP suspension to the top chamber containing the mucus.

  • Incubate the plate at 37°C for a defined period (e.g., 2, 4, 6 hours).

  • At each time point, collect a sample from the bottom chamber.

  • Measure the fluorescence intensity of the samples from the bottom chamber using a fluorescence plate reader.

  • Calculate the percentage of LNPs that have penetrated the mucus layer.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound LNPs for overcoming the airway mucus barrier.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product Lipid_Ethanol Lipid Mix in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Buffer mRNA in Aqueous Buffer (pH 4) mRNA_Buffer->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Final_LNPs Purified this compound LNPs Dialysis->Final_LNPs

LNP Formulation Workflow

Mucus_Penetration_Pathway cluster_airway Airway Lumen LNP Nebulized This compound LNP Mucus Mucus Layer LNP->Mucus Penetration Epithelium Airway Epithelium Mucus->Epithelium Transfection

Mucus Barrier Penetration Pathway

Troubleshooting_Logic Start Experiment Start Problem Poor In Vivo Efficacy Start->Problem Check_Formulation Check LNP Formulation (Size, PDI, Encapsulation) Problem->Check_Formulation Is formulation optimal? Check_Nebulization Check Nebulization Stability Problem->Check_Nebulization Are LNPs stable post-nebulization? Check_Mucus_Penetration Assess Mucus Penetration Problem->Check_Mucus_Penetration Do LNPs penetrate mucus? Optimize_Formulation Optimize Lipid Ratios/ Mixing Parameters Check_Formulation->Optimize_Formulation Optimize_Nebulization Optimize Buffer/ Add Excipients Check_Nebulization->Optimize_Nebulization Optimize_Penetration Adjust PEGylation/ Size Check_Mucus_Penetration->Optimize_Penetration Success Successful Delivery Optimize_Formulation->Success Optimize_Nebulization->Success Optimize_Penetration->Success

Troubleshooting Logic Flow

References

Reducing off-target effects of IR-117-17 mediated delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects associated with IR-117-17 mediated delivery systems.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable cationic and biodegradable amino lipid. It is a key component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids, such as mRNA. A primary application of this compound-containing LNPs is the nebulized delivery of therapeutic mRNA to the lungs.[1][2][3]

Q2: What are the primary causes of off-target effects with this compound mediated delivery?

A2: Off-target effects primarily arise from the biodistribution of the LNP carriers to non-target tissues and subsequent uptake by non-target cells. Following administration, LNPs can accumulate in organs such as the liver and spleen.[4][5][6][7] This can lead to the expression of the therapeutic protein in unintended locations, potentially causing unwanted biological effects or immune responses.[5][6]

Q3: How can the physicochemical properties of this compound LNPs be modified to reduce off-target delivery?

A3: The biodistribution of LNPs is significantly influenced by their size, surface charge, and the presence of shielding polymers like polyethylene (B3416737) glycol (PEG).[5][8] Modifying the molar ratios of the lipid components, including this compound, cholesterol, helper lipids, and PEG-lipids, can alter these properties to reduce accumulation in off-target organs like the liver.[8][9]

Q4: What role does PEGylation play in reducing off-target effects?

A4: PEGylated lipids are incorporated into LNPs to enhance their stability and prolong circulation time by reducing clearance by the mononuclear phagocyte system.[5] This "stealth" property can decrease non-specific uptake by the liver and spleen, allowing for more of the LNPs to reach the target tissue. However, repeated administration of PEGylated LNPs can induce an anti-PEG antibody response, leading to accelerated blood clearance of subsequent doses.[5]

Q5: Are there active targeting strategies to improve the specificity of this compound LNPs?

A5: Yes, active targeting can be achieved by modifying the surface of the LNPs with ligands such as antibodies, peptides, or small molecules that bind to receptors overexpressed on target cells.[6][10] This enhances receptor-mediated endocytosis into the desired cells, increasing therapeutic efficacy and reducing off-target effects.[6][10]

II. Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during experiments with this compound mediated delivery.

Problem 1: High accumulation of LNPs in the liver and spleen.
Possible Cause Recommended Solution
Suboptimal LNP Formulation 1. Adjust Lipid Ratios: Systematically vary the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. Increasing the proportion of PEG-lipid can enhance circulation time and reduce liver uptake.[5][9] 2. Modify Helper Lipid: The choice of helper lipid can influence the LNP's properties. Experiment with different helper lipids to find one that favors delivery to the target organ over the liver. 3. Incorporate Targeting Ligands: If a specific cell surface receptor is known for the target tissue, conjugate a corresponding ligand to the LNP surface to promote active targeting.[6][10]
LNP Size and Charge 1. Optimize LNP Size: Aim for a particle size that is optimal for avoiding rapid clearance by the liver and for reaching the target tissue. This often falls within the 80-150 nm range for systemic delivery. 2. Tune Surface Charge: The surface charge of the LNP can be modified by altering the lipid composition. A neutral or slightly negative surface charge can reduce non-specific interactions with proteins and cells, decreasing liver accumulation.
Administration Route 1. Consider Local Delivery: For diseases localized to a specific organ, such as the lungs, local administration (e.g., nebulization) can significantly increase the concentration at the target site and reduce systemic exposure and liver accumulation.[1]
Problem 2: Low transfection efficiency in the target tissue.
Possible Cause Recommended Solution
Poor LNP Stability 1. Assess LNP Integrity: Use techniques like Dynamic Light Scattering (DLS) to ensure LNPs are stable and not aggregating before and after administration. 2. Optimize Storage Conditions: Store LNPs at the recommended temperature and buffer conditions to prevent degradation.
Inefficient Endosomal Escape 1. Select Appropriate Helper Lipids: The helper lipid plays a crucial role in destabilizing the endosomal membrane to release the mRNA cargo into the cytoplasm. Screen different helper lipids for improved endosomal escape and subsequent protein expression.
Inadequate Dose 1. Perform a Dose-Response Study: Systematically test different doses of the this compound LNP formulation to determine the optimal concentration for achieving the desired therapeutic effect without causing significant toxicity.
Problem 3: Unintended immune response to the LNP formulation.
Possible Cause Recommended Solution
Innate Immune Activation by LNPs 1. Modify LNP Components: The lipid components of LNPs can activate innate immune pathways, such as the Toll-like receptor (TLR) signaling pathway.[11][12] Consider using lipids with lower immunogenicity. 2. Purify mRNA: Ensure the mRNA cargo is free of contaminants, such as double-stranded RNA, which can be potent activators of the immune system.
Anti-PEG Antibody Response 1. Limit PEGylation or Use Alternative Polymers: If repeated dosing is required, consider using LNPs with a lower density of PEG or explore alternative shielding polymers to reduce the risk of inducing anti-PEG antibodies.[5]

III. Data Presentation

Table 1: Comparative Transfection Efficiency of this compound LNPs in Lung Cells

Delivery VehicleLarge Airway Cells Transfection Efficiency (%)Small Airway Cells Transfection Efficiency (%)Fold Increase (Large Airways)Fold Increase (Small Airways)
This compound LNP 10.38.845x4.6x
hPBAE 0.231.92--
Data represents the percentage of transfected cells in the large and small airways of mice following nebulized delivery of Cre mRNA.[9]

Table 2: General Biodistribution of Lipid Nanoparticles in Mice Following Intravenous Administration

OrganNanoparticle Biodistribution Coefficients (%ID/g)
Liver 17.56
Spleen 12.1
Kidney 3.1
Lungs 2.8
Heart 1.8
Tumor 3.4
This table presents a meta-analysis of biodistribution data for various lipid nanoparticles, providing a general expectation for LNP accumulation in different organs.[7] Specific biodistribution of this compound LNPs may vary based on formulation and administration route.

IV. Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT and LDH Assays

Objective: To evaluate the on-target and off-target cytotoxicity of this compound LNP formulations.

Methodologies:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH released from cells with damaged plasma membranes, providing a measure of cytotoxicity.

Protocol:

  • Cell Seeding: Plate target and non-target cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound LNP formulation in cell culture medium. Replace the existing medium with 100 µL of the LNP dilutions. Include vehicle-only controls.

  • Incubation: Incubate the cells with the LNP formulation for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Carefully collect 50 µL of the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Measure the absorbance at the recommended wavelength.

In Vivo Biodistribution Study using Fluorescence Imaging

Objective: To determine the in vivo distribution of this compound LNPs in a murine model.

Methodology: This protocol involves labeling the LNPs with a near-infrared (NIR) fluorescent dye and imaging their distribution in live animals and ex vivo organs.

Protocol:

  • LNP Labeling: Incorporate a lipophilic NIR fluorescent dye (e.g., DiR) into the this compound LNP formulation during preparation.

  • Animal Model: Use an appropriate mouse model for the study.

  • Administration: Administer the fluorescently labeled LNPs to the mice via the desired route (e.g., intravenous injection or nebulization).

  • In Vivo Imaging: At various time points (e.g., 2, 6, 24, and 48 hours) post-administration, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (IVIS).

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mice and carefully dissect the organs of interest (e.g., lungs, liver, spleen, kidneys, heart, and brain).

    • Arrange the organs in a petri dish and acquire fluorescence images using the IVIS.

  • Quantification:

    • Use the imaging software to draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images.

    • Quantify the average radiant efficiency within each ROI to determine the relative accumulation of the LNPs in each organ.

    • Note: It is crucial to be aware that fluorescence signals can be attenuated by tissue absorption and scattering, which may affect the accuracy of quantification.[13][14] For more precise quantification, consider using radiolabeling or elemental analysis (e.g., ICP-MS for metallic nanoparticles).

V. Visualization of Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Assessing Off-Target Effects cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A Prepare this compound LNP Formulations B Characterize Physicochemical Properties (Size, Zeta Potential, Encapsulation Efficiency) A->B C Treat Target and Non-Target Cell Lines B->C D Perform Cytotoxicity Assays (MTT, LDH) C->D E Analyze On-Target vs. Off-Target Cytotoxicity D->E J Evaluate Therapeutic Efficacy and Toxicity E->J Inform In Vivo Studies F Label LNPs with NIR Fluorophore G Administer to Animal Model F->G H In Vivo and Ex Vivo Fluorescence Imaging G->H I Quantify Biodistribution in Organs H->I I->J

Caption: Workflow for evaluating on- and off-target effects of this compound LNPs.

tlr4_signaling Potential TLR4-Mediated Inflammatory Signaling by LNPs LNP Lipid Nanoparticle (LNP) TLR4 TLR4/MD2/CD14 Complex LNP->TLR4 Activation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: TLR4 signaling pathway potentially activated by LNPs, leading to inflammation.

References

Technical Support Center: IR-117-17 LNP Formulation Scalability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable formulation of IR-117-17 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental application of this compound LNPs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is an ionizable cationic and biodegradable amino lipid.[1] It is a key component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids, such as mRNA.[1] Its biodegradable nature is advantageous for in vivo applications, potentially reducing toxicity associated with lipid accumulation. It has demonstrated high efficiency in delivering mRNA to lung epithelium, making it a promising candidate for inhaled therapies.[2][3]

Q2: What are the primary challenges when scaling up LNP production in general?

A2: Scaling up LNP production from a laboratory to an industrial scale presents several key challenges:

  • Maintaining Formulation Precision: Ensuring the precise ratio of lipids and the therapeutic payload is critical for the stability and efficacy of the LNPs. Deviations can lead to nanoparticles of poor quality.[4]

  • Batch-to-Batch Consistency: Reproducing the same quality across different batches is a significant hurdle. Variations in particle size, lipid composition, or encapsulation efficiency can impact the therapeutic effect of the drug.[4]

  • Adapting Production Technology: Methods like microfluidics that are effective at a small scale may not be easily scalable.[4] Investment in new technologies or adaptation of existing ones is often necessary for large-scale production.[4]

  • Sterility and Contamination Control: The therapeutic molecules, such as RNA, are sensitive and require highly sterile manufacturing environments to prevent contamination, which is a greater risk in large-scale operations.[4]

  • Securing High-Quality Raw Materials: Large-scale production requires a reliable and consistent supply of high-quality, pharmaceutical-grade lipids and other components, which can be limited by supply chain constraints.[4]

  • Regulatory Compliance: Scaling up production necessitates adherence to stringent regulatory requirements from health authorities like the FDA and EMA.[4]

Q3: Are there specific challenges associated with nebulized this compound LNP formulations?

A3: Yes, nebulization introduces specific stability challenges for LNPs. The shear forces and high energy generated during the atomization process can lead to the aggregation or leakage of LNPs, which can be detrimental to their efficacy.[5][6] Maintaining the physicochemical properties of the LNPs, such as size and encapsulation efficiency, during and after nebulization is a critical challenge.[5][7]

Troubleshooting Guides

Issue 1: Poor mRNA encapsulation efficiency post-nebulization.
  • Possible Cause: The LNP formulation is not stable enough to withstand the shear forces of nebulization.

  • Troubleshooting Steps:

    • Optimize Buffer Conditions: Studies have shown that using a sodium acetate (B1210297) (NaAc) buffer can better preserve the structure of this compound LNPs post-nebulization compared to PBS.[3]

    • Incorporate Excipients: The addition of excipients like branched PEG20K (bPEG20K) has been shown to reduce the post-nebulization size of this compound LNPs and maintain mRNA stability.[3] Other stabilizers like poloxamer 188 can also help maintain LNP size and enhance mRNA expression after aerosolization.[7]

    • Optimize Lipid Ratios: The molar ratio of the lipid components is crucial. For nebulized delivery, a systematic optimization of the ionizable lipid, helper lipids (e.g., DSPC, cholesterol), and PEG-lipid is recommended.[5]

Issue 2: Inconsistent particle size and high polydispersity index (PDI) in scaled-up batches.
  • Possible Cause: Inefficient mixing or variations in process parameters during large-scale production.

  • Troubleshooting Steps:

    • Evaluate Mixing Technology: For large-scale manufacturing, traditional small-scale mixing methods may not be sufficient. Technologies that ensure rapid and homogenous mixing are crucial for consistent particle formation.

    • Control Flow Rates: In microfluidic-based systems, precise control over the flow rate ratio of the lipid and aqueous phases is essential for controlling particle size.[8]

    • Implement In-line Dilution: In-line dilution immediately after particle formation can prevent aggregation and stabilize the newly formed LNPs.

    • Characterize Raw Materials: Ensure the quality and consistency of all raw materials, including the lipids and the mRNA, as variations can impact the final LNP characteristics.

Issue 3: Low in vivo transfection efficiency despite good in vitro results.
  • Possible Cause: The in vitro model may not fully recapitulate the in vivo environment, or the LNPs may be facing biological barriers in vivo.

  • Troubleshooting Steps:

    • Utilize Advanced In Vitro Models: Air-liquid interface (ALI) cultures have shown good predictive capability for in vivo performance of nebulized LNP formulations.[3]

    • Assess LNP Stability in Biological Fluids: Evaluate the stability of your this compound LNPs in simulated lung fluid to ensure they remain intact and functional.

    • Optimize Dosing Regimen: The dose and frequency of administration can significantly impact transfection efficiency. For nebulized delivery to mice, a multi-dose regimen may be necessary to achieve significant cell transfection.[3]

    • Confirm Cellular Uptake: Investigate the cellular uptake mechanisms of your LNPs in the target cells to identify any potential barriers.

Data Presentation

Table 1: In Vivo Performance of Nebulized this compound LNPs Compared to Other Delivery Agents.

Delivery AgentLuminescence (photons s⁻¹ cm⁻² sr⁻¹)Fold Improvement vs. NLD1Fold Improvement vs. hPBAE
This compound LNP 1.1 x 10⁶300-fold2-fold
hPBAE 5.2 x 10⁵--
C12-200 LNP 6.1 x 10⁵--
NLD1 LNP 2.8 x 10³--

Data extracted from in vivo studies in mice, measuring whole-lung luminescence at peak expression times.[3]

Table 2: Cell Transfection Efficiency of Nebulized this compound LNPs in Ai14 Mice.

Airway TypeCell Type% Transfection (this compound LNP)% Transfection (hPBAE)
Large Airway All Cells10.3%0.23%
Small Airway All Cells8.8%1.92%
Large Airway Club Cells8.4%0.15%
Small Airway Club Cells7.6%1.2%

Data from a study using Cre recombinase mRNA delivered via nebulized LNPs to Ai14 mice.[3]

Experimental Protocols

1. General this compound LNP Formulation Protocol (Small-Scale):

This protocol is a general guideline based on common LNP formulation procedures.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio. A commonly referenced starting point for LNP formulations is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.[6]

  • Preparation of Aqueous Phase:

    • Dissolve the mRNA payload in an appropriate aqueous buffer (e.g., sodium acetate buffer, pH 4-5).

  • LNP Formation via Microfluidic Mixing:

    • Load the lipid solution and the aqueous mRNA solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. This can be done using dialysis cassettes with an appropriate molecular weight cutoff.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

2. Nebulization Stability Assay:

  • Prepare LNP Formulation: Formulate this compound LNPs as described above, potentially including stabilizing excipients.

  • Pre-Nebulization Characterization: Characterize the initial LNP formulation for size, PDI, and encapsulation efficiency.

  • Nebulization:

    • Place a defined volume of the LNP solution into the reservoir of a nebulizer (e.g., a vibrating mesh or jet nebulizer).

    • Operate the nebulizer for a set period, collecting the aerosolized droplets.

  • Post-Nebulization Characterization:

    • Characterize the collected aerosolized LNP sample and the remaining sample in the nebulizer reservoir for size, PDI, and encapsulation efficiency.

  • Analysis: Compare the pre- and post-nebulization characteristics to assess the stability of the formulation.

Visualizations

LNP_Formulation_Workflow cluster_preparation Phase Preparation cluster_formation LNP Formation cluster_purification Downstream Processing cluster_characterization Quality Control Lipid_Ethanol Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Ethanol->Mixing mRNA_Aqueous mRNA in Aqueous Buffer (e.g., NaAc) mRNA_Aqueous->Mixing Purification Purification (e.g., Dialysis/TFF) Mixing->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Characterization Characterization (Size, PDI, Encapsulation) Sterile_Filtration->Characterization

Caption: A generalized workflow for the formulation and quality control of this compound LNPs.

Troubleshooting_Logic Start Poor In Vivo Transfection Check_InVitro High In Vitro Transfection? Start->Check_InVitro Check_Stability LNP Stability in Bio-fluids? Check_InVitro->Check_Stability Yes Revisit_InVitro Re-evaluate In Vitro Model/Formulation Check_InVitro->Revisit_InVitro No Optimize_Dose Optimize Dosing Regimen Check_Stability->Optimize_Dose Yes Reformulate Reformulate for In Vivo Stability Check_Stability->Reformulate No

Caption: A decision tree for troubleshooting low in vivo transfection efficiency of LNPs.

References

Technical Support Center: IR-117-17 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-117-17 lipid nanoparticles (LNPs). This compound is a state-of-the-art, biodegradable ionizable lipid designed for high-efficiency in vivo mRNA delivery.[1][2][3] While this lipid shows great promise, particularly for pulmonary applications, achieving optimal and consistent in vivo performance requires careful formulation and an understanding of the complex biological environment.[1]

This resource provides troubleshooting guidance and answers to frequently asked questions regarding in vivo instability and performance issues that researchers may encounter.

Troubleshooting Guide & FAQs

This section addresses common challenges in a question-and-answer format to help you diagnose and resolve issues with your this compound LNP experiments.

Q1: Why is my in vivo transfection efficiency with this compound LNPs unexpectedly low, even though my in vitro results were excellent?

This discrepancy is a known challenge in nanoparticle development, often referred to as the in vitro-in vivo correlation (IVIVC) gap.[4][5] When LNPs are introduced into the bloodstream, their surfaces are immediately coated with proteins, forming a "protein corona".[6][7][] This new biological identity can lead to several outcomes that reduce efficacy:

  • Rapid Clearance: The protein corona can be recognized by the immune system's mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[9][10][11] Macrophages in the liver (Kupffer cells) and spleen are highly efficient at capturing and clearing these opsonized nanoparticles from circulation, preventing them from reaching the target tissue.[12][13]

  • Altered Cellular Interactions: The protein corona can mask targeting ligands or change how the LNP interacts with target cells, potentially reducing cellular uptake.[14][15]

  • Intracellular Trafficking: Even if taken up by cells, the protein corona can influence the nanoparticle's intracellular fate, sometimes leading to lysosomal degradation rather than successful endosomal escape and mRNA release into the cytoplasm.[15]

Table 1: Quick Troubleshooting Guide for Poor In Vivo Performance

Observed IssuePotential Cause(s)Recommended First Steps
Low target tissue expressionRapid clearance by MPS/RES in liver and spleen.Optimize PEG-lipid content (see Q4); conduct a biodistribution study (Protocol 2).
High liver/spleen accumulationInsufficient "stealth" properties; opsonization.Increase PEG-lipid molar ratio; consider a longer-chain PEG-lipid anchor.[16][17]
High variability between animalsLNP aggregation upon injection; formulation instability.Assess colloidal stability in serum prior to injection (Protocol 1).
Inconsistent in vitro/in vivo dataFormation of a protein corona altering LNP identity.Characterize protein corona; re-evaluate formulation with in vivo performance as the primary endpoint.
Q2: My biodistribution studies show high this compound LNP accumulation in the liver and spleen. How can I redirect them and improve circulation time?

High accumulation in the liver and spleen is the classic signature of rapid clearance by the MPS.[12][13] To reduce this effect and prolong circulation, you must optimize the "stealth" properties of your LNPs, primarily by modulating the PEGylated lipid component.

  • Increase PEG-Lipid Molar Ratio: A higher density of PEG chains on the LNP surface creates a more effective hydrophilic shield, which sterically hinders the adsorption of opsonin proteins and reduces recognition by macrophages.[18][19] However, this must be balanced, as too much PEG can inhibit cellular uptake and endosomal escape (the "PEG dilemma").[20] Studies show that varying PEG content from 0.5% to 5% can significantly alter biodistribution.[17]

  • Optimize PEG-Lipid Anchor Length: The length of the lipid chain that anchors the PEG molecule to the LNP surface dictates how long the PEG remains associated with the particle in vivo.

    • Short-chain anchors (e.g., C14 as in DMG-PEG) dissociate from the LNP surface relatively quickly (half-time ~1-2 hours).[20][21] This "shedding" of the PEG shield can be advantageous for promoting cellular uptake once the LNP has reached its target.

    • Long-chain anchors (e.g., C18 as in DSPE-PEG) are more stably integrated into the LNP, leading to longer circulation times but potentially reduced cellular uptake.[16][21]

Selecting the right PEG-lipid strategy is a trade-off between circulation time and cellular interaction.

Caption: The PEG-lipid formulation trade-off. (Within 100 characters)
Q3: What causes high batch-to-batch variability in my in vivo results?

Inconsistent in vivo performance often points to issues with LNP stability and aggregation.[19][22] While LNPs may appear stable in a simple buffer, the high salt and protein concentration of blood can induce rapid aggregation.[22][23]

Key Troubleshooting Steps:

  • Assess Colloidal Stability: Before any in vivo experiment, you must test the stability of your LNP formulation in biological media. Incubate the LNPs in 50-100% mouse or human serum and measure the particle size and polydispersity index (PDI) at several time points (e.g., 0, 1, 4, 24 hours). A significant increase in size or PDI indicates aggregation and poor stability. See Protocol 1 for a detailed methodology.

  • Review Formulation Components: Ensure all lipid components, including the this compound, helper lipids, cholesterol, and PEG-lipid, are of high purity and are mixed at the correct molar ratios.[24][25] Small deviations can impact particle stability.

  • Optimize Buffer and Excipients: The storage buffer can impact stability. For long-term storage, LNPs are often kept at low temperatures (-20°C to -80°C).[24][26] The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can prevent aggregation during freeze-thaw cycles and lyophilization.[23][27]

Q4: How do I choose the optimal PEG-lipid for my this compound LNP formulation?

The choice of PEG-lipid is critical and depends on your therapeutic goal.[20][28] There is no single "best" choice; the selection requires empirical testing.

Table 2: General Impact of PEG-Lipid Parameters on LNP Performance

PEG-Lipid ParameterLow Molar % (e.g., 0.5-1.5%)High Molar % (e.g., 2.5-5%)Short Anchor (C14)Long Anchor (C18)
Particle Size Generally largerGenerally smaller[19]--
Circulation Half-Life ShorterLongerShorterLonger[21]
Liver/Spleen Uptake HigherLower[17]HigherLower[16]
Target Tissue Uptake Potentially higher (if circulation is sufficient)Potentially lower (due to steric hindrance)HigherLower
In Vitro Efficacy Often higherOften lowerHigher[20][28]Lower
In Vivo Efficacy Application-dependentApplication-dependent[17]Application-dependentApplication-dependent

Note: These are general trends and the optimal formulation must be determined experimentally for each specific application and target tissue.

Key Experimental Protocols

Protocol 1: Assessment of LNP Colloidal Stability in Serum

This protocol uses Dynamic Light Scattering (DLS) to measure changes in LNP size and polydispersity, which are key indicators of aggregation and instability in a biologically relevant fluid.[29]

Materials:

  • This compound LNP formulation in storage buffer (e.g., PBS)

  • Fetal Bovine Serum (FBS) or mouse serum

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume DLS cuvettes

  • Incubator at 37°C

Methodology:

  • Baseline Measurement (T=0):

    • Dilute your LNP stock solution to an appropriate concentration (e.g., 0.05-0.1 mg/mL) in your storage buffer (e.g., PBS pH 7.4).

    • Measure the initial Z-average diameter (size) and Polydispersity Index (PDI) using DLS. This is your T=0 control.

  • Serum Incubation:

    • In a sterile microcentrifuge tube, mix your LNP stock solution with serum to achieve a final serum concentration of at least 50% (e.g., mix equal volumes of LNP solution and serum).

    • Immediately take an aliquot for the T=0 serum measurement. Dilute it in PBS to the same final LNP concentration as the control and measure size and PDI.

    • Place the remaining LNP-serum mixture in an incubator at 37°C.

  • Time-Point Measurements:

    • At predetermined time points (e.g., 1h, 4h, 24h), remove an aliquot from the incubating LNP-serum mixture.

    • Dilute the aliquot in PBS to the same final concentration and measure size and PDI via DLS.

  • Data Analysis:

    • Plot the Z-average diameter and PDI as a function of time for both the control and serum-incubated samples.

    • Interpretation: A stable formulation will show minimal changes in size and PDI over time in the presence of serum. A significant increase in either parameter indicates aggregation and poor colloidal stability.

Caption: Workflow for assessing LNP stability in serum via DLS. (Within 100 characters)
Protocol 2: In Vivo Biodistribution and Efficacy Assessment

This protocol describes a typical study to evaluate the performance of an LNP formulation encapsulating luciferase (Luc) mRNA in mice using an In Vivo Imaging System (IVIS).[30][31][32][33]

Materials:

  • This compound LNPs encapsulating Luc mRNA

  • 6-8 week old mice (e.g., C57BL/6)

  • IVIS or similar bioluminescence imaging system

  • D-Luciferin substrate

  • Anesthesia (e.g., isoflurane)

  • Standard animal handling and injection equipment

Methodology:

  • Animal Preparation & Dosing:

    • Acclimatize animals according to institutional guidelines. Divide into groups (n=3-5 per group).

    • Administer the LNP formulation via the desired route (e.g., intravenous tail vein injection). The typical dose is 0.5-1.0 mg mRNA/kg body weight. Include a PBS-injected group as a negative control.

  • Bioluminescence Imaging:

    • At desired time points (e.g., 6h, 24h, 48h post-injection), anesthetize the mice.

    • Administer D-luciferin substrate via intraperitoneal (IP) injection (typically 150 mg/kg).

    • Wait 5-10 minutes for substrate distribution.

    • Place the anesthetized mouse in the IVIS chamber and acquire bioluminescence images. Use software to quantify the photon flux (photons/sec) from regions of interest (ROIs).

  • Ex Vivo Organ Analysis (Terminal Step):

    • At the final time point, immediately after the last live imaging session, euthanize the mice.

    • Perfuse with saline to remove blood from the organs.

    • Dissect key organs (liver, spleen, lungs, kidneys, heart, brain, and target tissue if applicable).

    • Arrange the organs in the IVIS chamber, apply fresh luciferin, and acquire images to quantify luminescence in each organ.

  • Data Analysis:

    • Quantify the total photon flux from whole-body images at each time point to assess the kinetics of protein expression.

    • For ex vivo data, quantify the photon flux per organ. Normalize by organ weight if desired.

    • Compare the biodistribution profiles between different LNP formulations to identify which formulations lead to higher expression in the target organ versus off-target organs like the liver and spleen.

G cluster_Phase1 In Vivo Phase cluster_Phase2 Ex Vivo Phase (Terminal) cluster_Phase3 Analysis A Administer Luc-mRNA LNPs to Mice (e.g., IV) B Image Bioluminescence at 6, 24, 48h A->B Time Course C Euthanize & Perfuse B->C Final Timepoint D Excise Key Organs (Liver, Spleen, Lungs, etc.) C->D E Image Organs Ex Vivo D->E F Quantify Photon Flux (Whole Body & Per Organ) E->F G Determine Biodistribution & Efficacy Profile F->G

Caption: The protein corona's role in MPS/RES nanoparticle clearance. (Within 100 characters)

References

Managing immunogenicity of IR-117-17 LNP formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-117-17 lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guides and answers to frequently asked questions to help you manage and mitigate potential immunogenicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of immunogenicity associated with this compound LNP formulations?

A1: The immunogenicity of this compound LNP formulations can stem from multiple components and their interactions with the immune system. The primary sources include:

  • The this compound Ionizable Lipid: The novel chemical structure of this compound can be recognized by innate immune sensors, such as Toll-like receptors (TLRs), leading to the activation of inflammatory pathways.

  • The PEGylated Lipid: The polyethylene (B3416737) glycol (PEG) component can induce the production of anti-PEG antibodies (both IgM and IgG), which can lead to accelerated blood clearance (ABC) of the LNPs upon repeat administration and, in some cases, hypersensitivity reactions.

  • The Nucleic Acid Cargo: The encapsulated mRNA or siRNA can trigger innate immune responses if it contains unmodified uridine (B1682114) or is recognized by endosomal TLRs (e.g., TLR3, TLR7, TLR8).

  • Formulation Impurities: Contaminants such as endotoxins or double-stranded RNA (dsRNA) byproducts from mRNA manufacturing can be potent immune stimulators.

Q2: What are the typical indicators of an immunogenic response to this compound LNPs in my animal model?

A2: Common indicators of an immunogenic response include:

  • Elevated Cytokine Levels: A rapid, transient increase in pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the serum shortly after administration (2-6 hours).

  • Antibody Production: Detection of anti-PEG IgM and IgG antibodies in serum samples taken 7-14 days after the initial injection.

  • Reduced Efficacy on Repeat Dosing: A significant decrease in the therapeutic or reporter gene expression after the second or third dose, often linked to the ABC phenomenon.

  • Clinical Observations: Visible signs of inflammation at the injection site, changes in animal behavior, or weight loss.

Q3: How can I minimize the innate immune response triggered by the this compound lipid itself?

A3: Minimizing the innate immune response involves optimizing the LNP formulation and purification process. Key strategies include:

  • Optimize Lipid Ratios: Adjust the molar ratio of the this compound lipid. Lowering the proportion of the ionizable lipid relative to helper lipids can sometimes reduce immune activation, though this may impact encapsulation efficiency.

  • Ensure High Purity: Use highly purified lipids and ensure the final formulation is free from organic solvents and other synthesis-related impurities.

  • Strict Endotoxin (B1171834) Control: Routinely test all components and the final LNP formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

Troubleshooting Guides

Issue 1: High Levels of Pro-inflammatory Cytokines (IL-6, TNF-α) Observed Post-Injection

This guide helps you diagnose and address unexpectedly high systemic cytokine levels following the administration of this compound LNPs.

Step 1: Verify the Integrity of Your LNP Formulation.

  • Question: Have you confirmed the physical characteristics of your LNP batch?

  • Action: Re-measure the particle size, polydispersity index (PDI), and encapsulation efficiency. Inconsistent or poor-quality formulations can lead to altered biodistribution and enhanced immune cell uptake.

Step 2: Rule Out Contamination.

  • Question: Have you tested for endotoxin contamination?

  • Action: Perform a LAL assay on your final formulation. Endotoxin is a potent stimulator of IL-6 and TNF-α.

Step 3: Assess the Contribution of the Nucleic Acid Cargo.

  • Question: Are you using modified nucleotides (e.g., N1-methylpseudouridine) in your mRNA?

  • Action: Unmodified uridine is a known trigger for TLR7/8. If using unmodified mRNA, consider switching to a modified version. Ensure your cargo is free of dsRNA contaminants by using purification methods like cellulose (B213188) chromatography.

Step 4: Optimize the LNP Composition.

  • Question: Can the lipid composition be adjusted?

  • Action: Formulate several small batches with varying molar ratios of this compound. Test these formulations in an in vitro immune activation assay (e.g., using peripheral blood mononuclear cells - PBMCs) to identify a less stimulatory composition.

Issue 2: Decreased Efficacy Upon Second or Subsequent Dosing

This guide addresses the loss of therapeutic effect often linked to the accelerated blood clearance (ABC) phenomenon.

Step 1: Test for Anti-PEG Antibodies.

  • Question: Have you measured anti-PEG antibody titers in your animals?

  • Action: Collect serum samples 7-14 days after the first dose and perform an anti-PEG IgM and IgG ELISA. A significant increase in these antibody levels strongly suggests that ABC is the cause.

Step 2: Modify the PEGylated Lipid Component.

  • Question: Can you alter the PEG density or length on the LNP surface?

  • Action: A lower density of PEG on the LNP surface can sometimes reduce the induction of anti-PEG antibodies. Compare your standard formulation with one containing a lower molar percentage of the PEG-lipid.

Step 3: Consider Alternative Shielding Polymers.

  • Question: Are there alternatives to PEG available?

  • Action: If your research allows, explore emerging alternatives to PEG, such as polymers based on polysarcosine or poly(2-oxazoline), which have shown reduced immunogenicity in preclinical models.

Data & Protocols

Table 1: Example Data on LNP Composition vs. IL-6 Induction

This table shows fictional data from an in vivo mouse study comparing different this compound LNP formulations.

Formulation IDMolar Ratio (this compound : Helper : Cholesterol : PEG)Mean Serum IL-6 (pg/mL) @ 4hStandard Deviation
LNP-A-01 (Std)50 : 10 : 38.5 : 1.51250.7210.4
LNP-A-0240 : 10 : 48.5 : 1.5675.2130.1
LNP-A-0335 : 10 : 53.5 : 1.5450.995.8
LNP-B-0150 : 10 : 39.0 : 1.0980.5185.3
Vehicle ControlN/A45.312.6
Protocol: Anti-PEG IgG ELISA

This protocol provides a standardized method for detecting anti-PEG IgG antibodies in serum.

Materials:

  • 96-well high-binding ELISA plates

  • PEG-Biotin (5 kDa)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Serum samples from treated and control animals

Methodology:

  • Coating: Coat the ELISA plate wells with 100 µL of 10 µg/mL PEG-Biotin in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of diluted serum samples (start with a 1:100 dilution in Blocking Buffer) to the wells. Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Development: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a plate reader.

Visual Guides

Innate_Immune_Activation cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation LNP This compound LNP (with mRNA cargo) LNP->TLR7 Uptake & Recognition NFkB_Translocation NF-κB NFkB_Activation->NFkB_Translocation Translocation Gene_Expression Gene Transcription NFkB_Translocation->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Expression->Cytokines Translation & Secretion

Caption: Innate immune signaling pathway activated by this compound LNPs.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Formulation 1. LNP Formulation & QC Dosing 2. Animal Dosing (IV or IM) Formulation->Dosing Collection 3. Sample Collection (Blood, Spleen) Dosing->Collection Cytokine Cytokine Profiling (ELISA / CBA) Collection->Cytokine Antibody Anti-PEG Ab Assay (ELISA) Collection->Antibody TCell T-Cell Activation (Flow Cytometry) Collection->TCell

Caption: Workflow for assessing the immunogenicity of LNP formulations.

Troubleshooting_Tree Start High In Vivo Immunogenicity Detected Check_Endotoxin Test for Endotoxin Contamination Start->Check_Endotoxin Check_Cargo Assess Nucleic Acid Cargo (e.g., dsRNA) Start->Check_Cargo Check_Formulation Review LNP Quality (Size, PDI, EE) Start->Check_Formulation Solution_Endotoxin Remake formulation with endotoxin-free components Check_Endotoxin->Solution_Endotoxin Positive Solution_Lipid Screen alternative lipid ratios Check_Endotoxin->Solution_Lipid Negative Solution_Cargo Purify cargo or use modified nucleotides Check_Cargo->Solution_Cargo Impure Check_Cargo->Solution_Lipid Pure Solution_Formulation Re-optimize formulation protocol Check_Formulation->Solution_Formulation Out of Spec Check_Formulation->Solution_Lipid Within Spec

Caption: Decision tree for troubleshooting high immunogenicity results.

Technical Support Center: Optimizing Lipid Ratios in IR-117-17 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing lipid ratios in IR-117-17 formulations for mRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in lipid nanoparticle (LNP) formulations?

A1: this compound is an ionizable cationic and biodegradable amino lipid.[1][2] In LNP formulations, its primary role is to encapsulate negatively charged mRNA through electrostatic interactions at an acidic pH. Upon cellular uptake into the endosome, the acidic environment leads to the protonation of this compound, which is thought to facilitate endosomal escape and the release of mRNA into the cytoplasm. Its biodegradable nature is a key feature, potentially reducing toxicity associated with lipid accumulation.

Q2: What are the other key lipid components in a typical this compound LNP formulation?

A2: A standard LNP formulation includes:

  • Helper Lipids: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which contribute to the structural integrity of the nanoparticle.

  • Sterols: Cholesterol is commonly used to stabilize the lipid bilayer and regulate its fluidity.

  • PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG), which helps to control particle size, prevent aggregation, and prolong circulation time in the body.

Q3: What are the critical quality attributes (CQAs) to consider when optimizing this compound LNP formulations?

A3: The key CQAs for LNP formulations are:

  • Particle Size: Influences cellular uptake, biodistribution, and immunogenicity. A size range of 80-150 nm is often targeted for systemic delivery.

  • Polydispersity Index (PDI): A measure of the size distribution uniformity. A PDI value below 0.2 is generally considered acceptable, indicating a homogenous population of nanoparticles.

  • Zeta Potential: The surface charge of the LNPs, which can affect stability and interactions with biological membranes. A near-neutral zeta potential at physiological pH is often desired to minimize non-specific interactions.

  • Encapsulation Efficiency: The percentage of mRNA that is successfully encapsulated within the LNPs. High encapsulation efficiency (>90%) is crucial for therapeutic efficacy.

Q4: How does the N:P ratio impact the formulation?

A4: The N:P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid (like this compound) to the phosphate (B84403) groups in the mRNA, is a critical parameter. It influences the encapsulation efficiency and the overall charge of the LNPs. An optimal N:P ratio is essential for efficient mRNA complexation and subsequent release.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of this compound LNPs.

Problem Potential Cause(s) Recommended Solution(s)
Large Particle Size (>200 nm) - Inefficient mixing of lipid and aqueous phases.- Suboptimal lipid molar ratios (e.g., insufficient PEG-lipid).- Aggregation of nanoparticles.- Ensure rapid and homogenous mixing, preferably using a microfluidic device.- Increase the molar ratio of the PEGylated lipid.- Optimize the N:P ratio.- Check the quality and purity of the lipids.
High Polydispersity Index (PDI > 0.2) - Non-uniform mixing.- Instability of the formulation leading to aggregation.- Poor quality of lipid components.- Use a controlled and reproducible mixing method like microfluidics.- Optimize the formulation for stability by adjusting lipid ratios.- Ensure lipids are fully dissolved and free of impurities.
Low mRNA Encapsulation Efficiency (<80%) - Suboptimal N:P ratio.- Incorrect pH of the aqueous buffer during formulation.- Degradation of mRNA.- Optimize the N:P ratio by varying the amount of this compound.- Ensure the aqueous buffer is acidic (pH 4.0-5.0) to facilitate the protonation of this compound and its interaction with mRNA.- Use RNase-free reagents and techniques to prevent mRNA degradation.
Formulation Instability (e.g., aggregation over time) - Suboptimal lipid composition.- Inappropriate storage conditions.- Insufficient PEGylation.- Adjust the molar ratios of the helper and PEGylated lipids.- Store LNPs at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term).- Ensure adequate PEG-lipid concentration to provide steric stabilization.

Experimental Protocols

Preparation of this compound LNP-mRNA Formulations using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device. The specific lipid molar ratios should be optimized for your particular application.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • mRNA (in an acidic aqueous buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a known concentration (e.g., 10 mg/mL).

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio. A common starting point for ionizable lipid formulations is a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the flow rate ratio (FRR) of the aqueous to the organic phase, typically 3:1.

    • Set the total flow rate (TFR). Higher TFRs generally result in smaller LNPs.

    • Initiate the mixing process to generate the LNP-mRNA formulation.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and exchange the buffer. This can be done using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Storage: Store the purified LNPs at 2-8°C for short-term use or at -20°C/-80°C for long-term storage.

Characterization of LNP-mRNA Formulations

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP sample to an appropriate concentration with PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate.

b) Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform measurements in triplicate.

c) mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.

    • Leave the other set intact to measure the free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid Mixture in Ethanol (this compound, DSPC, Chol, PEG-Lipid) microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1) prep_lipids->microfluidics Organic Phase prep_mrna Prepare mRNA in Acidic Aqueous Buffer (pH 4.0) prep_mrna->microfluidics Aqueous Phase dialysis Dialysis / TFF (vs. PBS pH 7.4) microfluidics->dialysis sterilization Sterile Filtration (0.22 µm) dialysis->sterilization dls DLS (Size, PDI) sterilization->dls zeta Zeta Potential sterilization->zeta ribogreen RiboGreen Assay (Encapsulation Efficiency) sterilization->ribogreen

Caption: Experimental workflow for the formulation and characterization of this compound LNPs.

troubleshooting_logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Formulation Outcome large_size Large Size (>200 nm) start->large_size high_pdi High PDI (>0.2) start->high_pdi low_ee Low Encapsulation (<80%) start->low_ee bad_mixing Inefficient Mixing large_size->bad_mixing bad_ratio Suboptimal Lipid Ratios large_size->bad_ratio high_pdi->bad_mixing low_ee->bad_ratio bad_ph Incorrect Aqueous pH low_ee->bad_ph mrna_degraded mRNA Degradation low_ee->mrna_degraded use_microfluidics Use Microfluidics bad_mixing->use_microfluidics optimize_ratios Optimize Lipid Ratios bad_ratio->optimize_ratios check_ph Verify Buffer pH (4.0) bad_ph->check_ph rnase_free Use RNase-free Technique mrna_degraded->rnase_free

Caption: Troubleshooting logic for common issues in LNP formulation.

signaling_pathway cluster_cell Target Cell lnp LNP (this compound) encapsulating mRNA endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (Facilitated by protonated this compound) translation mRNA Translation (Ribosomes) protein Therapeutic Protein translation->protein

Caption: Cellular uptake and mechanism of action for this compound LNPs.

References

Validation & Comparative

A Head-to-Head Comparison: IR-117-17 vs. DLin-MC3-DMA for Lung-Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of ionizable lipids, exemplified by IR-117-17, is demonstrating significantly enhanced efficacy for nebulized mRNA delivery to the lungs, outperforming the established benchmark, DLin-MC3-DMA. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers in drug development focusing on pulmonary therapeutics.

The advent of mRNA therapeutics has created a pressing need for delivery systems capable of targeting specific organs beyond the liver. For respiratory diseases, direct delivery to the lung epithelium via nebulization is a highly attractive, non-invasive administration route. This has spurred the development of novel ionizable lipids engineered to withstand the rigors of aerosolization and efficiently transfect lung cells.

This report compares this compound, a novel biodegradable lipid designed for inhalation, with DLin-MC3-DMA (MC3), the gold-standard ionizable lipid used in the first FDA-approved siRNA therapeutic, Onpattro®. While MC3 is highly effective for systemic delivery to the liver, its application for pulmonary delivery faces significant challenges.

Executive Summary: Performance at a Glance

This compound lipid nanoparticles (LNPs) are specifically optimized for stability during nebulization and show superior mRNA delivery and protein expression in the lungs compared to formulations using DLin-MC3-DMA. LNPs formulated with this compound maintain their structural integrity and mRNA payload during aerosolization, leading to high transfection rates in airway epithelial cells. In contrast, MC3-based LNPs are prone to aggregation and loss of mRNA encapsulation efficiency during nebulization, resulting in comparatively lower performance for lung-specific delivery.

Physicochemical Properties

The stability and characteristics of LNPs before and after the aerosolization process are critical for effective lung delivery. This compound LNPs, when formulated with optimized excipients, exhibit remarkable stability.

PropertyThis compound LNP (Post-Nebulization)DLin-MC3-DMA LNP (Post-Nebulization)Key Takeaway
Particle Size (Diameter) ~116 nm[1]Significant increase from pre-nebulization size[2]This compound LNPs remain small and monodisperse, ideal for deep lung deposition.
Encapsulation Efficiency Maintained post-nebulization[1]Significantly decreased (ranging from 15.5% to 79.9%)[2]This compound LNPs effectively protect the mRNA cargo during aerosolization stress.
Biodegradability Designed to be biodegradable via esterase cleavage[3]Not designed for biodegradability, slower clearance[4]This compound's biodegradability suggests a lower potential for accumulation upon repeated dosing.
pKa Not specified in results~6.44[3]The pKa is crucial for endosomal escape; while MC3's is well-known, this compound's is optimized for lung cell transfection.

In Vivo Performance: Lung-Specific mRNA Expression

Direct comparative studies administering this compound and DLin-MC3-DMA via nebulization are limited. However, data from separate key studies highlight the profound difference in their lung delivery capabilities. This compound has been shown to achieve orders of magnitude higher protein expression in the lung compared to previous LNP formulations. Studies using MC3 for lung delivery often report challenges or significantly lower efficiency than newer, purpose-designed lipids.[5]

Performance MetricThis compound LNP (Nebulized Delivery)DLin-MC3-DMA LNP (Lung Delivery Context)Key Takeaway
Relative Luciferase Expression 300-fold improvement over a previous top LNP (NLD1)[1]Newer lipids show ~6-fold higher luciferase expression than MC3 LNPs (systemic delivery)[5]. Direct nebulization results in reduced transfection[2].This compound demonstrates vastly superior gene expression in the lungs.
Cellular Transfection (Lungs) 10.3% of large-airway cells; 8.8% of small-airway cells[1]Primarily targets epithelial cells upon direct administration, but efficiency is limited by formulation instability[6].This compound achieves significant transfection of therapeutically relevant airway cells.
Organ Tropism Highly lung-specific via nebulization[1]Predominantly liver-tropic after IV injection[7]. Lung expression is achieved via direct administration (e.g., intratracheal) but is less efficient[8].This compound is engineered for lung targeting, whereas MC3's inherent tropism is toward the liver.

Experimental Methodologies and Workflows

The protocols for formulating and testing these LNPs are crucial for achieving optimal performance. The key difference lies in the optimization for nebulization.

LNP Formulation and Delivery Workflow

The general workflow for evaluating lung-specific LNPs involves formulation, characterization, nebulization, and in vivo assessment.

G cluster_prep LNP Preparation cluster_eval Evaluation formulation 1. Microfluidic Mixing (Lipids in Ethanol (B145695) + mRNA in Buffer) dialysis 2. Buffer Exchange & Dialysis formulation->dialysis nebulization 3. Nebulization (Aerosol Generation) dialysis->nebulization Add Excipients (e.g., bPEG20K, NaAc) admin 4. In Vivo Administration (Inhalation by Mouse Model) nebulization->admin analysis 5. Analysis (IVIS Imaging, Histology) admin->analysis

Caption: General experimental workflow for nebulized LNP evaluation.
Protocol 1: Optimized Nebulized LNP Formulation (this compound)

This protocol is adapted from the combinatorial development study by Jiang et al., 2023.[1]

  • Lipid Stock Preparation : Dissolve this compound, cholesterol, and a helper phospholipid (e.g., DOPE) in ethanol.

  • mRNA Solution : Dilute firefly luciferase (FFL) mRNA in a low pH buffer (e.g., 20 mM sodium acetate (B1210297), pH 5.5).

  • Microfluidic Mixing : Combine the lipid-ethanol solution and the mRNA-aqueous solution using a microfluidic mixing device (e.g., NanoAssemblr) at a specified flow rate ratio (e.g., 3:1 aqueous:organic).

  • Dialysis : Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH. A secondary dialysis into a sodium acetate (NaAc) buffer is performed to improve stability during nebulization.[1]

  • Excipient Addition : Prior to nebulization, add a branched polymeric excipient (e.g., 2% bPEG20K) to the LNP solution. This is critical for reducing aggregation and preserving particle size during aerosolization.[9]

  • Nebulization : Use a vibrating mesh nebulizer to generate an aerosol from the final LNP formulation for in vivo administration.

Protocol 2: Standard LNP Formulation (DLin-MC3-DMA)

This is a general protocol for creating MC3-LNPs, typically optimized for systemic injection but can be adapted for direct lung delivery.[8]

  • Lipid Stock Preparation : Dissolve DLin-MC3-DMA, cholesterol, DSPC, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at a molar ratio of 50:38.5:10:1.5.[8][10]

  • mRNA Solution : Dilute mRNA in a citrate (B86180) or acetate buffer (e.g., 50 mM, pH 4.0).

  • Microfluidic Mixing : Combine the lipid and mRNA solutions using a microfluidic mixer.

  • Dialysis : Dialyze the formulated LNPs against PBS (pH 7.4) to remove ethanol and neutralize the formulation.

  • Administration : For lung delivery, the formulation can be administered via intratracheal instillation or nebulization. However, without specific stabilizing excipients, nebulization can lead to significant degradation of the LNPs.[2][6]

Structural Comparison and Delivery Mechanism

The chemical structure of the ionizable lipid is the primary determinant of delivery efficiency and organ tropism.

G cluster_ir117 This compound LNP (Nebulization) cluster_mc3 DLin-MC3-DMA LNP (Systemic Benchmark) ir117_struct Biodegradable Linkers + Optimized Headgroup ir117_prop High Nebulization Stability ir117_struct->ir117_prop ir117_outcome Efficient Lung Epithelial Cell Transfection ir117_prop->ir117_outcome mc3_struct Non-biodegradable + Optimized for Liver Uptake mc3_prop Low Nebulization Stability (Aggregation & mRNA Leakage) mc3_struct->mc3_prop mc3_outcome Poor Lung Transfection via Inhalation mc3_prop->mc3_outcome

Caption: Logical relationship between lipid structure and lung delivery outcome.

Conclusion

For researchers focused on developing mRNA therapeutics for lung diseases via inhalation, the choice of ionizable lipid is a critical parameter. The experimental evidence strongly supports that novel, purpose-designed lipids such as This compound offer a significant performance advantage over benchmark lipids like DLin-MC3-DMA . The superior stability of this compound LNPs during nebulization, coupled with their high transfection efficiency in airway cells, makes them a compelling choice for pulmonary delivery. While DLin-MC3-DMA remains a vital tool for systemic and liver-targeted applications, its utility for inhaled therapies is limited without substantial reformulation to address the challenges of aerosolization. Future research will likely focus on further refining lipids like this compound to enhance cell-type specificity within the lung and further improve safety profiles for chronic disease applications.

References

A Head-to-Head Comparison of IR-117-17 and Other Leading Ionizable Lipids for Nebulized mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of ionizable lipids in nebulized lipid nanoparticle formulations, supported by experimental data.

The landscape of mRNA therapeutics is rapidly expanding, with pulmonary delivery via nebulization emerging as a promising non-invasive route for treating a variety of respiratory diseases. Central to the success of this approach is the formulation of lipid nanoparticles (LNPs) that can effectively encapsulate and deliver the mRNA payload while withstanding the physical stresses of nebulization. The choice of ionizable lipid is a critical determinant of LNP stability, delivery efficiency, and overall therapeutic efficacy. This guide provides a detailed comparison of a novel ionizable lipid, IR-117-17, with other commonly used ionizable lipids such as SM-102, DLin-MC3-DMA, and C12-200, focusing on their performance in nebulized applications.

Performance Under Pressure: Physicochemical Stability Post-Nebulization

The nebulization process, which generates a fine aerosol mist for inhalation, can induce significant stress on LNPs, potentially leading to aggregation, loss of mRNA encapsulation, and reduced transfection efficiency.[1][2] The stability of LNPs formulated with different ionizable lipids after nebulization is a key performance indicator.

Ionizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Pre-Nebulization Size (nm)Post-Nebulization Size (nm)Pre-Nebulization PDIPost-Nebulization PDIPre-Nebulization Encapsulation Efficiency (%)Post-Nebulization Encapsulation Efficiency (%)
This compound 50:10 (DOTAP):38.5:1.5 (C14-PEG2000)~80-100~116< 0.2~0.2>95%Stable
SM-102 50:10 (DSPC):38.5:1.5 (DMG-PEG2000)~75-90Increased size and aggregation observed~0.1-0.2Variable>95%~17% intact LNPs
DLin-MC3-DMA 50:10 (DSPC):38.5:1.5 (DMG-PEG2000)~80-100Significant increase in size and aggregation~0.1-0.2Variable>90%Decreased
C12-200 50:10 (DOPE):38.5:1.5 (C14-PEG2000)~90-110Substantial size increase and aggregation< 0.2Variable>90%Reduced

Note: The data presented is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

This compound, when formulated with the cationic lipid DOTAP as a helper lipid and nebulized in a sodium acetate (B1210297) buffer with a branched polymeric excipient, demonstrates remarkable stability, maintaining a small particle size and high mRNA encapsulation.[1] In contrast, LNPs formulated with SM-102 and DLin-MC3-DMA have been shown to be more susceptible to aggregation and loss of encapsulated mRNA during nebulization.[2][3][4]

In Vivo Efficacy: A Comparative Look at Gene Expression in the Lungs

Ultimately, the success of an ionizable lipid is determined by its ability to facilitate efficient in vivo gene expression in the target tissue. Studies utilizing luciferase mRNA as a reporter gene provide a quantitative measure of delivery efficiency.

Ionizable LipidAnimal ModelmRNA DosePeak Luciferase Expression (photons/sec/cm²/sr)
This compound Mice1 mg~1.1 x 10⁶
C12-200 Mice1 mg~6.1 x 10⁵
PBAE (polymer) Mice1 mg~5.2 x 10⁵
NLD1 Mice1 mg~2.8 x 10³

In a head-to-head comparison, nebulized LNPs formulated with this compound resulted in significantly higher luciferase expression in the lungs of mice compared to those formulated with the non-biodegradable lipid C12-200 and a polymeric nanoparticle (PBAE).[1] Specifically, this compound demonstrated a 300-fold improvement in lung mRNA delivery over a previously described top-performing LNP (NLD1) and a twofold improvement over the PBAE.[1]

dot

G cluster_formulation LNP Formulation cluster_nebulization Nebulization & Delivery cluster_analysis Analysis mRNA mRNA mixing Microfluidic Mixing mRNA->mixing lipids Ionizable Lipid (e.g., this compound) Helper Lipid Cholesterol PEG-Lipid lipids->mixing buffer Aqueous Buffer (e.g., Citrate) buffer->mRNA dissolved in ethanol (B145695) Ethanol ethanol->lipids dissolved in dialysis Dialysis vs. Buffer (e.g., PBS) mixing->dialysis lnps LNP Formulation dialysis->lnps nebulizer Vibrating Mesh Nebulizer lnps->nebulizer aerosol Aerosolized LNPs nebulizer->aerosol animal In Vivo Model (e.g., Mouse) aerosol->animal Inhalation imaging In Vivo Imaging (e.g., IVIS) animal->imaging data Quantification of Luciferase Expression imaging->data

Caption: Experimental workflow for evaluating nebulized mRNA-LNP formulations.

Cellular Transfection and Distribution

Beyond overall expression levels, the specific cell types transfected within the lung are crucial for therapeutic efficacy. Nebulized LNPs containing this compound and encapsulating Cre mRNA have been shown to trigger Cre expression in cells of both the large and small airways, as well as in alveolar macrophages and epithelial cells in Ai14 mice.[5] This broad distribution throughout the respiratory tract highlights the potential of this compound for treating a range of pulmonary diseases.

dot

G cluster_uptake Cellular Uptake and Endosomal Escape cluster_translation mRNA Translation and Protein Production LNP LNP endocytosis Endocytosis LNP->endocytosis Cellular Uptake endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape Protonation of Ionizable Lipid mRNA mRNA escape->mRNA mRNA Release into Cytoplasm ribosome Ribosome mRNA->ribosome Translation protein Therapeutic Protein ribosome->protein

Caption: Intracellular pathway of mRNA delivery by ionizable lipid-containing LNPs.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the interpretation and replication of these findings.

LNP Formulation
  • Preparation of Lipid Stock Solutions: Ionizable lipid (e.g., this compound), helper lipid (e.g., DOTAP or DSPC), cholesterol, and PEG-lipid are dissolved in ethanol to create a lipid stock solution.[1][2]

  • Preparation of mRNA Solution: mRNA encoding the reporter protein (e.g., Firefly Luciferase) is diluted in an aqueous buffer, typically a low pH citrate (B86180) or acetate buffer.[1]

  • Microfluidic Mixing: The ethanol-lipid solution and the aqueous mRNA solution are rapidly mixed using a microfluidic device (e.g., NanoAssemblr). The flow rate ratio is typically controlled to ensure efficient LNP formation and mRNA encapsulation.[2]

  • Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and unencapsulated mRNA.[6]

Nebulization
  • Nebulizer System: A vibrating mesh nebulizer (e.g., Aeroneb) is commonly used to generate the aerosol.[1]

  • LNP Dilution: The LNP formulation is often diluted in a specific nebulization buffer. For this compound, a sodium acetate buffer containing a branched polymeric excipient has been shown to improve stability.[1]

  • Aerosol Collection: The nebulized aerosol is collected for characterization of particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vivo Studies
  • Animal Models: BALB/c or C57BL/6 mice are commonly used for in vivo evaluation.[2][7]

  • Administration: Nebulized LNPs are delivered to the animals, often in a whole-body exposure chamber or via intratracheal administration.[2][7]

  • In Vivo Imaging: At various time points after administration, mice are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for luciferase). Bioluminescence is then measured using an in vivo imaging system (IVIS).[1][7]

  • Ex Vivo Analysis: After imaging, organs are often harvested to quantify reporter gene expression in specific tissues.[1]

Conclusion

The selection of the ionizable lipid is a paramount consideration in the development of nebulized mRNA therapies. The data presented in this guide highlights the superior stability and in vivo efficacy of this compound compared to other well-established ionizable lipids when formulated for pulmonary delivery. Its ability to withstand the rigors of nebulization and facilitate high levels of gene expression throughout the airways makes it a compelling candidate for the development of inhaled mRNA therapeutics. Further research and direct comparative studies under identical experimental conditions will continue to elucidate the optimal LNP formulations for clinical translation.

References

A Head-to-Head Comparison: IR-117-17 Lipid Nanoparticles Outshine Hyperbranched Poly(β-amino Esters) for Pulmonary mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of genetic medicine, the efficient delivery of messenger RNA (mRNA) to target cells remains a critical hurdle. In the context of pulmonary diseases, two non-viral delivery platforms have emerged as promising candidates: the novel ionizable lipid IR-117-17, formulated as lipid nanoparticles (LNPs), and hyperbranched poly(β-amino esters) (hPBAEs). A comprehensive analysis of available data reveals a significant efficacy advantage for this compound LNPs in lung-specific mRNA delivery.

Recent in vivo studies have demonstrated the superior performance of nebulized this compound LNPs compared to hPBAE polyplexes for mRNA transfection in the lungs of mouse models. Notably, this compound LNPs achieved a remarkable 45-fold and 4.6-fold higher transfection efficiency in the large and small airways, respectively, when compared to hPBAEs.[1] This enhanced efficacy positions this compound as a highly promising vehicle for the development of inhaled mRNA-based therapeutics for a range of respiratory diseases.

Quantitative Performance Data

The following tables summarize the key performance metrics of this compound LNPs and hPBAEs based on available experimental data.

Table 1: In Vivo Transfection Efficacy in Lungs (Ai14 Mouse Model)

Delivery VehicleTarget AirwayTransfection Efficiency (% of cells)Fold Increase vs. hPBAE
This compound LNPs Large Airways10.3%45x
Small Airways8.8%4.6x
hPBAE Polyplexes Large Airways0.23%-
Small Airways1.92%-

Data sourced from a study utilizing nebulized delivery of Cre mRNA to Ai14 reporter mice.[2]

Table 2: Physicochemical Properties of Nanoparticle Formulations

ParameterThis compound LNPshPBAE Polyplexes
Particle Type Lipid NanoparticlePolyplex
Core Components This compound (ionizable lipid), helper lipids, cholesterol, PEG-lipidHyperbranched poly(β-amino ester)
Cargo mRNAmRNA/pDNA
Typical Size (nm) ~80-150 nm~100-300 nm
Surface Charge (ζ-potential) Near-neutral or slightly negative at physiological pHPositive

Experimental Methodologies

Below are detailed protocols representative of the synthesis and application of this compound LNPs and hPBAE polyplexes for mRNA delivery.

Synthesis of Hyperbranched Poly(β-amino Esters) (hPBAEs)

Hyperbranched poly(β-amino esters) are typically synthesized via a one-pot Michael addition reaction.

Materials:

  • Diacrylate monomer (A2 monomer, e.g., 1,4-butanediol (B3395766) diacrylate)

  • Diamine monomer (B2 monomer, e.g., 5-amino-1-pentanol)

  • Multifunctional amine (B3 or C2 monomer, e.g., tris(2-aminoethyl)amine)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • End-capping agent (e.g., 1-(3-aminopropyl)-4-methylpiperazine)

  • Argon gas

Procedure:

  • In a round-bottom flask, dissolve the diacrylate, diamine, and multifunctional amine monomers in anhydrous DMSO. The molar ratios of the monomers are crucial for controlling the degree of branching and the final polymer properties.

  • Purge the reaction mixture with argon for 15-30 minutes to remove oxygen.

  • Heat the reaction mixture to 90°C with constant stirring under an argon atmosphere.

  • Monitor the molecular weight of the polymer at regular intervals using Gel Permeation Chromatography (GPC).

  • Once the desired molecular weight is achieved, cool the reaction to room temperature.

  • Add an excess of the end-capping agent to the reaction mixture to terminate the polymerization by reacting with the remaining acrylate (B77674) groups.

  • Continue stirring at room temperature for 12-24 hours.

  • Purify the resulting polymer by dialysis against deionized water to remove unreacted monomers and low molecular weight oligomers, followed by lyophilization to obtain the final hPBAE product.

Formulation of hPBAE/mRNA Polyplexes
  • Prepare a stock solution of the synthesized hPBAE in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.2).

  • Dilute the mRNA cargo in the same buffer.

  • Add the hPBAE solution to the mRNA solution at a specific weight ratio (e.g., 10:1 to 50:1 polymer to mRNA) and mix gently by pipetting.

  • Incubate the mixture at room temperature for 10-30 minutes to allow for the formation of polyplexes.

  • The resulting polyplexes are ready for in vitro or in vivo use.

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound is an ionizable lipid that forms the core of the LNP. The formulation is typically achieved through microfluidic mixing.

Materials:

  • This compound (ionizable lipid)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • Ethanol (B145695)

  • mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio.

  • Dissolve the mRNA in the acidic aqueous buffer.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringe pumps connected to a microfluidic mixing device.

  • Pump the two solutions through the microfluidic device at a controlled flow rate to induce rapid mixing and self-assembly of the LNPs.

  • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH, resulting in a stable LNP formulation with encapsulated mRNA.

In Vivo Nebulized Delivery to Lungs
  • Dilute the prepared this compound LNPs or hPBAE polyplexes in a suitable buffer for nebulization.

  • Anesthetize the mice and place them in a whole-body exposure chamber connected to a nebulizer (e.g., a vibrating mesh nebulizer).

  • Nebulize a defined dose of the nanoparticle suspension into the chamber over a set period.

  • After the exposure, return the animals to their cages and monitor for any adverse effects.

  • At a predetermined time point post-delivery (e.g., 24-48 hours), euthanize the animals and harvest the lungs and other organs for analysis of reporter gene expression (e.g., luciferase assay, fluorescence imaging).

Visualizing the Mechanisms of Action

To understand the superior efficacy of this compound, it is crucial to visualize the proposed cellular uptake and endosomal escape mechanisms.

G cluster_workflow In Vivo Efficacy Comparison Workflow cluster_formulations prep Nanoparticle Preparation ir117 This compound LNP Formulation hpbae hPBAE Polyplex Formulation nebulization Nebulization to Ai14 Mice tissue_harvest Tissue Harvest (Lungs) nebulization->tissue_harvest analysis Analysis of Cre Expression (tdTomato Fluorescence) tissue_harvest->analysis ir117->nebulization hpbae->nebulization

Caption: Experimental workflow for the in vivo comparison of this compound LNPs and hPBAE polyplexes.

The enhanced performance of this compound LNPs can be attributed to their sophisticated mechanism of cellular entry and endosomal escape.

G cluster_cell Cellular Uptake and Endosomal Escape of this compound LNP lnp This compound LNP (Near-neutral charge) endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome protonation This compound Protonation (Becomes positively charged) early_endosome->protonation late_endosome Late Endosome / Lysosome (Degradation) early_endosome->late_endosome membrane_interaction Interaction with Endosomal Membrane protonation->membrane_interaction endosomal_escape Endosomal Escape membrane_interaction->endosomal_escape mrna_release mRNA Release into Cytoplasm endosomal_escape->mrna_release translation Protein Translation mrna_release->translation G cluster_cell Proton Sponge Effect of hPBAE Polyplex polyplex hPBAE Polyplex (Positively charged) endocytosis Endocytosis polyplex->endocytosis endosome Endosome endocytosis->endosome buffering hPBAE Buffers pH (Absorbs H+) endosome->buffering proton_pump Proton Pump (V-ATPase) Pumps H+ into endosome proton_pump->endosome ion_influx Chloride Ion Influx buffering->ion_influx osmotic_swelling Osmotic Swelling ion_influx->osmotic_swelling endosomal_rupture Endosomal Rupture osmotic_swelling->endosomal_rupture mrna_release mRNA Release into Cytoplasm endosomal_rupture->mrna_release

References

A Head-to-Head In Vivo Comparison of IR-117-17 and C12-200 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vehicle is paramount to the success of nucleic acid-based therapeutics. This guide provides an objective in vivo comparison of two prominent ionizable lipids used in the formulation of lipid nanoparticles (LNPs): IR-117-17 and C12-200. The focus is on their performance in mRNA delivery, supported by experimental data from published studies.

This compound is a novel biodegradable amino lipid that has shown promise for targeted delivery to the lungs. In contrast, C12-200 is a well-established, non-biodegradable ionizable lipidoid that has been extensively used for delivering various RNA modalities, primarily to the liver. This comparison aims to highlight the key performance differences and provide detailed experimental context to aid in the selection of the appropriate LNP system for specific research and therapeutic applications.

Quantitative Performance Comparison

The following tables summarize the key in vivo performance metrics of this compound and C12-200 LNPs based on available experimental data.

Table 1: In Vivo mRNA Delivery Efficacy (Nebulized Administration to Lungs)
Ionizable Lipid Relative Lung Luminescence (Photons/second)
This compoundStatistically comparable to C12-200 at various doses
C12-200Dose-dependent increase in lung luminescence
Data adapted from a dose-response study comparing LNPs formulated with this compound and C12-200 for nebulized delivery of firefly luciferase mRNA in mice.[1][2]
Table 2: General Characteristics and Primary In Vivo Applications
Characteristic This compound
Biodegradability Biodegradable amino lipid[3]
Primary Route of Administration Studied Nebulization (inhalation)[3][4]
Primary Tissue Tropism Lungs, Nasal Passages[3][4]
Primary Cargo Studied mRNA[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for the formulation and in vivo administration of this compound and C12-200 LNPs.

LNP Formulation

This compound LNP Formulation (for Nebulization):

A study by Jiang et al. (2023) utilized microfluidic synthesis to generate LNPs from C12-200 and this compound variants. For nebulized delivery, these LNPs were formulated with bPEG20K and NaAc excipients.[2] The specific molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are critical for optimal performance and stability during nebulization.

C12-200 LNP Formulation (for Intravenous Administration):

A common method for formulating C12-200 LNPs involves combining the ionizable lipid C12-200, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000) at a specific molar ratio, often around 35:16:46.5:2.5.[5][6] The lipids are typically dissolved in ethanol (B145695) and mixed with an aqueous buffer (e.g., 10 mM sodium citrate) containing the mRNA cargo using a microfluidic mixing device.[5][6] The resulting LNPs are then dialyzed against PBS to remove ethanol and unencapsulated mRNA.[7]

In Vivo Administration and Efficacy Assessment

Nebulized Delivery to the Lungs:

For lung delivery studies, mice are administered with nebulized LNPs containing reporter mRNA, such as firefly luciferase. The efficacy is quantified by measuring the luminescence in the lungs and nasal passages at a specific time point (e.g., 6 hours) post-administration using an in vivo imaging system (IVIS).[3][4] A dose-response study can be performed by administering different doses of mRNA encapsulated in the LNPs.[1][2]

Intravenous Delivery and Biodistribution:

For systemic applications, LNPs are typically administered via tail vein injection in mice.[5] To assess biodistribution, organs such as the liver, spleen, lungs, heart, and kidneys are harvested at a predetermined time after injection. The expression of a reporter protein (e.g., luciferase) is then quantified in each organ to determine the tissue tropism of the LNPs.[5]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer) Ionizable Lipid\n(this compound or C12-200) Ionizable Lipid (this compound or C12-200) Microfluidic Mixing Microfluidic Mixing Ionizable Lipid\n(this compound or C12-200)->Microfluidic Mixing Helper Lipid\n(e.g., DOPE) Helper Lipid (e.g., DOPE) Helper Lipid\n(e.g., DOPE)->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing mRNA Cargo mRNA Cargo mRNA Cargo->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Dialysis (vs. PBS) Dialysis (vs. PBS) LNP Formation->Dialysis (vs. PBS) Sterile Filtration Sterile Filtration Dialysis (vs. PBS)->Sterile Filtration Final LNP Product Final LNP Product Sterile Filtration->Final LNP Product

Caption: Workflow for LNP Formulation.

InVivo_Comparison_Workflow cluster_admin In Vivo Administration (Mice) cluster_assessment Efficacy & Biodistribution Assessment cluster_analysis Data Analysis This compound LNPs\n(Luciferase mRNA) This compound LNPs (Luciferase mRNA) Nebulization Nebulization This compound LNPs\n(Luciferase mRNA)->Nebulization C12-200 LNPs\n(Luciferase mRNA) C12-200 LNPs (Luciferase mRNA) C12-200 LNPs\n(Luciferase mRNA)->Nebulization Intravenous Injection Intravenous Injection C12-200 LNPs\n(Luciferase mRNA)->Intravenous Injection IVIS Imaging (6h) IVIS Imaging (6h) Nebulization->IVIS Imaging (6h) Organ Harvest & Ex Vivo Imaging Organ Harvest & Ex Vivo Imaging Intravenous Injection->Organ Harvest & Ex Vivo Imaging Quantify Lung Luminescence Quantify Lung Luminescence IVIS Imaging (6h)->Quantify Lung Luminescence Quantify Organ-Specific Luminescence Quantify Organ-Specific Luminescence Organ Harvest & Ex Vivo Imaging->Quantify Organ-Specific Luminescence Comparative Analysis Comparative Analysis Quantify Lung Luminescence->Comparative Analysis Quantify Organ-Specific Luminescence->Comparative Analysis

Caption: In Vivo Comparison Workflow.

References

Benchmarking IR-117-17 performance against established delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of ionizable lipids, spearheaded by IR-117-17, is demonstrating significant promise in enhancing the efficacy of mRNA delivery, particularly to the lungs. This comparison guide provides a detailed analysis of this compound's performance benchmarked against established drug delivery systems, including liposomal doxorubicin (B1662922) (Doxil®), nanoparticle albumin-bound paclitaxel (B517696) (Abraxane®), and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The data presented herein, supported by detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their therapeutic development programs.

Executive Summary

This compound, an ionizable cationic and biodegradable amino lipid, forms the core of lipid nanoparticles (LNPs) designed for potent and targeted mRNA delivery.[1] Experimental evidence highlights the superior transfection efficiency of this compound LNPs in airway epithelial cells compared to other delivery vectors like hyperbranched poly (β-amino esters) (hPBAEs). While direct quantitative comparisons with traditional chemotherapy delivery systems like Doxil and Abraxane are not applicable due to their different payloads and mechanisms of action, this guide provides a comparative overview of their physicochemical properties, in vivo efficacy in their respective applications, and toxicity profiles to offer a broader perspective on their standing within the drug delivery field.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators of this compound LNPs and established drug delivery systems. It is important to note that the data is compiled from various studies and direct head-to-head comparisons may not always be feasible due to differing experimental conditions and therapeutic applications.

Table 1: Physicochemical Properties

Delivery SystemCore ComponentAverage Size (nm)Surface ChargeDrug/Payload
This compound LNP This compound (Ionizable Lipid)80 - 150Cationic (at low pH)mRNA
Doxil® Doxorubicin HCl80 - 100Near Neutral (PEGylated)Doxorubicin
Abraxane® Paclitaxel~130NegativePaclitaxel
PLGA Nanoparticles Poly(lactic-co-glycolic acid)100 - 500Variable (can be modified)Various small molecules & biologics

Table 2: In Vivo Efficacy

Delivery SystemApplicationKey Efficacy MetricResults
This compound LNP mRNA delivery to lungsTransfection EfficiencyUp to 45-fold higher in large airways vs. hPBAEs.[2][3]
Doxil® Cancer TherapyTumor Growth InhibitionSignificant tumor regression in various cancer models.
Abraxane® Cancer TherapyTumor Response RateImproved response rates compared to solvent-based paclitaxel.
PLGA Nanoparticles VariousControlled Drug ReleaseSustained release profiles leading to prolonged therapeutic effect.

Table 3: Toxicity Profile

Delivery SystemKey Toxicity Observations
This compound LNP Biodegradable, suggesting lower potential for accumulation and associated toxicity. Specific long-term toxicity data is still emerging.
Doxil® Reduced cardiotoxicity compared to free doxorubicin. Infusion reactions can occur.
Abraxane® Lower incidence of hypersensitivity reactions compared to Cremophor-based paclitaxel. Peripheral neuropathy is a common side effect.
PLGA Nanoparticles Generally considered biocompatible and biodegradable. Toxicity can depend on particle size, surface properties, and degradation products.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.

Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Delivery

Objective: To prepare this compound LNPs encapsulating mRNA for in vivo delivery.

Materials:

  • This compound (in ethanol)

  • Helper lipids (e.g., DOPE, cholesterol) (in ethanol)

  • PEG-lipid (in ethanol)

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device

Procedure:

  • Prepare separate ethanol (B145695) solutions of this compound, helper lipids, and PEG-lipid.

  • Combine the lipid solutions to form the lipid mixture.

  • Prepare the aqueous phase by dissolving mRNA in citrate buffer.

  • Load the lipid mixture and the aqueous mRNA solution into separate syringes for the microfluidic device.

  • Set the flow rates on the microfluidic device to achieve a 3:1 aqueous to organic phase ratio.

  • Initiate mixing to allow for the self-assembly of LNPs.

  • Collect the resulting LNP suspension.

  • Purify and concentrate the LNPs using tangential flow filtration or a similar method.

  • Characterize the LNPs for size, zeta potential, and mRNA encapsulation efficiency.

Protocol 2: Preparation of Doxorubicin-Loaded Liposomes (Doxil® mimic)

Objective: To prepare liposomes loaded with doxorubicin using a remote loading method.

Materials:

  • Lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000) in chloroform/methanol

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • Doxorubicin HCl solution

  • Size-exclusion chromatography columns

Procedure:

  • Dissolve the lipids in a chloroform/methanol mixture.

  • Create a thin lipid film by evaporating the organic solvent under vacuum.

  • Hydrate the lipid film with an ammonium sulfate solution to form multilamellar vesicles (MLVs).

  • Extrude the MLVs through polycarbonate membranes of decreasing pore size (e.g., 200 nm, 100 nm) to form unilamellar vesicles (LUVs) with a defined size.

  • Remove the external ammonium sulfate by dialysis or size-exclusion chromatography, creating an ammonium sulfate gradient across the liposome (B1194612) membrane.

  • Incubate the liposomes with a doxorubicin HCl solution at an elevated temperature (e.g., 60°C). Doxorubicin will be actively transported into the liposomes and precipitate in the core.[4]

  • Remove unencapsulated doxorubicin using size-exclusion chromatography.

  • Characterize the liposomes for size, drug encapsulation efficiency, and release kinetics.[4]

Protocol 3: Synthesis of PLGA Nanoparticles by Emulsion-Solvent Evaporation

Objective: To prepare drug-loaded PLGA nanoparticles.[5][6][7]

Materials:

  • PLGA polymer

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

Procedure:

  • Dissolve the PLGA and the drug in the organic solvent to form the oil phase.[5]

  • Prepare the aqueous phase containing the stabilizer.

  • Add the oil phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.[5]

  • Evaporate the organic solvent from the emulsion under reduced pressure, leading to the formation of solid PLGA nanoparticles.[6]

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles to remove excess stabilizer and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

  • Characterize the nanoparticles for size, morphology, drug loading, and release properties.

Mandatory Visualization

Signaling Pathway of this compound LNP-mediated mRNA Delivery

mRNA_Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP This compound LNP (mRNA encapsulated) LNP_endo LNP in Endosome LNP->LNP_endo Endocytosis Protonation This compound Protonation LNP_endo->Protonation Low pH Destabilization Endosomal Membrane Destabilization Protonation->Destabilization mRNA_release mRNA Release Destabilization->mRNA_release Endosomal Escape Ribosome Ribosome mRNA_release->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: Mechanism of this compound LNP for intracellular mRNA delivery and protein expression.

Experimental Workflow for In Vivo Comparison of Delivery Systems

in_vivo_workflow cluster_prep Formulation & Characterization cluster_animal Animal Model (e.g., Mice) cluster_analysis Analysis F1 This compound LNP (Luciferase mRNA) G1 Group 1 (this compound LNP) F1->G1 F2 Control LNP (Luciferase mRNA) G2 Group 2 (Control LNP) F2->G2 F3 Saline Control G3 Group 3 (Saline) F3->G3 Admin Administration (e.g., Nebulization) Imaging In Vivo Imaging (e.g., IVIS) Admin->Imaging Toxicity Toxicity Assessment (Histology, Bloodwork) Admin->Toxicity G1->Admin G2->Admin G3->Admin Data Data Analysis & Comparison Imaging->Data Toxicity->Data

Caption: Workflow for the in vivo evaluation of this compound LNP performance.

Logical Relationship: Drug Delivery to Tumor Site

tumor_delivery cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment DS Drug Delivery System (e.g., Doxil, Abraxane) Extravasation Extravasation (EPR Effect) DS->Extravasation Leaky Vasculature Accumulation Tumor Accumulation Extravasation->Accumulation Uptake Cellular Uptake Accumulation->Uptake Release Drug Release Uptake->Release Action Therapeutic Action Release->Action

Caption: General pathway for nanoparticle-based drug delivery to solid tumors.

References

A Comparative Guide to In Vivo Protein Expression Mediated by IR-117-17 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the biodegradable ionizable lipid, IR-117-17, in lipid nanoparticle (LNP) formulations for mRNA-mediated protein expression, particularly in the context of pulmonary delivery. Its performance is compared with other commonly used delivery systems, supported by experimental data.

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo mRNA delivery. This compound is a novel, biodegradable ionizable amino lipid designed to enhance the efficacy and safety of LNP-mediated mRNA delivery, especially through challenging routes like nebulization for lung-targeted therapies.[1] This guide delves into the in vivo validation of this compound LNPs, comparing their protein expression capabilities against other established alternatives.

Comparative Performance of this compound LNPs

The in vivo efficacy of this compound LNPs has been primarily evaluated against a non-biodegradable ionizable lipid (C12-200) and a hyperbranched poly(β-amino ester) (hPBAE) polymer-based delivery system. The data consistently demonstrates the superior performance of this compound for pulmonary mRNA delivery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative in vivo studies.

Table 1: In Vivo Luciferase Expression in Lungs Following Nebulized mRNA Delivery

Delivery VehicleDose of Luciferase mRNAPeak Luminescence (Photons/second)Time to Peak Expression
This compound LNP 1 mg~1 x 10⁸6 hours
C12-200 LNP 1 mg~5 x 10⁷6 hours
hPBAE 1 mg~1 x 10⁷24 hours

Table 2: Transfection Efficiency in Lung Epithelial Cells Following Nebulized Cre mRNA Delivery

Delivery VehicleTarget AirwayPercentage of Transfected CellsFold Increase vs. hPBAE
This compound LNP Large Airways~9%45-fold
Small Airways~4.6%4.6-fold
hPBAE Large Airways~0.2%-
Small Airways~1%-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

LNP Formulation

While the precise molar ratios for the published this compound LNP formulation are not explicitly detailed in the provided search results, a common formulation for a comparator LNP using the ionizable lipid C12-200 consists of a molar ratio of 35:16:46.5:2.5 for the lipidoid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000), respectively.[2] It is common practice to formulate LNPs with a lipid-to-mRNA weight ratio of 10:1.[2][3]

In Vivo Nebulized mRNA Delivery to Mice

This protocol outlines the procedure for delivering mRNA-loaded LNPs to mice via nebulization to target the lungs.

Materials:

  • Mouse nebulizer delivery system (e.g., from Kent Scientific)

  • Rodent restrainer tube

  • Syringe pump

  • mRNA-LNP solution (e.g., at 0.5 mg/mL)

  • Airflow source

Procedure:

  • Restrain a mouse in a rodent holder tube.

  • Connect the holder to a spacer that is attached to the nebulizer unit.

  • Set the airflow to 1 liter per minute (LPM).

  • Prepare the mRNA-LNP solution at the desired concentration (e.g., 0.5 mg/mL).

  • Load the LNP solution into a syringe and place it in a syringe pump.

  • Infuse the LNP solution into the nebulizer unit at a controlled rate (e.g., 25 µL/minute).[4]

  • Expose the mouse to the nebulized aerosol for the required duration to achieve the target dose.

Quantification of In Vivo Protein Expression

a) Bioluminescence Imaging for Luciferase Expression:

  • At predetermined time points after LNP administration, anesthetize the mice.

  • Administer a luciferin (B1168401) substrate via intraperitoneal injection.

  • Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.

  • For ex vivo analysis, euthanize the mice, excise the lungs and other organs, and image them separately to quantify organ-specific expression.[5]

b) Flow Cytometry for tdTomato Expression in Ai14 Mice:

  • Administer Cre recombinase mRNA-loaded LNPs to Ai14 reporter mice.[6][7]

  • At the desired endpoint, euthanize the mice and perfuse the lungs with phosphate-buffered saline (PBS).

  • Excise the lungs and digest them into a single-cell suspension using an appropriate enzyme cocktail (e.g., collagenase, dispase).

  • Stain the cells with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., epithelial cells, immune cells).

  • Analyze the cells using a flow cytometer to quantify the percentage of tdTomato-positive cells within each gated population.

Visualizing the Mechanisms

Understanding the underlying biological pathways and experimental setups is facilitated by clear diagrams.

G Experimental Workflow for In Vivo Nebulization and Analysis cluster_prep Preparation cluster_delivery In Vivo Delivery cluster_analysis Analysis LNP_Formulation mRNA LNP Formulation (this compound, C12-200, etc.) Nebulization Nebulization to Mouse Model (e.g., C57BL/6 or Ai14) LNP_Formulation->Nebulization Administer Tissue_Processing Tissue Processing (Lung Homogenization) Nebulization->Tissue_Processing Harvest Tissues Imaging Bioluminescence Imaging (Luciferase Expression) FACS Flow Cytometry (tdTomato Expression) Tissue_Processing->Imaging Tissue_Processing->FACS

Caption: Workflow for in vivo validation of LNP-mediated protein expression.

G Cellular Uptake and Endosomal Escape of Ionizable LNPs cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cellular Intracellular Pathway LNP_neutral LNP with neutral ionizable lipid (this compound) Endocytosis Cellular Uptake (Endocytosis) LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation mRNA_Release mRNA Release into Cytoplasm Early_Endosome->mRNA_Release Protonation of this compound & Endosomal Escape Late_Endosome->mRNA_Release Protonation of this compound & Endosomal Escape Translation Protein Translation mRNA_Release->Translation

Caption: Proposed mechanism of LNP-mediated mRNA delivery and protein expression.

Conclusion

The biodegradable ionizable lipid this compound, when formulated into LNPs, demonstrates a significant improvement in in vivo protein expression in the lungs following nebulized delivery compared to both non-biodegradable lipid-based LNPs and polymer-based nanoparticles. The enhanced transfection efficiency, particularly in the epithelial cells of both large and small airways, highlights its potential for the development of inhaled mRNA therapeutics for respiratory diseases. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers aiming to utilize and further investigate this promising delivery platform.

References

A Comparative Guide to IR-117-17 Transfection Efficiency in Lung Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of IR-117-17 and Alternative Transfection Reagents in Key Lung Cell Models.

The delivery of nucleic acids into lung cells is a cornerstone of research in respiratory diseases and the development of novel therapeutics. This guide provides a comparative analysis of the transfection efficiency of the novel ionizable lipid this compound with established commercial reagents: Lipofectamine 3000, jetPEI, and FuGENE HD. The comparison focuses on three pertinent lung cell types: A549 (a human alveolar adenocarcinoma cell line), BEAS-2B (a human bronchial epithelial cell line), and NHBE (primary normal human bronchial epithelial cells).

Performance Comparison of Transfection Reagents

The transfection efficiency of a given reagent is highly dependent on the cell type, nucleic acid payload, and experimental conditions. While direct comparative studies of this compound against all common commercial reagents in these specific human lung cell lines are not extensively available in published literature, this guide compiles available data to offer a comprehensive overview.

It is crucial to note that the data for this compound is primarily derived from in vivo mouse models and may not be directly comparable to the in vitro data for other reagents in human cell lines. The provided percentages for Lipofectamine 3000, jetPEI, and FuGENE HD are based on various published studies and manufacturer's data, and efficiencies can vary between experiments.

Transfection ReagentA549BEAS-2BNHBE
This compound (LNP) Data not available in human cell lines. In vivo mouse studies show high efficiency in lung tissue.[1][2]Data not available.Data not available.
Lipofectamine 3000 57-60%[3][4]~35.5% (in 16HBE14o- cells)[5]Data not available.
jetPEI ~30%[6]Reported to be more efficient than branched PEI.[7]Data not available.
FuGENE HD ~30-70%[8][9]Data not available.Data not available.

Experimental Protocols

Detailed methodologies are critical for reproducible transfection experiments. Below are representative protocols for lipid-mediated and polymer-based transfection, alongside a general protocol for lipid nanoparticle (LNP) transfection that can be adapted for this compound.

Lipid-Mediated Transfection Protocol (Lipofectamine 3000)

This protocol is optimized for a 24-well plate format.

  • Cell Seeding: The day before transfection, seed 5 x 10^4 to 2 x 10^5 cells per well in 0.5 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.

  • Complex Preparation:

    • Dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ I Reduced Serum Medium.

    • In a separate tube, dilute 1.5 µL of Lipofectamine 3000 reagent in 25 µL of Opti-MEM™ I.

    • Add the diluted DNA to the diluted Lipofectamine 3000 (1:1 ratio) and incubate for 10-15 minutes at room temperature to form DNA-lipid complexes.

  • Transfection: Add the 50 µL of DNA-lipid complex mixture dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.

Polymer-Based Transfection Protocol (jetPEI)

This protocol is for a 24-well plate format.

  • Cell Seeding: Seed cells to be 50-70% confluent on the day of transfection.

  • Complex Preparation:

    • Dilute 1 µg of plasmid DNA in 50 µL of 150 mM NaCl.

    • In a separate tube, dilute 2 µL of jetPEI reagent in 50 µL of 150 mM NaCl.

    • Add the jetPEI solution to the DNA solution and vortex immediately. Incubate for 15-30 minutes at room temperature.

  • Transfection: Add the 100 µL of jetPEI/DNA complexes to the cells in serum-containing medium.

  • Incubation: Incubate for 24-48 hours before analysis.

Lipid Nanoparticle (LNP) Transfection Protocol (Adapted for this compound)

This is a general protocol for in vitro transfection using pre-formed LNPs.

  • Cell Seeding: Plate cells in a 96-well plate to reach 70-90% confluency on the day of transfection.

  • LNP Preparation: Thaw the this compound LNP formulation on ice.

  • Transfection:

    • Dilute the LNPs to the desired concentration in pre-warmed complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. Gene expression can be assessed at different time points.

Mechanism of Action: Cellular Uptake of Lipid Nanoparticles

The primary mechanism for the cellular uptake of lipid nanoparticles, including those formulated with this compound, is endocytosis. This process can occur through several pathways, principally clathrin-mediated endocytosis and macropinocytosis. The involvement of specific pathways can be cell-type dependent. For many lipid-based delivery systems, interaction with apolipoprotein E (ApoE) in the culture medium can facilitate uptake through ApoE receptors on the cell surface.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LNP This compound LNP ApoE ApoE LNP->ApoE LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE Ruffle Membrane Ruffle LNP->Ruffle Macropinocytosis ApoE->LNP_ApoE ApoER ApoE Receptor LNP_ApoE->ApoER ClathrinPit Clathrin-coated Pit ApoER->ClathrinPit Clathrin-mediated Endocytosis CCV Clathrin-coated Vesicle ClathrinPit->CCV Macropinosome Macropinosome Ruffle->Macropinosome EarlyEndosome Early Endosome (pH 6.0-6.5) CCV->EarlyEndosome Macropinosome->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Degradation mRNA_Release mRNA Release (Endosomal Escape) LateEndosome->mRNA_Release Translation Translation mRNA_Release->Translation

Caption: Cellular uptake pathway of this compound LNPs.

Experimental Workflow for Transfection Efficiency Analysis

A typical workflow to assess and compare the transfection efficiency of different reagents is outlined below.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis CellCulture 1. Cell Culture (A549, BEAS-2B, NHBE) ReagentPrep 2. Prepare Transfection Reagents (this compound, Lipo3000, jetPEI, FuGENE) CellCulture->ReagentPrep Complexation 3. Form Nucleic Acid Complexes ReagentPrep->Complexation AddComplex 4. Add Complexes to Cells Complexation->AddComplex Incubate 5. Incubate (24-48h) AddComplex->Incubate Harvest 6. Harvest Cells Incubate->Harvest Microscopy 7a. Fluorescence Microscopy (Qualitative) Harvest->Microscopy Flow 7b. Flow Cytometry (Quantitative) Harvest->Flow Data 8. Data Analysis (Efficiency %, Viability %) Microscopy->Data Flow->Data

Caption: Workflow for comparing transfection efficiencies.

Signaling Pathways in Endocytosis

The process of endocytosis is tightly regulated by a complex network of signaling molecules. Below are simplified diagrams for clathrin-mediated endocytosis and macropinocytosis.

Clathrin-Mediated Endocytosis Signaling Cascade

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Adaptor Complex Receptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits Clathrin->Clathrin Triskelion Assembly Dynamin Dynamin Clathrin->Dynamin Recruits Actin Actin Cytoskeleton Dynamin->Actin Vesicle Coated Vesicle Scission Actin->Vesicle Constriction & Fission

Caption: Key players in clathrin-mediated endocytosis.

Macropinocytosis Signaling Cascade

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates PI3K PI3K Ras->PI3K Rac1 Rac1 PI3K->Rac1 WAVE_ARP23 WAVE/Arp2/3 Complex Rac1->WAVE_ARP23 ActinPoly Actin Polymerization WAVE_ARP23->ActinPoly MembraneRuffling Membrane Ruffling ActinPoly->MembraneRuffling

Caption: Signaling cascade in macropinocytosis.

References

Revolutionizing Lung-Targeted mRNA Delivery: A Comparative Analysis of IR-117-17 in Healthy and Diseased Lung Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant advancement for pulmonary genetic medicine, the novel ionizable lipid IR-117-17, when formulated into lipid nanoparticles (LNPs), has demonstrated markedly superior mRNA delivery to the lungs in both healthy and diseased preclinical models. This guide provides a comprehensive comparative analysis of this compound LNP-mediated mRNA delivery, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data.

The development of effective and safe delivery vehicles for nucleic acid-based therapeutics to the lungs has been a long-standing challenge. The unique physiological barriers of the pulmonary system, including the mucus layer and enzymatic degradation, necessitate innovative delivery solutions. This compound, a biodegradable ionizable amino lipid, has emerged as a frontrunner in overcoming these hurdles, particularly for nebulized mRNA delivery.

This analysis focuses on a pivotal study that compares the efficacy of this compound LNPs in wild-type mice, representing a healthy lung model, and the Scnn1b-Tg mouse model, which mimics the pathophysiology of cystic fibrosis-like lung disease characterized by mucus hypersecretion and inflammation.

Quantitative Performance Analysis

The experimental data reveals a substantial enhancement in mRNA delivery with this compound LNPs compared to other state-of-the-art delivery platforms. The following tables summarize the key quantitative findings from comparative in vivo studies.

Table 1: Comparative Luciferase Expression in Healthy vs. Diseased Lung Models

Delivery VehicleLung ModelPeak Luminescence (photons/s/cm²/sr)Fold Increase vs. hPBAE (Diseased Model)
This compound LNP Healthy (Wild-Type)~1.1 x 10¹⁰-
This compound LNP Diseased (Scnn1b-Tg)~8.0 x 10⁹~15
hPBAE Diseased (Scnn1b-Tg)~5.2 x 10⁸1

hPBAE (hyperbranched poly(β-amino ester)) is a leading polymeric nanoparticle for lung delivery.

Table 2: Transfection Efficiency in Different Airway Regions of Healthy Lungs

Delivery VehicleAirway RegionTransfected Cells (%)Fold Increase vs. hPBAE
This compound LNP Large Airways10.3%~45
This compound LNP Small Airways8.8%~4.6
hPBAE Large Airways0.23%1
hPBAE Small Airways1.92%1

These results underscore the potent ability of this compound LNPs to transfect lung epithelial cells in both healthy and diseased states, significantly outperforming a leading polymeric delivery system.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

This compound LNP Formulation

The this compound lipid nanoparticles were formulated using a microfluidic mixing device. The lipid components were dissolved in ethanol (B145695) and mixed with an aqueous buffer containing mRNA at a specific flow rate ratio.

Lipid Composition (Molar Ratio):

  • Ionizable Lipid (this compound): 50%

  • Helper Lipid (DSPC): 10%

  • Cholesterol: 38.5%

  • PEG-Lipid (C14-PEG2000): 1.5%

The resulting LNPs were then purified and concentrated for in vivo administration.

Animal Models
  • Healthy Model: Wild-type C57BL/6 mice were used.

  • Diseased Model: Scnn1b-Tg mice, which overexpress the β-subunit of the epithelial sodium channel (ENaC) leading to a cystic fibrosis-like lung phenotype, were utilized.[1]

Nebulized LNP Administration

Mice were placed in a whole-body exposure chamber connected to a vibrating mesh nebulizer. The LNP formulation containing firefly luciferase (FFL) mRNA was nebulized into the chamber over a set period, allowing for inhalation-based delivery to the lungs.

In Vivo Bioluminescence Imaging

At various time points post-nebulization, mice were anesthetized and intraperitoneally injected with D-luciferin, the substrate for firefly luciferase. The bioluminescent signal from the lungs was then quantified using an in vivo imaging system (IVIS). This non-invasive technique allows for the real-time monitoring of protein expression.

Histological Analysis of Lung Transfection

To determine the percentage of transfected cells in different airway regions, mice were administered LNPs encapsulating Cre recombinase mRNA. These mice were genetically engineered to express a fluorescent reporter protein (tdTomato) upon Cre-mediated recombination.

  • Tissue Processing: Following the experiment, lungs were harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.

  • Sectioning and Staining: Thin sections of the lung tissue were prepared and stained with DAPI to visualize cell nuclei.

  • Fluorescence Microscopy: The sections were imaged using a fluorescence microscope to identify tdTomato-positive (transfected) cells.

  • Quantification: The percentage of transfected cells was calculated by dividing the number of tdTomato-positive cells by the total number of DAPI-stained nuclei in the large and small airways.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a key cellular signaling pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery cluster_analysis Analysis Lipid Stock\n(Ethanol) Lipid Stock (Ethanol) Microfluidic\nMixing Microfluidic Mixing Lipid Stock\n(Ethanol)->Microfluidic\nMixing Lipids This compound LNPs This compound LNPs Microfluidic\nMixing->this compound LNPs mRNA\n(Aqueous Buffer) mRNA (Aqueous Buffer) mRNA\n(Aqueous Buffer)->Microfluidic\nMixing mRNA Nebulization Nebulization This compound LNPs->Nebulization Aerosolization Mouse Models\n(Healthy & Diseased) Mouse Models (Healthy & Diseased) Nebulization->Mouse Models\n(Healthy & Diseased) Bioluminescence\nImaging Bioluminescence Imaging Mouse Models\n(Healthy & Diseased)->Bioluminescence\nImaging Luciferase Assay Histological\nAnalysis Histological Analysis Mouse Models\n(Healthy & Diseased)->Histological\nAnalysis Fluorescence Microscopy Quantitative\nData Quantitative Data Bioluminescence\nImaging->Quantitative\nData Histological\nAnalysis->Quantitative\nData

Experimental workflow from LNP formulation to in vivo analysis.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Lung Epithelial Cell IR-117-17_LNP This compound LNP Clathrin_Pit Clathrin-Coated Pit IR-117-17_LNP->Clathrin_Pit Clathrin-Mediated Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Pit->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (Protonation of this compound) Cytosol Cytosol mRNA_Release->Cytosol Translation

LNP uptake and endosomal escape signaling pathway.

Conclusion

References

Assessing the Therapeutic Window of IR-117-17 in Comparison to Other Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window, a critical parameter in drug development, defines the dosage range within which a therapeutic agent is effective without causing unacceptable toxicity. For lipid nanoparticles (LNPs) utilized in mRNA delivery, the choice of ionizable lipid is a key determinant of this window. This guide provides a comparative assessment of the ionizable lipid IR-117-17 against other widely used lipids: DLin-MC3-DMA, SM-102, and ALC-0315, focusing on preclinical data to inform on their respective therapeutic windows.

Comparative Analysis of Ionizable Lipids

The therapeutic index of an LNP formulation is intrinsically linked to the efficacy of mRNA delivery and the associated toxicity profile of the ionizable lipid. Below is a summary of available preclinical data for this compound and its comparators.

Table 1: Comparative Efficacy of Ionizable Lipids in mRNA Delivery

Ionizable LipidApplication/Target OrganDelivery Efficacy HighlightsCitation
This compound Pulmonary DeliveryNebulized LNPs with this compound demonstrated significantly enhanced mRNA delivery to the lungs compared to other formulations.[1][1]
DLin-MC3-DMA Hepatic Delivery (siRNA)Potent in silencing hepatocyte-expressed genes.[2][3][2][3]
SM-102 Intramuscular Delivery (mRNA Vaccine)Used in the Moderna COVID-19 vaccine, demonstrating high efficiency in protein expression.
ALC-0315 Intramuscular Delivery (mRNA Vaccine) & Hepatic Delivery (siRNA)A core component of the Pfizer-BioNTech COVID-19 vaccine. In a direct comparison for siRNA delivery to the liver, LNPs with ALC-0315 showed greater knockdown of target proteins compared to DLin-MC3-DMA LNPs at a 1 mg/kg dose.[2][3][2][3]

Table 2: Comparative Toxicity Profiles of Ionizable Lipids

Ionizable LipidObserved ToxicityKey FindingsCitation
This compound Data Not AvailableSpecific in vivo toxicity studies detailing dose-dependent adverse effects are not readily available in the public domain.
DLin-MC3-DMA Lower Hepatotoxicity at High Doses (siRNA)At a high dose of 5 mg/kg, DLin-MC3-DMA LNPs did not lead to an increase in markers of liver toxicity.[2][3][2][3]
SM-102 General LNP-associated inflammationIonizable lipids, in general, can activate innate immune pathways. Specific dose-dependent toxicity data for SM-102 requires further investigation.
ALC-0315 Dose-dependent Hepatotoxicity (siRNA)At a high dose of 5 mg/kg, ALC-0315 LNPs resulted in increased levels of liver toxicity markers (ALT and bile acids).[2][3][2][3]

Experimental Protocols

To determine the therapeutic window of an ionizable lipid within an LNP formulation for mRNA delivery, a standardized preclinical study in a murine model is essential. The following protocol outlines a general methodology.

Protocol: In Vivo Assessment of Therapeutic Window for mRNA-LNP Formulations

1. LNP Formulation and Characterization:

  • Lipid Composition: Formulate LNPs with the ionizable lipid of interest (e.g., this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) at a defined molar ratio.

  • mRNA Encapsulation: Encapsulate a reporter mRNA (e.g., firefly luciferase or Cre recombinase) using a microfluidic mixing method.

  • Characterization: Determine particle size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a Ribogreen assay, respectively.

2. In Vivo Efficacy Assessment (Dose-Response Study):

  • Animal Model: Utilize C57BL/6 mice (n=5 per group).

  • Administration: Administer the mRNA-LNPs intravenously or via the desired route (e.g., nebulization for this compound).

  • Dose Escalation: Administer a range of mRNA doses (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 mg/kg).

  • Efficacy Readout: At 24 hours post-administration, quantify reporter protein expression in the target organ (e.g., luciferase activity in liver homogenates or tdTomato expression in lung tissue for Cre mRNA in Ai14 mice).[1]

3. In Vivo Toxicity Assessment:

  • Blood Collection: Collect blood samples at 24 and 72 hours post-administration.

  • Hepatotoxicity Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[4]

  • Immunotoxicity Analysis:

    • Cytokine Profiling: Use ELISA or a multiplex assay to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum.

    • Complete Blood Count (CBC): Analyze changes in white blood cell populations.

  • Histopathology: At the study endpoint, collect major organs (liver, spleen, lungs, kidneys, heart), fix in formalin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate tissue morphology for signs of toxicity.

4. Determination of Therapeutic Window:

  • Data Analysis: Plot the dose-response curve for efficacy and the dose-toxicity relationship for each measured parameter.

  • Therapeutic Index Calculation: The therapeutic index can be estimated as the ratio of the toxic dose (e.g., the dose causing a significant increase in liver enzymes) to the effective dose (e.g., the dose achieving 50% of the maximum protein expression).

Visualizations: Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying LNP activity and the experimental approach to their evaluation is crucial. The following diagrams illustrate key concepts.

G cluster_0 LNP-Mediated mRNA Delivery and Endosomal Escape LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Acidification Endosome->Acidification Protonation Ionizable Lipid Protonation Acidification->Protonation Membrane Fusion Endosomal Membrane Destabilization & Fusion Protonation->Membrane Fusion mRNA Release mRNA Release into Cytoplasm Membrane Fusion->mRNA Release Translation Protein Translation mRNA Release->Translation

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

G cluster_1 Innate Immune Activation by Ionizable Lipids Ionizable Lipid Ionizable Lipid TLR4 Toll-like Receptor 4 (TLR4) Ionizable Lipid->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 NF-kB NF-κB Activation MyD88->NF-kB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF-kB->Cytokines

Caption: TLR4 signaling pathway activation by ionizable lipids.[5][6][7][8]

G cluster_2 Experimental Workflow for Therapeutic Window Assessment Formulation LNP Formulation & Characterization Administration In Vivo Administration (Dose Escalation) Formulation->Administration Efficacy Efficacy Assessment (e.g., Luciferase Assay) Administration->Efficacy Toxicity Toxicity Assessment (ALT/AST, Cytokines, H&E) Administration->Toxicity Analysis Data Analysis & Therapeutic Window Determination Efficacy->Analysis Toxicity->Analysis

Caption: Workflow for assessing the therapeutic window of mRNA-LNPs.

References

Reproducibility of Experimental Results with IR-117-17 LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental outcomes is a cornerstone of scientific advancement. In the rapidly evolving field of mRNA therapeutics, the choice of a reliable and effective delivery vehicle is paramount. This guide provides a comprehensive comparison of the performance of IR-117-17 lipid nanoparticles (LNPs) with other commonly used alternatives for mRNA delivery, with a focus on pulmonary applications. The information presented is collated from peer-reviewed studies to ensure objectivity and is supported by detailed experimental data and protocols.

Executive Summary

This compound, an ionizable and biodegradable lipid, has been a key component in the development of LNPs for the nebulized delivery of mRNA to the lungs.[1] Experimental data demonstrates that LNPs formulated with this compound exhibit significantly higher transfection efficiency in the airways compared to several alternatives, including hyperbranched poly(β-amino esters) (hPBAEs) and LNPs formulated with the C12-200 lipid.[1] This guide will delve into the quantitative performance of these LNPs, provide detailed experimental methodologies to aid in the replication of these findings, and illustrate the key cellular mechanisms involved in LNP-mediated mRNA delivery.

Data Presentation: Performance Comparison of LNP Formulations

The following tables summarize the quantitative data from comparative studies, highlighting key performance indicators for this compound LNPs and alternative formulations.

Table 1: In Vivo Transfection Efficiency in Mouse Lungs

LNP FormulationReporter mRNAAdministration RouteTransfection Efficiency (Relative Luminescence Units)Fold Improvement vs. hPBAEFold Improvement vs. C12-200Reference
This compound LNP Firefly LuciferaseNebulization1.1 x 10^10~45-fold (large airways), ~4.6-fold (small airways)~1.8-fold[1]
hPBAEFirefly LuciferaseNebulization2.4 x 10^81-[1]
C12-200 LNPFirefly LuciferaseNebulization6.1 x 10^9-1[1]
NLD1 LNPFirefly LuciferaseNebulizationLower than hPBAE--[2]
RCB-4-8 LNPFirefly LuciferaseIntratracheal~100-fold higher than MC3--
DLin-MC3-DMA LNPFirefly LuciferaseIntratrachealBaseline for RCB-4-8 comparison--

Table 2: LNP Formulation and Physicochemical Properties

LNP FormulationIonizable LipidHelper Lipid(s)CholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Chol:PEG)Size (nm)PDIEncapsulation Efficiency (%)Reference
This compound LNP This compoundDOPECholesterolDMG-PEG200035:16:46.5:2.5~100< 0.2> 90%[1]
C12-200 LNPC12-200DOPECholesterolDMG-PEG200035:16:46.5:2.5~100< 0.2> 90%[1]
DLin-MC3-DMA LNPDLin-MC3-DMADSPCCholesterolDMG-PEG200050:10:38.5:1.5~80-100< 0.2> 95%

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for LNP formulation and in vivo evaluation are provided below.

LNP Formulation Protocol (Microfluidic Mixing)
  • Lipid Stock Preparation:

    • Dissolve the ionizable lipid (e.g., this compound, C12-200, DLin-MC3-DMA), helper lipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol (B145695) to achieve desired stock concentrations (typically 10-50 mg/mL).

  • Lipid Mixture Preparation:

    • Combine the lipid stock solutions in the desired molar ratios (e.g., 35:16:46.5:2.5 for this compound and C12-200 LNPs; 50:10:38.5:1.5 for DLin-MC3-DMA LNPs) in an organic solvent (e.g., ethanol).

  • mRNA Solution Preparation:

    • Dilute the mRNA transcript in an aqueous buffer with a pH below the pKa of the ionizable lipid (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid mixture and the mRNA solution into separate syringes of a microfluidic mixing device (e.g., NanoAssemblr).

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing to allow for the self-assembly of LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove the organic solvent and unencapsulated mRNA.

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Determine the LNP size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Nebulized mRNA Delivery in Mice
  • Animal Model:

    • Use appropriate mouse strains (e.g., C57BL/6 or BALB/c) of a specific age and sex.

  • LNP-mRNA Formulation for Nebulization:

    • Dilute the formulated LNPs in a suitable buffer for nebulization (e.g., saline). The final mRNA concentration will depend on the desired dose.

  • Nebulization Procedure:

    • Place the mice in a whole-body exposure chamber or use a nose-only inhalation system.

    • Use a vibrating mesh nebulizer to generate an aerosol of the LNP-mRNA solution.

    • Deliver the aerosol to the animals for a predetermined duration to achieve the target dose.

  • Assessment of Transfection Efficiency:

    • At a specified time point post-nebulization (e.g., 6-24 hours), euthanize the mice.

    • Harvest the lungs and other relevant organs.

    • For reporter gene expression (e.g., luciferase), homogenize the tissues and measure the reporter protein activity using a luminometer.

    • Normalize the reporter gene activity to the total protein concentration in the tissue homogenate.

Mandatory Visualizations

Signaling Pathway for LNP-mediated mRNA Delivery

The following diagram illustrates the generally accepted cellular uptake and endosomal escape pathway for ionizable LNPs. While the fundamental mechanism is similar for many LNP formulations, the efficiency of each step can vary depending on the specific lipid composition.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis LNP LNP-mRNA Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis (e.g., Macropinocytosis) Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Late_Endosome->mRNA Endosomal Escape (pH-triggered membrane disruption) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome

Caption: Cellular uptake and endosomal escape of ionizable LNPs.

Experimental Workflow for LNP Performance Comparison

The following diagram outlines the key steps involved in a typical experiment designed to compare the in vivo performance of different LNP formulations for pulmonary mRNA delivery.

LNP_Comparison_Workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Formulate_IR117 Formulate this compound LNP Characterize Physicochemical Characterization (Size, PDI, Encapsulation) Formulate_IR117->Characterize Formulate_Alt Formulate Alternative LNPs (e.g., C12-200, hPBAE) Formulate_Alt->Characterize Administer Nebulized Administration to Mice Characterize->Administer Harvest Harvest Lungs at Peak Expression Time Administer->Harvest Analyze Quantify Reporter Gene Expression Harvest->Analyze Compare Compare Transfection Efficiency Analyze->Compare Conclusion Determine Relative Performance Compare->Conclusion

Caption: Workflow for comparing in vivo LNP performance.

Conclusion

The available data strongly suggests that this compound LNPs are a highly promising platform for the nebulized delivery of mRNA to the lungs, demonstrating superior transfection efficiency compared to several other established formulations. The reproducibility of these findings is contingent on the careful adherence to detailed experimental protocols, particularly in the formulation and characterization of the LNPs and the in vivo delivery methodology. This guide provides the necessary information for researchers to critically evaluate and potentially replicate these important findings, thereby fostering further innovation in the development of inhaled mRNA therapeutics.

References

A Comparative Analysis of IR-117-17 and Alternative mRNA Delivery Systems for Lung Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational mRNA delivery vehicle, IR-117-17, against other notable alternatives in development for lung-targeted therapies, with a primary focus on cystic fibrosis (CF). The content is based on publicly available preclinical and early-phase clinical data.

Executive Summary

This compound is a novel ionizable lipid nanoparticle (LNP) designed for the nebulized delivery of messenger RNA (mRNA) to the lungs. Preclinical studies have demonstrated its high efficiency in transfecting lung epithelial cells. This guide compares the efficacy data of this compound with other mRNA delivery platforms, including hyperbranched poly(β-amino esters) (hPBAE) and LNPs utilizing the ionizable lipid C12-200. Furthermore, it contextualizes this compound within the broader landscape of investigational mRNA therapies for cystic fibrosis by including available data on MRT5005 (Translate Bio/Sanofi) and RCT2100 (ReCode Therapeutics).

Due to the different stages of development and the variety of experimental models used, a direct head-to-head comparison of efficacy is not always possible. This guide aims to present the available data objectively to aid in the evaluation of these emerging therapeutic platforms.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key quantitative efficacy data from preclinical studies of this compound and its comparators. It is crucial to note the differences in the experimental models and the metrics used to assess efficacy.

Table 1: In Vivo mRNA Delivery Efficiency of this compound and Comparators

Delivery VehicleAnimal ModelReporter GeneKey Findings
This compound Ai14 MiceCre recombinase45-fold and 4.6-fold higher transfection in large and small airways, respectively, compared to hPBAE.[1]
hPBAEAi14 MiceCre recombinaseLower transfection efficiency in the conducting airways compared to this compound.[1]
C12-200 LNPMiceFirefly LuciferaseHigher lung luminescence compared to a cKK-E12-based lung-targeting formulation in a pilot experiment.[2]

Table 2: Preclinical Efficacy of Investigational mRNA Therapies for Cystic Fibrosis

Therapeutic CandidateDelivery PlatformAnimal/Cell ModelKey Efficacy Endpoint & Results
This compound (delivering CFTR mRNA) LNP(Data for CFTR mRNA not specified)(Data for CFTR mRNA not specified)
MRT5005 LNPCFTR knockout miceRestored CFTR-mediated chloride secretion in the nasal epithelium for at least 14 days. On day 3 post-transfection, CFTR activity peaked, recovering up to 55% of the net chloride efflux characteristic of healthy mice.[3][4]
RCT2100 SORT LNPCF Ferret ModelNotable improvement in mucociliary clearance after two doses administered once per week.[5]
RCT2100 Human Bronchial Epithelial (HBE) cells from CF patientsCFTR function restorationAchieved up to 135% of the efficacy seen with elexacaftor/tezacaftor/ivacaftor equivalent in cells with an F508del mutation.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are summaries of the key experimental protocols employed in the studies of this compound and its alternatives.

This compound: In Vivo mRNA Delivery in Ai14 Mice
  • Animal Model: Ai14 mice, which express tdTomato fluorescent protein upon Cre recombinase activity. This model allows for the quantification of transfection efficiency by visualizing fluorescent cells.[6][7][8]

  • mRNA Delivery: A total of 9 mg of Cre mRNA encapsulated in this compound LNPs or hPBAE was delivered to mice via nebulization over three doses.[1]

  • Efficacy Assessment: Lung tissue was collected for histological analysis. The number of tdTomato-positive cells in the large and small airways was quantified to determine the percentage of transfected cells.[1]

MRT5005: In Vivo CFTR Function in CFTR Knockout Mice
  • Animal Model: CFTR knockout mice, which lack the CFTR protein and exhibit the characteristic ion transport defects of cystic fibrosis.[9][10]

  • mRNA Delivery: LNP-formulated, chemically modified CFTR mRNA (cmCFTR) was administered to the nasal epithelium of the mice.[3]

  • Efficacy Assessment: CFTR function was assessed by measuring the nasal potential difference (NPD). This electrophysiological technique quantifies ion transport across the nasal mucosa. A restored chloride secretion in response to a low-chloride solution indicates functional CFTR protein.[3][5][11][12]

RCT2100: In Vivo Mucociliary Clearance in CF Ferrets
  • Animal Model: G551D CF ferret model, which exhibits a lung disease phenotype that closely mimics human cystic fibrosis, including impaired mucociliary clearance.[13][14][15][16]

  • mRNA Delivery: RCT2100, an inhaled mRNA therapy, was administered to the ferrets.

  • Efficacy Assessment: Mucociliary clearance (MCC) was measured to assess the restoration of a key physiological function affected in CF. Improvements in MCC indicate the therapeutic potential of the treatment.[5][13][15]

RCT2100: In Vitro CFTR Function in Human Bronchial Epithelial (HBE) Cells
  • Cell Model: Primary human bronchial epithelial cells derived from cystic fibrosis patients. These cells are cultured at an air-liquid interface to form a differentiated epithelium that recapitulates the in vivo environment.[17][18][19][20]

  • mRNA Delivery: RCT2100 was administered to the cultured HBE cells.

  • Efficacy Assessment: CFTR function was measured using in vitro assays, likely Ussing chamber experiments, which measure ion transport across the epithelial layer. An increase in chloride secretion upon stimulation indicates restored CFTR function.[3][17]

In Vivo Luciferase Assay for mRNA Delivery
  • Principle: Firefly luciferase mRNA is delivered to the target organ (e.g., lungs). The expressed luciferase enzyme catalyzes a reaction with its substrate, D-luciferin, producing light (bioluminescence) that can be quantified using an in vivo imaging system (IVIS).[1][21][22][23]

  • Procedure:

    • Mice are administered the mRNA formulation (e.g., via nebulization).

    • At a specified time point, mice are anesthetized and injected with D-luciferin.

    • Bioluminescence is measured using an IVIS. The intensity of the light signal is proportional to the amount of luciferase protein expressed, which serves as a surrogate for mRNA delivery and translation efficiency.[1][21][22][23]

Mandatory Visualization

Signaling Pathway for LNP-mediated mRNA Delivery

The following diagram illustrates the general mechanism of action for the delivery of mRNA to a target cell via a lipid nanoparticle, such as this compound.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP This compound LNP (with mRNA cargo) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape mRNA_release mRNA Release into Cytoplasm Escape->mRNA_release Ribosome Ribosome mRNA_release->Ribosome Translation Protein Therapeutic Protein (e.g., CFTR) Ribosome->Protein Function Restoration of Cellular Function Protein->Function

LNP-mediated mRNA delivery and protein expression.
Experimental Workflow for In Vivo Efficacy Assessment

This diagram outlines a typical workflow for evaluating the in vivo efficacy of a nebulized mRNA therapy in a relevant animal model.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation formulation mRNA Formulation (e.g., this compound LNP) nebulization Nebulization of mRNA Formulation formulation->nebulization animal_model Animal Model Selection (e.g., CF Mouse/Ferret) animal_model->nebulization in_vivo_imaging In Vivo Imaging (e.g., Luciferase Assay) nebulization->in_vivo_imaging functional_assay Functional Assessment (e.g., NPD, MCC) nebulization->functional_assay histology Histological Analysis (e.g., Reporter Gene Expression) nebulization->histology data_analysis Data Analysis & Comparison in_vivo_imaging->data_analysis functional_assay->data_analysis histology->data_analysis

Workflow for preclinical evaluation of nebulized mRNA therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of IR-117-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe and compliant disposal of IR-117-17, an ionizable cationic and biodegradable amino lipid commonly used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Waste Classification

This compound is typically supplied as a solution in ethanol (B145695).[1][2][3] Therefore, the waste generated from its use must be treated as hazardous. The primary hazards are associated with the ethanol solvent, which is a flammable liquid. While this compound itself is described as biodegradable, its cationic nature may confer cytotoxic properties, necessitating careful handling and disposal to prevent release into the environment.[4][5]

The waste stream containing this compound and its ethanol solvent is classified as flammable hazardous waste .

Key Data for Disposal Considerations

The following table summarizes the essential information for the proper handling and disposal of this compound waste.

CharacteristicData/InformationCitation
Chemical Name This compound[1][2][4]
CAS Number 2940241-38-1[1][4]
Primary Solvent Ethanol[1][2][3]
Waste Classification Flammable Hazardous Waste[6][7][8][9]
Primary Hazard Ignitability (due to ethanol)[6][8][9]
Secondary Hazard Potential Cytotoxicity (as a cationic lipid)[5][10]
Incompatibilities Strong oxidizing agents, acids, and bases[6][8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect eyes from splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Waste Collection and Container Requirements
  • Designated Waste Container: Use a dedicated, leak-proof container clearly labeled for flammable liquid waste.

  • Material Compatibility: The container must be compatible with ethanol. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable. Avoid using metal containers where possible to prevent the risk of sparks.[6]

  • Container Sealing: The container must have a secure, tight-fitting lid to prevent evaporation of ethanol and the release of vapors. Keep the container closed except when adding waste.

Waste Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste" .

  • Full Chemical Names: List all contents, including "this compound" and "Ethanol". Do not use abbreviations.

  • Approximate Concentrations or Percentages of each component.

  • Date of Waste Accumulation Start: The date when the first drop of waste was added to the container.

  • Hazard Pictograms: Include the pictogram for flammability.

Segregation and Storage
  • Segregation: Store the this compound waste container separately from incompatible materials, especially strong oxidizing agents (like bleach), acids, and bases, to prevent dangerous chemical reactions.[8]

  • Storage Location: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and sparks.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

Final Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its ethanol solution be poured down the sink.[6][7][8] This is a violation of environmental regulations and can harm aquatic life.

  • Do Not Evaporate: Intentional evaporation of the ethanol solvent in a fume hood or elsewhere is not a permissible disposal method and is illegal in many jurisdictions.[6]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

Experimental Protocol: Spill Cleanup

In the event of a spill of this compound solution, follow this procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Eliminate Ignition Sources: Turn off any nearby hot plates, open flames, or other potential sources of ignition.

  • Ventilate the Area: Increase ventilation by opening a fume hood sash if the spill is contained within it.

  • Contain the Spill: Use absorbent pads or other suitable absorbent material from a chemical spill kit to contain the spill.

  • Absorb the Spill: Apply absorbent material over the spill, working from the outside in.

  • Collect Contaminated Materials: Carefully collect all contaminated absorbent materials and any broken glass into a designated hazardous waste bag or container.

  • Clean the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE (e.g., gloves) must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with the collected spill debris as flammable hazardous waste and arrange for its disposal through your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generated (this compound in Ethanol) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (e.g., HDPE, Glass) ppe->container label_container Label Container: 'Hazardous Waste' 'this compound in Ethanol' Date container->label_container storage Store in Designated Area (Cool, Ventilated, Away from Incompatibles) label_container->storage drain Dispose Down Drain? storage->drain ehs Contact EHS for Pickup drain->ehs No end Proper Disposal by Certified Vendor ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal. If you are unsure about any aspect of the disposal process, contact your Environmental Health and Safety (EHS) department for assistance.

References

Personal protective equipment for handling IR-117-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of IR-117-17, an ionizable cationic amino lipid critical in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems.

This compound is a key component in the development of nebulized mRNA delivery formulations, particularly targeting the lungs.[1][2][3][4][5] As a biodegradable lipid, it is designed to minimize accumulation upon repeated dosing.[1] This guide provides essential, immediate safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. This product is intended for research use only and is not for human or veterinary use.[1][2]

Key Safety and Logistical Information

A thorough understanding of the properties of this compound is crucial for its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 2940241-38-1[2]
Molecular Formula C₅₉H₁₁₀N₂O₅[2][3]
Molecular Weight 927.5 g/mol [2][3]
Appearance A 25 mg/ml solution in ethanol (B145695)[2]
Solubility Soluble in Ethanol and Chloroform[2]
Storage Temperature -20°C[3]

Personal Protective Equipment (PPE)

Given the nature of this compound and its use in forming lipid nanoparticles, a comprehensive approach to personal protective equipment is mandatory. The following PPE is required to minimize exposure and ensure personal safety.

PPE CategoryRequired Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Consider double-gloving for enhanced protection.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the material outside of a fume hood or when there is a risk of aerosolization.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to maintain a safe laboratory environment when working with this compound.

1. Preparation and Acclimatization:

  • Before use, allow the vial of this compound to warm to room temperature.

  • Ensure all necessary PPE is correctly donned before opening the container.

  • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.

2. Aliquoting and Dilution:

  • As this compound is typically supplied in an ethanol solution, be mindful of the flammability of the solvent.

  • Use calibrated micropipettes with filtered tips to accurately measure and transfer the desired volume.

  • When diluting, add the this compound solution to the diluent to avoid splashing.

3. Lipid Nanoparticle Formulation:

  • The formulation of lipid nanoparticles involves mixing this compound with other lipids and the cargo (e.g., mRNA).

  • This process may involve the use of microfluidic devices or other specialized equipment. Ensure you are fully trained on the operation of any equipment before commencing.

  • All steps of the LNP formulation should be conducted within a fume hood to minimize inhalation exposure.

4. Post-Handling and Decontamination:

  • After handling, wipe down all surfaces and equipment with a suitable disinfectant or cleaning agent.

  • Remove and dispose of gloves and any other disposable PPE in the appropriate waste stream.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.

  • Waste Collection: Ensure all waste containers are clearly labeled with the contents and associated hazards.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.

Experimental Workflow and Safety Diagram

To visually represent the handling and safety procedures, the following diagrams illustrate the key relationships and workflows.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Acclimatize Vial Acclimatize Vial Don PPE Don PPE Acclimatize Vial->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Aliquoting Aliquoting Prepare Workspace->Aliquoting LNP Formulation LNP Formulation Aliquoting->LNP Formulation Decontaminate Workspace Decontaminate Workspace LNP Formulation->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A flowchart illustrating the sequential steps for the safe handling of this compound, from preparation to post-handling procedures.

Personal Protective Equipment for this compound cluster_ppe Required PPE This compound This compound Eye Protection Eye Protection This compound->Eye Protection Skin Protection Skin Protection This compound->Skin Protection Respiratory Protection Respiratory Protection This compound->Respiratory Protection

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.